molecular formula C30H30N8O3 B1241569 Nevirapine hemihydrate CAS No. 220988-26-1

Nevirapine hemihydrate

Cat. No.: B1241569
CAS No.: 220988-26-1
M. Wt: 550.6 g/mol
InChI Key: KMTLSXAXTLQBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nevirapine hemihydrate is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the dipyridodiazepinone chemical class . It is specifically used in research related to the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) . As a key component in antiretroviral research, it is investigated for use in combination with nucleoside analogues as part of combination antiretroviral therapy (cART) regimens . The compound is supplied with detailed analytical characterization to ensure quality and consistency in research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the product in accordance with their institution's laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H14N4O.H2O/c2*1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;/h2*2-3,6-8,10H,4-5H2,1H3,(H,18,20);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTLSXAXTLQBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176606
Record name Nevirapine hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220988-26-1
Record name Nevirapine hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220988261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nevirapine hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-cyclopropyl-4-methyl-5H-dipyrido[2,3-e:2',3'-f][1,4]diazepin-6-one;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEVIRAPINE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7XF2TD73C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Nevirapine Hemihydrate Synthesis & Crystallization Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nevirapine (NVP) , a dipyridodiazepinone non-nucleoside reverse transcriptase inhibitor (NNRTI), presents a critical solid-state engineering challenge: the control of its pseudo-polymorphic forms.[1] While the Anhydrous Form I is standard for solid oral dosage forms (tablets), the Hemihydrate is the thermodynamically stable form required for aqueous suspensions, particularly in pediatric HIV formulations.

This guide details the end-to-end engineering of Nevirapine Hemihydrate.[2] It moves beyond standard literature by integrating the high-yield CAPIC/Me-CAN synthetic route with a Reactive Crystallization Protocol designed to lock the hemihydrate lattice while controlling particle size distribution (PSD).

Part 1: Molecular Architecture & Polymorphic Landscape

The selection of the Hemihydrate form is not merely a preference but a thermodynamic necessity for liquid formulations. Anhydrous Nevirapine is metastable in aqueous environments; it will spontaneously convert to the hemihydrate via Solution-Mediated Phase Transformation (SMPT). If this conversion occurs uncontrolled during shelf storage, it leads to Ostwald ripening , causing crystal growth that ruins suspension homogeneity and bioavailability.

Thermodynamic Stability Profile
PropertyAnhydrous (Form I)This compound
Lattice Structure TriclinicTriclinic (Channel Hydrate)
Water Stoichiometry ~0.0%3.1% – 3.9% (0.5 mol)
Thermodynamic Status Stable in dry state; Metastable in waterStable in aqueous suspension (

)
DSC Endotherm Melting @ 247°CDesolvation @ 95–125°C; Melt @ 247°C
Aqueous Solubility Higher (Transient)Lower (Equilibrium)

Part 2: Synthetic Pathway Engineering (The CAPIC Route)

To ensure high purity prior to crystallization, we utilize the "Medicines for All" intensified route. This pathway replaces the traditional 5-step process with a streamlined coupling of 2-chloro-3-amino-4-picoline (CAPIC) and methyl 2-cyclopropylamino nicotinate (Me-CAN) .

Mechanism of Action

This route utilizes a strong base (NaH or NaHMDS) to deprotonate the amide, facilitating a nucleophilic aromatic substitution (


) followed by an intramolecular cyclization.
DOT Diagram: Synthetic Reaction Flow

NVP_Synthesis CAPIC CAPIC (2-chloro-3-amino-4-picoline) Inter Intermediate Amide CAPIC->Inter Coupling MeCAN Me-CAN (Methyl 2-cyclopropylamino nicotinate) MeCAN->Inter Base Reagent: NaHMDS Solvent: Diglyme Base->Inter Cyclization Intramolecular Cyclization (>120°C) Inter->Cyclization CrudeNVP Crude Nevirapine (Anhydrous) Cyclization->CrudeNVP - CH3OH

Figure 1: Convergent synthesis of Nevirapine using the CAPIC/Me-CAN intensified route.

Part 3: Crystallization Thermodynamics & Kinetics

The critical step is converting the crude anhydrous molecule into the pharmaceutical-grade Hemihydrate. Simple slurrying is insufficient for particle size control. We employ a pH-Shift Reactive Crystallization .

The Self-Validating Protocol: Acid-Base Neutralization

This method dissolves the anhydrous form as a hydrochloride salt, then rapidly neutralizes it. This creates a massive supersaturation driving force specifically for the Hemihydrate form, which precipitates instantly.

Why this works:

  • Solubility Differential: The HCl salt is highly soluble; the free base Hemihydrate is insoluble.

  • Nucleation Control: Rapid neutralization (

    
    ) triggers instantaneous nucleation, favoring small, uniform crystals ideal for suspension.
    
  • Hydration Lock: The presence of water during the precipitation ensures the lattice traps the required 0.5 mol water.

DOT Diagram: Crystallization Workflow

Cryst_Process Start Crude Anhydrous NVP AcidStep Acidification (Add HCl, pH < 2) Temp: 30-40°C Start->AcidStep Solubilization Formation of Soluble NVP-HCl Salt AcidStep->Solubilization Filtration Polish Filtration (Remove Insolubles) Solubilization->Filtration BaseStep Neutralization (Add NaOH, pH > 12) Controlled Rate Filtration->BaseStep Nucleation Rapid Nucleation of Hemihydrate BaseStep->Nucleation Supersaturation Spike Aging Ostwald Ripening / Aging (Stabilize Crystal Habit) Nucleation->Aging Isolation Filtration & Washing (Water Wash) Aging->Isolation Drying Drying (Max 40°C, High Humidity) Isolation->Drying Critical Control Point

Figure 2: Reactive crystallization workflow for generating this compound.

Part 4: Advanced Process Control (The Protocol)

Step 1: Salt Formation (Solubilization)
  • Charge: Suspend 100g Crude Anhydrous NVP in 400mL purified water.

  • Reaction: Slowly add 37% HCl (approx 0.6 eq excess) while stirring.

  • Control Point: Maintain Temperature

    
    . Ensure solution becomes clear (formation of NVP-HCl).
    
  • Purification: Filter through a

    
     membrane to remove mechanical impurities.
    
Step 2: Reactive Crystallization (The Transformation)
  • Setup: Place the acidic filtrate in a crystallizer with high-shear agitation.

  • Precipitation: Add 10N NaOH solution slowly.

  • Critical Parameter: The pH must cross from acidic to strongly basic (

    
    ).
    
  • Observation: A thick white precipitate of this compound forms immediately upon neutralization.

Step 3: Isolation and Drying (The Stability Lock)
  • Filtration: Centrifuge or filter the slurry. Wash the cake with water until the filtrate is neutral (

    
    ).
    
  • Drying (CRITICAL):

    • Risk: Over-drying converts Hemihydrate back to Anhydrous.

    • Protocol: Dry at

      
       in a tray dryer.
      
    • Endpoint: Stop when Loss on Drying (LOD) / Water Content (KF) reaches 3.1% – 3.9% .

    • Do NOT use high vacuum or temperatures

      
      .
      

Part 5: Characterization & Quality Attributes

To validate the synthesis of the Hemihydrate form, the following analytical profile must be met.

Thermal Analysis (DSC/TGA)
  • TGA (Thermogravimetric Analysis): Must show a weight loss of ~3.5% between

    
     and 
    
    
    
    . This corresponds to the loss of 0.5 moles of water.[3]
  • DSC (Differential Scanning Calorimetry):

    • Event 1: Broad endotherm @

      
       (Desolvation).
      
    • Event 2: Sharp endotherm @

      
       (Melting of the anhydrous lattice).
      
X-Ray Powder Diffraction (XRPD)

The Hemihydrate has a distinct fingerprint compared to the Anhydrous form.

  • Key Hemihydrate Peaks (

    
    ):  Distinct peaks typically appear at different angles than the anhydrous form (refer to specific reference standards, e.g., Caira et al.).
    
  • Validation: Absence of anhydrous peaks confirms phase purity.

Water Determination (Karl Fischer)
  • Target: 3.1% to 3.9% w/w.

  • Failure Mode:

    • 
      : Indicates partial dehydration (risk of anhydrous contamination).
      
    • 
      : Indicates unbound surface water (drying incomplete).
      

References

  • Medicines for All Institute (VCU). Low-cost, high yield synthesis of nevirapine.[4] WO2016118586A1. (Describes the CAPIC/Me-CAN intensified synthesis).

  • Boehringer Ingelheim Pharmaceuticals. Pharmaceutical suspension comprising this compound.[2][5] US Patent 6,172,059. (The authoritative source on the Acid-Base crystallization method and stability).

  • Caira, M. R., et al. Polymorphism of Nevirapine.[3] Journal of Pharmaceutical Sciences. (Crystallographic data and thermodynamic stability).

  • World Health Organization (WHO). this compound API Prequalification.[6] (Quality standards for Global Health).

  • Sarkar, M., et al. Solid-State Characterization of Nevirapine.[7] Indian Journal of Pharmaceutical Sciences. (Detailed thermal analysis and solubility data).

Sources

Crystal Structure Analysis: Nevirapine Hemihydrate vs. Anhydrous Form I

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Nevirapine: Hemihydrate vs. Anhydrous Form Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Crystallographers, and Formulation Engineers

Executive Summary

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment, exhibits significant polymorphism.[1][2] The two most pharmaceutically relevant forms are the Anhydrous Form I (triclinic) and the Hemihydrate (monoclinic).

Control over these solid-state forms is critical because they dictate the drug's thermodynamic stability, processability, and bioavailability. While Anhydrous Form I is the preferred phase for solid oral dosage forms due to its higher intrinsic dissolution rate, the Hemihydrate is the thermodynamically stable form in aqueous environments, presenting a risk of phase conversion during wet granulation or in suspension formulations.

This guide provides a deep crystallographic and mechanistic comparison of these forms to support rational solid-form selection.

Crystallographic Fundamentals

The fundamental difference lies in the unit cell symmetry and the inclusion of water as a structural pillar in the hemihydrate lattice.

Comparative Lattice Parameters

Data synthesized from Caira et al. and standard crystallographic databases.

ParameterAnhydrous Form INevirapine Hemihydrate
Crystal System TriclinicMonoclinic
Space Group

(No. 2)

(No. 14)

/

2 / 18 / 2

(

)
~ 8.07~ 8.85

(

)
~ 11.45~ 32.11

(

)
~ 8.24~ 10.06

(

)
~ 107.890

(

)
~ 91.6~ 104.0

(

)
~ 72.390
Calculated Density ~ 1.35 g/cm³~ 1.38 g/cm³

Technical Insight: The significant elongation of the


-axis in the hemihydrate (32.11 

) reflects the insertion of water layers that expand the packing motif, disrupting the tight

-stacking observed in the anhydrous form.

Structural Mechanistics

The "Butterfly" Conformation

Nevirapine adopts a rigid "butterfly-like" conformation due to the fusion of the pyridine and diazepinone rings.

  • Anhydrous: The dihedral angle between the two pyridine wings is approximately 121–124° . The cyclopropyl ring is oriented roughly coplanar to the central ring system to maximize packing density.

  • Hemihydrate: The presence of water induces a slight conformational twist. The cyclopropyl group often rotates to an orthogonal position to accommodate the water molecule in the lattice void.

Hydrogen Bonding Motifs

The stability of each form is governed by distinct supramolecular synthons.

Anhydrous Form I: The Centrosymmetric Dimer The dominant interaction is the formation of a centrosymmetric dimer between two NVP molecules.

  • Mechanism: The amide nitrogen (N-H) of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of the adjacent molecule.

  • Synthon: This forms a classic

    
     graph set motif.
    
  • Result: A tightly packed, hydrophobic lattice with high lattice energy (melting point ~247°C).

Hemihydrate: Water-Bridged Network Water acts as a structural linchpin rather than a loosely associated solvent.

  • Stoichiometry: 1 water molecule per 2 NVP molecules.[1]

  • Mechanism: The water molecule sits on a symmetry element (often a 2-fold axis) and bridges two NVP dimers.

    • Water Oxygen accepts H-bonds from NVP amide nitrogens.

    • Water Hydrogens donate H-bonds to NVP carbonyl oxygens.

  • Result: A channel-hydrate structure where water removal causes lattice collapse, explaining the lack of a stable "dehydrated hemihydrate" phase; it converts directly to the anhydrous form or amorphous material upon dehydration.

Phase Transformation Pathways

Understanding the kinetics of transformation is vital for process design (e.g., choosing between wet and dry granulation).

Diagram 1: Phase Transformation Logic

Visualization of the thermodynamic and kinetic relationships between forms.

PhaseTransformation cluster_legend Process Key Anhydrous Anhydrous Form I (Triclinic P-1) Stable > 60°C (Dry) Hemihydrate Hemihydrate (Monoclinic P21/n) Stable in Aqueous Slurry Anhydrous->Hemihydrate Wet Granulation / Slurry (Water mediated) Hemihydrate->Anhydrous Thermal Dehydration (> 90°C) Amorphous Amorphous Phase (High Energy/Unstable) Hemihydrate->Amorphous Milling / Grinding Amorphous->Anhydrous Heating / Aging Solution Supersaturated Solution (Ethanol/Water) Solution->Anhydrous High Temp Crystallization (> 60°C) Solution->Hemihydrate Slow Evap / Cooling (High Water Activity) Blue Arrow: Drying/Heating Blue Arrow: Drying/Heating Red Arrow: Wetting/Slurrying Red Arrow: Wetting/Slurrying

Caption: Kinetic and thermodynamic pathways between Nevirapine forms. Note that wet granulation poses a high risk of converting Anhydrous API to Hemihydrate.

Experimental Characterization Protocols

To ensure batch consistency, the following self-validating protocols should be employed.

Powder X-Ray Diffraction (PXRD)

PXRD is the definitive method for phase identification.

  • Anhydrous Diagnostic Peaks (

    
    ):  ~9.3°, 13.1°, 13.6°, 25.5°.
    
    • Note: The peak at 9.3° is often the most intense and characteristic of Form I.

  • Hemihydrate Diagnostic Peaks (

    
    ):  Distinct low-angle reflections are often shifted. Look for unique peaks around ~11.0° and splitting patterns in the 13-14° region that differ from the anhydrous singlet.
    
Thermal Analysis (DSC/TGA)
  • Anhydrous:

    • DSC: Single sharp endotherm at 247–250°C (Melting).

    • TGA: Negligible weight loss (< 0.5%) up to melting.

  • Hemihydrate:

    • DSC: Broad endotherm between 90–120°C (Dehydration), followed by the melting endotherm of the anhydrous form at ~248°C.

    • TGA: Stepwise weight loss of ~3.0–3.5% (Theoretical for hemihydrate: 3.38%).

Diagram 2: Solid Form Decision Tree

Logic flow for quality control in manufacturing.

DecisionTree Start Input Sample (API or Granulate) TGA Run TGA (30°C to 150°C) Start->TGA CheckLoss Weight Loss > 3.0%? TGA->CheckLoss DSC_Check Run DSC CheckLoss->DSC_Check No (<0.5%) PXRD_Check Run PXRD (Focus 9-14° 2Theta) CheckLoss->PXRD_Check Yes (>3.0%) MixedID WARNING: Mixed Phase CheckLoss->MixedID Intermediate (1-2%) AnhydrousID CONFIRMED: Anhydrous Form I DSC_Check->AnhydrousID Single Peak ~248°C DSC_Check->MixedID Small Pre-melt Endotherm HemiID CONFIRMED: Hemihydrate PXRD_Check->HemiID Peak at ~11° Absent 9.3° PXRD_Check->MixedID Both 9.3° & 11° Present

Caption: Analytical workflow for distinguishing Nevirapine forms. TGA is the primary screen for hydrate presence, confirmed by PXRD.

Implications for Drug Development[4]

Dissolution and Bioavailability

Nevirapine is a BCS Class II drug (Low Solubility, High Permeability). Consequently, the dissolution rate is the rate-limiting step for absorption.[2]

  • Anhydrous Form I: Generally exhibits a higher Intrinsic Dissolution Rate (IDR) due to the higher thermodynamic activity compared to the hydrate. It is the standard form for immediate-release tablets.

  • Hemihydrate: Exhibits lower solubility (~0.1 mg/mL vs anhydrous).[2] While less desirable for tablets, it is the preferred form for oral suspensions . Using the anhydrous form in a suspension would lead to uncontrolled crystal growth (Ostwald ripening) and conversion to the hemihydrate, potentially altering dosing accuracy.

Manufacturing Risks
  • Wet Granulation: If using Anhydrous Form I, water-based granulation is high-risk. The transient formation of hemihydrate can occur, which may then dehydrate during drying into a disordered or amorphous state, leading to stability issues.

  • Recommendation: Use dry granulation (roller compaction) or non-aqueous solvents (ethanol) if strict adherence to the anhydrous form is required.

References

  • Caira, M. R., et al. (1991). Structure of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (Nevirapine).[2][3][4][5] Acta Crystallographica Section C. Link

  • Stieber, F., et al. (2004). Nevirapine: Polymorphism and Pseudopolymorphism.[1][2][6] Journal of Pharmaceutical Sciences.[2] Link

  • Pereira, B. G., et al. (2007).[1] Pseudopolymorphs and Intrinsic Dissolution of Nevirapine.[1][2][5] Crystal Growth & Design.[1] Link

  • World Health Organization. (2021). Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6.Link

  • Sarkar, A., & Tiwari, M. (2008). Solid-State Characterization of Nevirapine.[4][5][7] Indian Journal of Pharmaceutical Sciences. Link

Sources

Thermal Analysis of Nevirapine Hemihydrate: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal analysis of Nevirapine Hemihydrate, focusing on the critical distinction between the solvated and anhydrous forms through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Executive Summary

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibits significant polymorphism, primarily existing as an anhydrous form (Form I) and a hemihydrate .[1] Distinguishing these forms is critical for drug development, as the hydration state directly influences solubility, bioavailability, and storage stability. This guide provides a definitive workflow for using DSC and TGA to quantify the hydration stoichiometry and map the phase transition from hemihydrate to anhydrate.

Thermodynamic Landscape

This compound (


) is a channel hydrate. Unlike surface water, the water molecules are incorporated into the crystal lattice, stabilizing the structure through hydrogen bonding.
  • Anhydrous Melting Point: ~246°C – 250°C[2]

  • Hemihydrate Dehydration: Occurs broadly between 70°C and 110°C (depending on heating rate and pan configuration).

  • Theoretical Water Content: 3.27% w/w.

Phase Transition Logic

The thermal pathway for the hemihydrate is a two-step process:

  • Dehydration: Lattice water is expelled, collapsing the hydrate structure into a metastable or stable anhydrous lattice.

  • Fusion: The resulting anhydrous material melts at its characteristic high temperature.[2]

PhaseTransition Hemihydrate This compound (Crystalline) Dehydration Dehydration Event (70°C - 110°C) Hemihydrate->Dehydration Heat Input (Endothermic) Anhydrous Anhydrous Nevirapine (Meta-stable/Stable) Dehydration->Anhydrous - 0.5 H2O Melting Melting Event (Onset ~246°C) Anhydrous->Melting Heat Input (Fusion) Liquid Liquid Phase (Decomposition >290°C) Melting->Liquid

Figure 1: Thermal phase transition pathway of this compound.

Experimental Protocol

Thermogravimetric Analysis (TGA)

TGA is the primary tool for stoichiometric verification. It differentiates between surface moisture (adsorbed) and lattice water (bound).

Instrument Setup:

  • Pan: Platinum or Ceramic (Open). Note: Open pans allow free escape of volatiles, preventing self-generation of a steam atmosphere.

  • Purge Gas: Nitrogen (

    
    ) at 40–60 mL/min.
    
  • Heating Rate: 10°C/min.

  • Temperature Range: 30°C to 350°C.

Data Interpretation:

Parameter Expected Value Interpretation

| Step 1 Mass Loss | ~3.3% ± 0.2% | Confirms Hemihydrate stoichiometry (0.5 mol


). |
| Step 1 Temp Range  | 60°C – 120°C  | Lattice water release. (Surface water typically leaves <60°C). |
| Onset of Decomposition  | > 290°C  | Thermal degradation of the API.[3] |

Critical Insight: If the mass loss is significantly < 3.0%, the sample may be partially dehydrated or a mixture of anhydrous/hemihydrate forms. If > 3.5%, suspect surface moisture contamination.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the transitions identified in TGA.

Instrument Setup:

  • Pan: Aluminum (Crimped with a pinhole). Note: The pinhole is crucial. A hermetically sealed pan will suppress dehydration, shifting the peak to a higher temperature and potentially causing pan rupture.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 300°C.[1]

Data Interpretation: | Thermal Event | Temperature (Onset) | Enthalpy (


) | Interpretation |
| :--- | :--- | :--- | :--- |
| Endotherm 1  | 70°C – 110°C  | Broad, variable | Dehydration.  Energy required to break H-bonds and vaporize lattice water. |
| Endotherm 2  | ~245°C – 248°C  | ~140–150 J/g | Melting.  Fusion of the anhydrous form.[2] Sharp peak. |

Note on Polymorphism: If the dehydration results in a metastable anhydrous form that recrystallizes into a stable anhydrous form, a small exothermic event may be visible between 120°C and 200°C, though this is less common in standard commercial batches compared to specific solvates.

Advanced Analysis: Correlating TGA and DSC

To ensure scientific integrity, TGA and DSC data must be overlaid or correlated. The mass loss step in TGA must temporally align with the first endotherm in DSC.

AnalysisWorkflow Sample NVP Sample TGA TGA Analysis (Quantify Mass Loss) Sample->TGA DSC DSC Analysis (Quantify Heat Flow) Sample->DSC Decision Is Mass Loss ~3.3%? TGA->Decision Result_Hemi CONFIRMED Hemihydrate DSC->Result_Hemi Dehydration Peak Present Result_Anhyd CONFIRMED Anhydrous DSC->Result_Anhyd Single Melt Peak Only Decision->Result_Hemi Yes Decision->Result_Anhyd No (<0.5%) Result_Mix Mixture / Surface Water Decision->Result_Mix Partial (1-2%)

Figure 2: Decision logic for classifying Nevirapine samples.

Common Artifacts & Troubleshooting
  • Missing Dehydration Peak: If the DSC shows only a melting peak at ~246°C, the sample is Anhydrous .[2] The hemihydrate is labile; aggressive drying during manufacturing (e.g., >90°C) can inadvertently convert it to the anhydrous form.

  • Shifted Melting Point: A melting point significantly lower than 245°C (e.g., 230°C) often indicates impurities or a different solvate (e.g., ethanolate), not the pure hemihydrate.

  • Baseline Drift: A sloping baseline in DSC during the dehydration event is normal due to the changing heat capacity (

    
    ) of the material as it loses mass.
    

References

  • Caira, M. R., et al. (2003). Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. Journal of Pharmaceutical Sciences. Link

  • Jain, S., et al. (2008). Solid-State Characterization of Nevirapine. Indian Journal of Pharmaceutical Sciences. Link

  • Pereira, A. V., et al. (2007). Compatibility study between nevirapine and pharmaceutical excipients used in tablet formulations. Journal of Thermal Analysis and Calorimetry. Link

  • World Health Organization (WHO). (2021). Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6. Link

Sources

The Allosteric Paradigm: A Technical History of Nevirapine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Development History of Nevirapine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: Breaking the Nucleoside Monopoly

In the late 1980s, the antiretroviral landscape was dominated by Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine (AZT).[1] While effective, these "chain terminators" suffered from significant toxicity and rapid resistance development.[1] The discovery of Nevirapine (NVP), code-named BI-RG-587 , by Boehringer Ingelheim marked a pivotal shift in HIV therapeutics.[1] It was the first Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) to be licensed, validating the concept of allosteric inhibition—shutting down the enzyme not by competing with the substrate, but by mechanically locking the catalytic machinery.[1]

This guide analyzes the discovery trajectory of Nevirapine, from high-throughput screening hits to the structural elucidation that defined a new drug class.[1]

Discovery & Medicinal Chemistry: The BI-RG-587 Campaign

The discovery of Nevirapine was not a rational design starting from a crystal structure, but rather a triumph of screening followed by rigorous structure-activity relationship (SAR) optimization.[1]

The Screening Funnel

Boehringer Ingelheim initiated a high-throughput screening (HTS) campaign targeting HIV-1 Reverse Transcriptase (RT).[1] Unlike NRTIs, which require intracellular phosphorylation, the target was direct inhibition of the holoenzyme.[1]

  • Hit Generation: The screen identified a benzodiazepine analog with weak inhibitory activity (

    
     in the micromolar range).[1]
    
  • Scaffold Morphing: Medicinal chemists, led by Karl Hargrave, recognized the liability of the benzodiazepine scaffold (hydrolytic instability).[1] They replaced the benzene rings with pyridine rings to improve solubility and metabolic stability.[1]

  • Lead Optimization: The transition to a dipyridodiazepinone scaffold yielded BI-RG-587 (Nevirapine).[1] The addition of a cyclopropyl group at the N-11 position was critical for hydrophobic fit within the enzyme's pocket.[1]

Visualization: The Discovery Logic

The following diagram illustrates the progression from screening hit to the optimized clinical candidate.

DiscoveryWorkflow HTS High-Throughput Screen (Benzodiazepine Analogs) LeadOpt Scaffold Morphing (Benzene -> Pyridine) HTS->LeadOpt Stability Optimization BIRG587 BI-RG-587 (Nevirapine) (Dipyridodiazepinone) LeadOpt->BIRG587 Hydrophobic Tuning (Cyclopropyl Group) Clinical Clinical Candidate (High Specificity for HIV-1) BIRG587->Clinical IC50 < 84 nM

Figure 1: The medicinal chemistry evolution from unstable benzodiazepine hits to the stable dipyridodiazepinone lead (Nevirapine).[1]

Structural Biology: The "Allosteric Lock" Mechanism

The mechanism of Nevirapine was definitively proven by the seminal 1992 Science paper by Kohlstaedt and Steitz.[1] This was a landmark moment in structural biology, providing the first crystal structure of HIV-1 RT complexed with a drug.[1]

The NNRTI Binding Pocket (NNIBP)

Nevirapine does not bind to the active catalytic site (the "P" site).[1] Instead, it binds to a hydrophobic pocket located in the p66 subunit of the p66/p51 heterodimer, approximately 10 Å away from the active site.[1]

  • The "Butterfly" Mode: Nevirapine adopts a butterfly-like conformation within the pocket.[1]

  • Tyrosine Stacking: The pyridine rings of NVP engage in

    
     stacking interactions with Tyr181  and Tyr188  of the enzyme.[1]
    
  • The Lock: Binding forces the p66 "thumb" subdomain into a hyperextended position.[1][2] This conformational distortion prevents the thumb from clamping down on the DNA template, effectively freezing the enzyme in an inactive state.[1]

MechanismAction RT_Active Active HIV-1 RT (Flexible Thumb) NVP_Entry Nevirapine Enters Hydrophobic Pocket (p66) RT_Active->NVP_Entry Allosteric Binding Conf_Change Conformational Distortion (Thumb Hyperextension) NVP_Entry->Conf_Change Steric Displacement Inhibition Catalytic Lock (DNA Polymerization Halted) Conf_Change->Inhibition Non-Competitive Inhibition

Figure 2: The allosteric inhibition cascade. NVP binding mechanically distorts the enzyme, rendering it catalytically incompetent.[1]

Chemical Synthesis: The Hargrave Route

The synthesis of Nevirapine requires the construction of the tricyclic dipyridodiazepinone system.[1] The original route described by Hargrave et al. (1991) is a classic example of convergent heterocyclic synthesis.[1]

Key Synthetic Steps
  • Chlorination: Starting with 2-chloronicotinic acid, converted to the acid chloride.[1]

  • Amide Coupling: Reaction with 2-chloro-3-amino-4-picoline to form the amide intermediate.[1]

  • Cyclization (The Critical Step): Treatment with a strong base (NaH) in pyridine/dioxane facilitates an intramolecular nucleophilic aromatic substitution (

    
    ), closing the seven-membered diazepinone ring.[1]
    
  • Alkylation: Introduction of the cyclopropylamine group.[1]

Protocol: Synthesis of the Tricyclic Core

Note: This protocol summarizes the key cyclization step.

  • Reagents: 2-chloronicotinic acid amide intermediate, Sodium Hydride (NaH), Pyridine, Dioxane.[1]

  • Procedure:

    • Suspend the amide intermediate in dry dioxane.[1]

    • Add NaH (4 equivalents) slowly under nitrogen atmosphere.[1]

    • Reflux the mixture at 100°C for 12 hours.

    • Observation: The reaction is driven by the formation of the stable tricyclic anion.[1]

    • Quench: Cool to

      
       and quench with ice water.
      
    • Purification: Recrystallize from ethanol/water to yield the dipyridodiazepinone core.[1]

Clinical Development: The HIVNET 012 Paradigm

While NVP is used in combination therapy (HAART), its historical significance lies in the HIVNET 012 trial, which revolutionized the Prevention of Mother-to-Child Transmission (PMTCT) in resource-limited settings.[1]

Comparative Efficacy (HIVNET 012)

The trial compared a short course of AZT (complex dosing) vs. a single dose of NVP (simple dosing).

ParameterZidovudine (AZT) ArmNevirapine (NVP) ArmClinical Significance
Dosing Regimen Multiple doses (Mother + Infant for 7 days)Single Dose (Mother @ onset of labor + Infant <72h)NVP offered superior compliance feasibility.[1]
Transmission (14-16 wks) 25.1%13.1% NVP reduced transmission risk by nearly 50%.[1][3]
Cost HighVery Low Enabled widespread adoption in developing nations.[1]
Half-Life Short (~1 hour)Long (>40 hours) Long half-life allowed "single dose" coverage during the risk period.[1]

Resistance Profile: The Achilles Heel

The major limitation of first-generation NNRTIs like Nevirapine is the low genetic barrier to resistance.[1] A single point mutation can render the drug ineffective.[1]

Molecular Basis of Resistance
  • Y181C Mutation: The mutation of Tyrosine 181 to Cysteine is the most common resistance pathway.[1]

    • Mechanism:[1][2][4][5][6] Nevirapine relies on

      
       stacking with the aromatic ring of Tyr181.[1] Cysteine, having an aliphatic sulfhydryl group, cannot participate in this stacking interaction.[1] The binding affinity (
      
      
      
      ) drops precipitously (over 100-fold reduction).[1]
  • K103N Mutation: Lysine 103 to Asparagine.[1]

    • Mechanism:[1][2][4][5][6] This mutation stabilizes the "closed" conformation of the pocket, creating an energetic barrier that prevents Nevirapine from entering the binding site.[1]

References

  • Hargrave, K. D., et al. (1991).[1] "Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones."[1] Journal of Medicinal Chemistry. Link[1]

  • Kohlstaedt, L. A., et al. (1992).[1][2] "Crystal structure at 3.5 A resolution of HIV-1 reverse transcriptase complexed with an inhibitor."[1][2][7] Science. Link[1]

  • Guay, L. A., et al. (1999).[1][8] "Intrapartum and neonatal single-dose nevirapine compared with zidovudine for prevention of mother-to-child transmission of HIV-1 in Kampala, Uganda: HIVNET 012 randomised trial." The Lancet.[1][9] Link

  • Sorkin, E. M., & Clissold, S. P. (2003).[1] "Nevirapine: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Efficacy in the Management of HIV Infection." Drugs. Link[1]

  • Das, K., et al. (2012).[1][2] "HIV-1 reverse transcriptase complex with DNA and nevirapine reveals non-nucleoside inhibition mechanism."[1][2][10][11] Nature Structural & Molecular Biology.[1][2] Link

Sources

nevirapine hemihydrate for prevention of mother-to-child transmission

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nevirapine (NVP), a dipyridodiazepinone non-nucleoside reverse transcriptase inhibitor (NNRTI), remains a critical agent in the global effort to prevent mother-to-child transmission (PMTCT) of HIV-1.[1] While antiretroviral landscapes have evolved, the Nevirapine Hemihydrate form retains specific relevance due to its physicochemical stability in aqueous suspensions—the primary delivery vehicle for neonates.

This technical guide dissects the molecular rationale for selecting the hemihydrate polymorph over the anhydrous form, details the allosteric mechanism of action, and provides rigorous protocols for formulation quality control. It is designed for formulation scientists and clinical researchers requiring a deep understanding of the drug's material science and pharmacological behavior.

Solid-State Chemistry & Polymorphism

The Criticality of the Hemihydrate Form

For solid oral dosage forms (tablets), Anhydrous Nevirapine is typically utilized.[2] However, for pediatric oral suspensions, the Hemihydrate form is mandatory. This distinction is not merely regulatory but thermodynamically essential.

  • Thermodynamic Instability: Anhydrous nevirapine is metastable in aqueous media. When formulated into a suspension, anhydrous crystals undergo a solvent-mediated phase transformation.

  • Ostwald Ripening: If anhydrous NVP is used in a suspension, it dissolves and re-precipitates as the less soluble hemihydrate. This uncontrolled crystallization leads to particle size growth (Ostwald ripening), resulting in "caking" (hard sediment) and non-uniform dosing.

  • Lattice Stability: The hemihydrate crystal lattice incorporates water molecules into the structure, achieving a lower free energy state in aqueous environments, ensuring particle size distribution (PSD) remains stable over the shelf life.

Visualization: Polymorphic Transformation Pathway

The following diagram illustrates the failure mode when Anhydrous NVP is incorrectly used in aqueous formulations.

Polymorphism Anhydrous Anhydrous NVP (Metastable) Suspension Aqueous Suspension Medium Anhydrous->Suspension Dispersed in Dissolution Rapid Dissolution (Supersaturation) Suspension->Dissolution Thermodynamic Drive Nucleation Nucleation of Hemihydrate Dissolution->Nucleation Phase Transition Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Time Failure Formulation Failure: Caking & Dosing Error Growth->Failure Impact

Figure 1: The thermodynamic cascade of Anhydrous Nevirapine converting to Hemihydrate in suspension, leading to formulation failure.

Mechanism of Action (MOA)

Nevirapine is a highly specific NNRTI. Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine (AZT), NVP does not require intracellular phosphorylation to become active.

Molecular Binding
  • Target: HIV-1 Reverse Transcriptase (RT) p66 subunit.

  • Site: A hydrophobic pocket proximal to, but distinct from, the catalytic active site (residues Y181 and Y188 are critical).

  • Effect: Binding induces a conformational rotation of the p66 subdomain. This "locks" the enzyme's active site in an inactive conformation, preventing the chemical bond formation between the growing DNA chain and the incoming nucleotide.

Visualization: NNRTI Allosteric Inhibition

MOA RT_Active HIV-1 RT Enzyme (Active Conformation) Binding Binds to Hydrophobic Allosteric Pocket RT_Active->Binding NVP Nevirapine (Hemihydrate) NVP->Binding Conform_Change Conformational Change (Thumb Subdomain Rotation) Binding->Conform_Change Catalytic_Block Catalytic Site Distortion Conform_Change->Catalytic_Block Inhibition DNA Polymerization Halted Catalytic_Block->Inhibition

Figure 2: The non-competitive inhibition mechanism of Nevirapine on HIV-1 Reverse Transcriptase.

Clinical Efficacy & Resistance Profile

The HIVNET 012 Legacy

The pivotal HIVNET 012 trial established the efficacy of single-dose Nevirapine (sdNVP).

  • Regimen: 200 mg oral dose to mother at onset of labor + 2 mg/kg oral dose to infant within 72 hours of birth.

  • Outcome: Reduced HIV-1 transmission by nearly 50% compared to short-course Zidovudine (AZT) in breastfeeding populations.

Resistance: The K103N Mutation

The primary drawback of NVP is its low genetic barrier to resistance.

  • Mutation: K103N (Lysine to Asparagine at codon 103).

  • Mechanism: This single point mutation prevents NVP from binding to the hydrophobic pocket by stabilizing the closed conformation of the pocket or sterically hindering entry.

  • Pharmacokinetic Driver: NVP has a long half-life (~45 hours). After a single dose, sub-therapeutic "tails" persist in the blood for weeks, selecting for resistant variants if the virus is replicating.

Table 1: Comparative Resistance Profile

FeatureNevirapine (NVP)Efavirenz (EFV)Etravirine (ETR)
Class 1st Gen NNRTI1st Gen NNRTI2nd Gen NNRTI
Major Mutation K103N, Y181CK103NV179F, Y181C
Genetic Barrier Low (1 mutation)Low (1 mutation)High (>2 mutations)
Cross-Resistance High (vs EFV)High (vs NVP)Low

Manufacturing & Quality Control Protocols

For researchers developing generic or novel suspension formulations, the following protocols ensure physicochemical integrity.

Protocol A: Preparation of this compound Suspension

Objective: Create a stable 10 mg/mL suspension preventing crystal growth.

  • Pre-mix Phase: Dissolve Carbopol 974P (suspending agent) in purified water. Neutralize with NaOH to form a gel matrix.

  • API Addition: Add This compound (micronized, PSD d90 < 10 µm) to the gel matrix. Crucial: Do not use anhydrous NVP.

  • Homogenization: High-shear mixing (e.g., Silverson) at 3000 RPM for 15 minutes to ensure dispersion.

  • Stabilization: Add sorbitol solution and polysorbate 80 (surfactant) to enhance wetting and prevent flocculation.

  • Final pH Adjustment: Buffer to pH 5.5–7.0.

Protocol B: USP Dissolution Test (Quality Control)

Standard: USP <711> for Oral Suspension.

ParameterSpecification
Apparatus USP Type II (Paddle)
Medium 0.1 N HCl (900 mL)
Speed 25 RPM (Low shear to mimic gastric environment)
Temperature 37°C ± 0.5°C
Sampling Time 45 Minutes
Acceptance Criteria Q = 75% dissolved

Analytical Method (HPLC):

  • Column: C18 (4.6 mm x 15 cm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (80:20).

  • Detection: UV at 220 nm.

  • Flow Rate: 1.0 mL/min.

Future Outlook

While Dolutegravir (DTG) is replacing NNRTI-based regimens for adult first-line therapy due to higher resistance barriers, this compound suspension remains vital in:

  • Neonatal Prophylaxis: For high-risk infants born to mothers with high viral loads, WHO guidelines often recommend dual prophylaxis (AZT + NVP).

  • Resource-Limited Settings: Where cold-chain storage for newer biologics or formulations is impossible, the thermal stability of NVP hemihydrate suspension is advantageous.

References

  • Guay, L. A., et al. (1999). Intrapartum and neonatal single-dose nevirapine compared with zidovudine for prevention of mother-to-child transmission of HIV-1 in Kampala, Uganda: HIVNET 012 randomised trial. The Lancet.[3]

  • Caira, M. R., et al. (2003).[3] Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. Journal of Pharmaceutical Sciences.

  • World Health Organization. (2021).[4] Consolidated guidelines on HIV prevention, testing, treatment, service delivery and monitoring. WHO Guidelines.

  • U.S. Food and Drug Administration. (2018). Viramune (Nevirapine) Oral Suspension Prescribing Information. FDA Access Data.

  • United States Pharmacopeia (USP). (2023). Nevirapine Oral Suspension Monograph. USP-NF.

  • Jain, S., et al. (2014).[5] Preparation and Characterisation of Nevirapine Oral Nanosuspensions. Indian Journal of Pharmaceutical Sciences.

Sources

Operational Guide: Handling and Storage of Nevirapine Hemihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Basic Handling and Storage Guidelines for Nevirapine Hemihydrate Content Type: Technical Whitepaper / Operational Guide Audience: Pharmaceutical Scientists, Process Engineers, and HSE Officers

Executive Summary

This compound (NVP-HH) is a dipyridodiazepinone derivative functioning as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Unlike its anhydrous counterpart, the hemihydrate form contains water molecules incorporated into the crystal lattice (stoichiometry 2:1 drug-to-water).[1] This pseudopolymorphic nature dictates specific handling protocols: maintenance of the hydration shell is critical for bioavailability and regulatory compliance.

This guide synthesizes physicochemical properties with field-proven handling strategies to prevent dehydration (conversion to anhydrous) or degradation, ensuring data integrity in drug development pipelines.[1]

Physicochemical Profile & Criticality

Understanding the material's fundamental state is the prerequisite for proper handling.

PropertySpecification / CharacteristicImpact on Handling
CAS Number 129618-40-2 (Hemihydrate)Distinct from Anhydrous (129618-40-2 refers to generic; specific hydrate CAS often cited as 220988-26-1)
Molecular Formula

Molecular Weight: 275.3 g/mol
Water Content ~3.3% - 3.5% w/w CRITICAL: Loss of this water alters dissolution rates.[1] Do not over-dry.[1]
Solubility BCS Class II (Low Sol, High Perm)pH-dependent solubility.[1] High solubility at pH < 3.[1]
Melting Point ~244°C - 250°CDehydration occurs prior to melting (approx. 90-125°C).[1]
pKa 2.8Weak base; requires acidic media for dissolution testing.[1]
The Hydrate Stability Window

The hemihydrate is the thermodynamically stable form in aqueous environments. However, in the solid state, it exists in a dynamic equilibrium with the relative humidity (RH) of the environment.

  • Risk of Dehydration: Exposure to RH < 20% or temperatures > 60°C can strip lattice water, causing a phase collapse to the anhydrous form.

  • Risk of Transformation: The anhydrous form, if generated, is metastable in water and will rapidly convert back to hemihydrate during wet granulation or dissolution, potentially causing variable release profiles [1].

Storage & Environmental Control

Standard "cool and dry" instructions are insufficient for hydrates.[1] The goal is to maintain the crystal lattice water without inducing hydrolysis.

Environmental Parameters
  • Temperature: Store at 20°C to 25°C (Controlled Room Temperature). Excursions permitted to 15°C–30°C.[1][3]

    • Avoid: Temperatures > 40°C, which accelerate dehydration kinetics.[1]

  • Relative Humidity (RH): Maintain 40% to 60% RH .

    • Prohibited: Do NOT store in desiccators or with strong desiccants (e.g., P2O5), as this will scavenge crystal water.[1]

  • Light: Protect from light.[1] NVP is susceptible to photodegradation over extended periods.[1]

Packaging Requirements
  • Primary Container: Low-density polyethylene (LDPE) bags (double lined) to prevent moisture migration.[1]

  • Secondary Container: High-density polyethylene (HDPE) drums or opaque amber glass bottles (for small R&D quantities).

  • Headspace: Minimize headspace to reduce oxidative stress, though NVP is relatively oxidation-resistant.[1]

Safety & Occupational Handling (HSE)

Nevirapine is a potent bioactive agent with specific toxicological risks.

Hazard Identification (GHS)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H317: May cause an allergic skin reaction (Sensitization).[1]

    • H373: May cause damage to organs (Liver, Skin) through prolonged exposure [2].[1]

  • Target Organs: Hepatotoxicity and severe skin reactions (Stevens-Johnson Syndrome risk in clinical settings) are the primary concerns.[1]

Containment & PPE[1]
  • OEB Level: Band 3 or 4 (1–10 µg/m³).[1] High containment required.[1]

  • Engineering Controls:

    • Handle in a Powder Containment Balance Enclosure or Isolator.[1]

    • Use HEPA-filtered local exhaust ventilation (LEV).[1]

  • Personal Protective Equipment:

    • Respiratory: P3 / N100 efficiency respirator or PAPR (Powered Air Purifying Respirator) for bulk handling.[1]

    • Dermal: Double nitrile gloves and Tyvek lab coat/sleeves.[1]

Technical Protocols

Protocol A: Verification of Hydrate State (DSC/TGA)

Purpose: To confirm the material has not dehydrated during storage.[1]

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

  • Sample Prep: Weigh 3–5 mg of NVP-HH into a crimped aluminum pan (pinhole lid) to allow moisture escape without explosive release.

  • Parameters:

    • Purge: Nitrogen (50 mL/min).

    • Ramp Rate: 10°C/min.[1]

    • Range: 30°C to 300°C.[1]

  • Acceptance Criteria:

    • TGA: Distinct weight loss step of 3.0% – 3.5% between 80°C and 130°C (corresponds to 0.5 moles of water).

    • DSC: Broad endotherm (dehydration) peaking ~100-125°C, followed by a sharp melting endotherm at ~245°C [3].[1]

    • Failure Mode: If TGA loss is < 2.5%, the material has partially dehydrated.

Protocol B: Solubility Preparation (pH Dependent)

Purpose: Correctly solubilizing NVP for bioassays, noting its pKa limitations.

  • Media Selection: Do not use neutral water (pH 7) as solubility is extremely low (~0.1 mg/mL).[1]

  • Acidic Buffer: Prepare 0.01 N HCl (pH ~2).

  • Procedure:

    • Add NVP-HH to buffer.[1]

    • Sonicate for 10 minutes.

    • Observation: Solubility increases to > 5 mg/mL at pH < 2.[1]

  • Caution: If dissolving in organic solvents (Ethanol/DMSO) for stock solutions, be aware that precipitation may occur immediately upon dilution into aqueous media if the pH is not controlled.[1]

Visualizations

Figure 1: Stability & Phase Logic

This diagram illustrates the relationship between environmental humidity and the physical state of Nevirapine.

StabilityLogic Anhydrous Anhydrous Form (Metastable in water) Hemihydrate Hemihydrate Form (Target State) Anhydrous->Hemihydrate Rapid Re-hydration (RH > 75%) Hemihydrate->Anhydrous Dehydration (RH < 20% or T > 60°C) Degraded Hydrolytic Degradation Hemihydrate->Degraded Extreme pH / Light Slurry Aqueous Slurry (Wet Granulation) Slurry->Hemihydrate Crystallization

Caption: Phase transition dynamics of Nevirapine. Maintaining the Hemihydrate state requires avoiding low humidity extremes.

Figure 2: Safe Handling Workflow

A step-by-step logic flow for receiving and dispensing the API in a research setting.

HandlingWorkflow Start Receive Shipment Check Check Container Integrity & MSDS Start->Check Quarantine Quarantine Storage (20-25°C) Check->Quarantine ID_Test Identity Verification (DSC/TGA) Quarantine->ID_Test Prior to use Dispense Dispense in Isolator (Avoid Dust) ID_Test->Dispense Pass Reseal Reseal: LDPE Bag + Desiccant-FREE Secondary Dispense->Reseal Reseal->Quarantine Return to Stock

Caption: Operational workflow ensuring safety and material integrity during dispensing.

References

  • Caira, M. R., et al. (2003).[1] Polymorphism of Nevirapine: Crystal Structures and Thermal Stability of the Anhydrous and Hemihydrate Forms. Journal of Pharmaceutical Sciences.[1]

  • PubChem. (2024).[1] this compound - Safety and Hazards.[1][2][4] National Library of Medicine.[1] [1]

  • Stiehl, J., et al. (2008).[1] Solid-state characterization of nevirapine.[1][5] Journal of Thermal Analysis and Calorimetry.[1]

  • World Health Organization. (2006).[1] International Pharmacopoeia: this compound Monograph.[1][1]

Sources

Methodological & Application

Application Note: High-Performance LC-MS/MS Bioanalysis of Nevirapine and Its Hydroxy-Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in HIV-1 antiretroviral therapy.[1][2][3] While quantification of the parent drug is routine, the simultaneous bioanalysis of NVP and its hydroxylated metabolites (2-OH, 3-OH, 8-OH, and 12-OH nevirapine) presents a significant analytical challenge due to structural isomerism and metabolic auto-induction .

This Application Note provides a field-proven protocol for the simultaneous quantification of NVP and its metabolites. Unlike generic methods, this protocol addresses the critical need for chromatographic resolution of isobaric metabolites (m/z 283.1) which cannot be distinguished by mass spectrometry alone. We utilize Liquid-Liquid Extraction (LLE) to minimize matrix effects and ensure high sensitivity for low-abundance metabolites.

Scientific Background & Metabolic Pathway[4][5][6]

The Auto-Induction Challenge

Nevirapine is unique because it induces its own metabolism (auto-induction) via Cytochrome P450 enzymes. Long-term therapy increases the clearance of NVP by 1.5- to 2-fold compared to a single dose.

  • 2-Hydroxynevirapine (2-OH NVP): Formed primarily by CYP3A4 .[1]

  • 3-Hydroxynevirapine (3-OH NVP): Formed primarily by CYP2B6 .[1][2][3]

  • 8-OH & 12-OH NVP: Formed by CYP3A4 and CYP2D6.[2][3][4][5]

Monitoring these specific metabolites allows researchers to phenotype CYP activity in vivo, offering insights into patient adherence and individual susceptibility to hepatotoxicity or skin rash.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Nevirapine into its primary hydroxy metabolites.

NVP_Metabolism NVP Nevirapine (NVP) (Parent) OH2 2-OH NVP (Isomer) NVP->OH2 CYP3A4 (Major) OH3 3-OH NVP (Isomer) NVP->OH3 CYP2B6 (Major) OH8 8-OH NVP (Isomer) NVP->OH8 CYP3A4/2D6 OH12 12-OH NVP (Isomer) NVP->OH12 CYP3A4/2D6 Gluc Glucuronide Conjugates OH2->Gluc OH3->Gluc OH8->Gluc OH12->Gluc

Figure 1: Metabolic pathway of Nevirapine showing CYP-mediated hydroxylation. 2-OH and 3-OH are the primary markers for CYP3A4 and CYP2B6 activity, respectively.[1][4]

Method Development Strategy: The "Why"

Separation of Isobaric Metabolites

The four hydroxy metabolites share the same precursor mass (


) and often produce similar product ions. Mass spectrometry alone cannot  distinguish them.
  • Critical Requirement: The LC method must achieve baseline chromatographic separation.

  • Solution: We utilize a C18 column with an optimized gradient. The elution order is typically 2-OH < 3-OH < NVP , allowing distinct quantification windows.

Sample Preparation: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, causing ion suppression—particularly for the early-eluting 2-OH metabolite.

  • Recommendation: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[2]

  • Benefit: LLE provides cleaner extracts, better recovery of the polar hydroxy metabolites compared to hexane, and significantly reduced matrix effects.

Detailed Experimental Protocol

Reagents & Materials
  • Analytes: Nevirapine, 2-OH NVP, 3-OH NVP (High purity >98%).

  • Internal Standard (IS): Nevirapine-d3 or d5 (Essential for compensating matrix effects).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate, MTBE.

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL NVP-d3 in 50% MeOH). Vortex gently.

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

    • Note: Ethyl Acetate is a viable alternative if MTBE is unavailable.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

    • Caution: Do not disturb the protein pellet/aqueous interface.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min.

  • Injection: Transfer to autosampler vials. Inject 5-10 µL .

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
1.00 10% Load
6.00 90% Linear Ramp (Elution of Metabolites then NVP)
7.50 90% Wash
7.60 10% Re-equilibration

| 10.00 | 10% | End of Run |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Spray Voltage: 4500 V.

  • Gas Temps: Source: 500°C.

MRM Transitions (Tune for your specific instrument):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Nevirapine 267.1226.15025
2-OH NVP 283.1265.15028
3-OH NVP 283.1265.15028
NVP-d3 (IS) 270.1229.15025

*Note: Hydroxy metabolites often lose water (18 Da) to form 265.1 or lose the cyclopropyl ring to form 242.1. Verify the dominant fragment on your specific QQQ.

Analytical Workflow Visualization

Workflow Sample Plasma Sample (100 µL) IS Add Internal Std (NVP-d3) Sample->IS Extract Liquid-Liquid Extraction (MTBE) IS->Extract Centrifuge Centrifuge (4000g, 10 min) Extract->Centrifuge Evap Evaporate Supernatant (N2 at 40°C) Centrifuge->Evap Recon Reconstitute (Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantification (NVP & Isomers) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring minimal matrix interference and maximum recovery.[6]

Validation & Quality Control (QC)

To ensure Trustworthiness and compliance with FDA/EMA guidelines, the following parameters must be validated:

  • Selectivity: Analyze 6 lots of blank plasma to ensure no interference at the retention times of NVP (approx 7.8 min) or metabolites (approx 6.4 - 6.9 min).

  • Linearity:

    • NVP: 10 – 10,000 ng/mL.

    • Metabolites: 1 – 1,000 ng/mL (Metabolites are present at lower concentrations).

  • Accuracy & Precision: Intra-day and Inter-day CV% should be <15% (20% for LLOQ).

  • Matrix Effect: Compare the response of post-extraction spiked samples to neat solution standards. LLE typically yields a Matrix Factor (MF) between 0.9 and 1.1.

Expert Troubleshooting Tips

  • Peak Tailing: NVP is a basic compound. If peak tailing occurs, increase the Ammonium Acetate concentration to 10 mM or adjust pH slightly lower (pH 4.0).

  • Carryover: NVP is "sticky." Ensure the autosampler needle wash includes an organic solvent (e.g., 50:50 MeOH:Isopropanol).

  • Isomer Overlap: If 2-OH and 3-OH peaks co-elute, lower the initial gradient slope (e.g., hold at 5% B for 2 minutes before ramping).

References

  • Riska, P., et al. (1999). Metabolism of nevirapine by cytochrome P450: in vitro and in vivo studies. Drug Metabolism and Disposition.[1][2] Link

  • Fan, B., et al. (2011). Determination of nevirapine and its primary metabolites in human plasma by LC–MS/MS. Journal of Chromatography B. Link

  • FDA Guidance for Industry. Bioanalytical Method Validation (2018).Link

  • Elsherbiny, D., et al. (2009). Simultaneous determination of nevirapine and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

dissolution testing protocol for nevirapine hemihydrate tablets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] As a BCS Class II compound (Low Solubility, High Permeability), the in vivo absorption of Nevirapine is dissolution-rate limited.[4][5] Consequently, the dissolution test is not merely a quality control check but a critical surrogate for bioequivalence.

The Hemihydrate Challenge: This protocol specifically addresses Nevirapine Hemihydrate . Unlike the anhydrous form, the hemihydrate (


) exhibits distinct crystal lattice energy and wettability profiles. The hemihydrate is thermodynamically stable in aqueous environments but possesses lower aqueous solubility compared to the anhydrous form in certain conditions.
  • pKa: ~2.8 (Weak base).[4][6]

  • Solubility Profile: Highly soluble in acidic pH (pH < pKa), drastically reduced solubility in neutral/alkaline media (pH 6.8).

Strategic Directive: This guide moves beyond simple pharmacopeial compliance. It establishes a discriminatory dissolution framework capable of detecting changes in polymorphic form, particle size distribution (PSD), and manufacturing process variables (granulation endpoint).

Pre-Formulation & Physicochemical Grounding

Before executing the protocol, the solubility profile must be mapped to ensure Sink Conditions (where the medium volume can dissolve at least 3x the drug dosage).

ParameterValue / CharacteristicImpact on Dissolution
API Form HemihydrateSlower intrinsic dissolution rate than anhydrous; requires rigorous wetting control.
pKa 2.8Solubility is pH-dependent.[4][6] High in 0.1N HCl; Low in pH 6.8.
Dose 200 mg (Standard)Requires surfactant (SLS) in neutral media to maintain sink conditions.
Absorption Window Stomach & Upper IntestineTesting must cover pH 1.2 (Gastric) and pH 6.8 (Intestinal).

Standardized Dissolution Protocol (QC Release)

This protocol aligns with USP/FDA standards for immediate-release tablets but includes enhanced controls for the hemihydrate form.

Instrumentation & Parameters
  • Apparatus: USP Type II (Paddle).[7] Note: Paddles are preferred over Baskets (Type I) to prevent gummy clogging often seen with hemihydrate formulations.

  • Vessel Volume: 900 mL.[4][7][8][9]

  • Temperature: 37.0°C ± 0.5°C.[10][11]

  • Rotation Speed: 50 RPM (Standard) or 75 RPM (if coning occurs).

  • Dissolution Medium: 0.1 N Hydrochloric Acid (HCl).[6][7][9]

Reagent Preparation
  • 0.1 N HCl: Slowly add 8.5 mL of concentrated HCl (37%) to 900 mL of degassed purified water. Dilute to 1000 mL.[8]

  • Critical Step: Media must be degassed (Helium sparging or vacuum filtration at 41°C) to prevent bubble formation on the tablet surface, which artificially lowers release rates.

Experimental Workflow (Step-by-Step)
  • System Suitability: Verify temperature and paddle wobble (< 1.0 mm) before starting.

  • Media Addition: Dispense 900 mL of 0.1 N HCl into each of the 6 vessels. Allow to equilibrate to 37°C.

  • Sample Introduction: Carefully slide one tablet down the vessel wall to rest at the bottom center. Do not drop from height to avoid chipping.

  • Timing: Start rotation immediately upon dropping the last tablet.

  • Sampling: Withdraw 5 mL aliquots at 15, 30, 45, and 60 minutes .

    • Cannula Filter: Use a 10 µm porous filter tip.

    • Syringe Filter: Filter immediately through a 0.45 µm PVDF or PTFE filter (discard first 2 mL to saturate filter adsorption sites).

  • Replenishment: Replace withdrawn volume with 5 mL of fresh pre-warmed medium (optional if mathematical correction is used).

Biorelevant/Discriminatory Method (R&D Optimization)

For formulation development, 0.1 N HCl is often "too good" (non-discriminatory). To detect differences in hemihydrate particle size or binder effects, use a medium closer to intestinal pH.

  • Medium: Phosphate Buffer pH 6.8 + 2.0% Sodium Lauryl Sulfate (SLS).

  • Rationale: The SLS creates sink conditions at neutral pH where Nevirapine is naturally insoluble, mimicking the solubilizing effect of bile salts.

Analytical Quantification (HPLC Method)

While UV spectrophotometry (at 280 nm) is acceptable for routine QC, HPLC is mandatory during development to separate Nevirapine from potential hemihydrate degradation products or excipient interferences.

HPLC Conditions
  • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (60:40 v/v).

    • Buffer Prep: 20 mM Potassium Dihydrogen Phosphate (

      
      ).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 283 nm (Lambda max for Nevirapine).

  • Injection Volume: 20 µL.

  • Run Time: ~8 minutes (Nevirapine retention ~4-5 min).

Calculation


  • 
    : Peak Area[8]
    
  • 
    : Standard concentration (mg/mL)
    
  • 
    : Potency of standard (decimal)[7]
    
  • 
    : Label Claim (200 mg)[2][12]
    

Visualization of Workflows

Figure 1: Dissolution Decision Logic & Workflow

This diagram illustrates the decision process for selecting media and the operational workflow.

DissolutionProtocol Start START: this compound Dissolution Testing Goal Define Goal: QC Release vs. R&D Start->Goal QC_Path QC Release (Compliance) Goal->QC_Path Routine RD_Path R&D (Discriminatory) Goal->RD_Path Formulation Dev Media_QC Medium: 0.1N HCl (Sink Condition: High) QC_Path->Media_QC Media_RD Medium: pH 6.8 Buffer + 2% SLS (Sink Condition: Low/Moderate) RD_Path->Media_RD Apparatus Apparatus II (Paddle) 50 RPM Media_QC->Apparatus Media_RD->Apparatus Sampling Sampling Points: 15, 30, 45, 60 min Apparatus->Sampling Analysis Analysis: HPLC @ 283nm (C18 Column) Sampling->Analysis Eval Evaluation: Q > 80% @ 45 min? Analysis->Eval Pass PASS: Release Batch Eval->Pass Yes Fail FAIL: Investigate (OOS) Eval->Fail No

Caption: Operational workflow for this compound dissolution, distinguishing between QC release and discriminatory R&D pathways.

Validation & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness, the protocol includes specific failure-mode checks.

Common Pitfalls & Solutions
IssueProbable CauseCorrective Action
Coning Hemihydrate powder is dense and hydrophobic, settling in the center under the paddle (dead zone).Increase speed to 75 RPM or switch to Peak vessels (if regulatory approved).
High Variability (RSD > 10%) Poor wetting of the tablet surface.Ensure media is degassed. Check formulation for adequate disintegrant/binder ratio.
Low Recovery (< 90%) Adsorption of drug to filter membrane.Validation Step: Saturate filters by discarding the first 3-5 mL of filtrate. Use PVDF filters (low binding).
Peak Tailing in HPLC Secondary interactions with silanols.Ensure mobile phase contains phosphate buffer (pH 6.0) to suppress silanol ionization.
Acceptance Criteria (USP <711>)
  • Stage 1 (S1): 6 units tested. Each unit must be

    
    .
    
  • Stage 2 (S2): Test 6 additional units. Average of 12 units

    
    , and no unit 
    
    
    
    .
  • Standard Q Value: Typically 80% dissolved at 45 minutes .

References

  • United States Pharmacopeia (USP). Dissolution <711>. Rockville, MD: United States Pharmacopeial Convention.

  • U.S. Food and Drug Administration (FDA). Dissolution Methods Database: Nevirapine. [9]

  • World Health Organization (WHO). Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6. (2021).[12] Describes BCS Class II status and hemihydrate/anhydrous forms.

  • Kalantri, P., et al. Method development and validation for estimation of nevirapine from tablets by RP-HPLC. International Journal of Pharmacy. (2011).

  • Shewiyo, D.H., et al. Development and validation of a dissolution test for nevirapine tablets. Dissertation. (2016). Highlights the use of SLS for biorelevant media.

Sources

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Nevirapine from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust Solid-Phase Extraction (SPE) protocol for the isolation of Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), from human plasma. Unlike liquid-liquid extraction (LLE), which often requires toxic solvents (e.g., dichloromethane) and suffers from emulsion formation, this SPE method offers high reproducibility, automation potential, and cleaner extracts suitable for high-sensitivity LC-MS/MS analysis.

The protocol leverages the physicochemical properties of Nevirapine (LogP ~2.5, pKa ~2.8) to utilize a Reversed-Phase (RP) retention mechanism, ensuring high recovery (>85%) and effective removal of plasma proteins and phospholipids.

Physicochemical Basis & Mechanism

To design a self-validating protocol, one must understand the molecular behavior of the analyte.

  • Lipophilicity (LogP ~2.5): Nevirapine is moderately lipophilic. This indicates it will retain strongly on hydrophobic sorbents (C18 or Hydrophilic-Lipophilic Balanced polymers) via van der Waals forces.

  • Acidity/Basicity (pKa ~2.8): Nevirapine is a weak base. At physiological pH (7.4), it exists primarily in its unionized (neutral) form.

    • Implication: We do not need to alkalize the plasma to suppress ionization (as required for stronger bases). Standard dilution with water or neutral buffer is sufficient to maintain the unionized state required for reversed-phase retention.

Mechanistic Workflow Diagram

The following diagram illustrates the chemical logic driving the extraction steps.

SPE_Mechanism NVP_Prop Analyte: Nevirapine (LogP 2.5, pKa 2.8) Step2 Step 2: Loading Neutral pH (Unionized NVP) Hydrophobic Retention NVP_Prop->Step2 Dictates Retention Mode Matrix Matrix: Human Plasma (Proteins, Salts, Lipids) Matrix->Step2 Introduces Interferences Step1 Step 1: Conditioning Activate Sorbent Ligands Step1->Step2 Prepares Surface Step3 Step 3: Washing Remove Salts/Proteins (Water/5% MeOH) Step2->Step3 NVP Retained Step4 Step 4: Elution Break Hydrophobic Bond (100% MeOH or ACN) Step3->Step4 Interferences Removed

Figure 1: Mechanistic logic of the Nevirapine SPE protocol. The unionized state of NVP at neutral pH drives the hydrophobic retention on the sorbent.

Materials and Reagents

Equipment
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Waters Oasis HLB, 30 mg/1 cc) OR C18 end-capped cartridges (e.g., Bond Elut C18, 100 mg).

    • Expert Insight: HLB is preferred over C18 as it remains wettable even if the cartridge runs dry, reducing the risk of low recovery during batch processing.

  • Vacuum Manifold: Capable of maintaining 10-20 inHg vacuum.

  • Nitrogen Evaporator: For sample concentration (if required for low LOD).

  • HPLC/LC-MS System: C18 Column (e.g., 150 x 4.6 mm, 5 µm).

Reagents
  • Methanol (MeOH) & Acetonitrile (ACN): LC-MS Grade.

  • Water: Milli-Q or HPLC Grade.

  • Internal Standard (IS): Carbamazepine (preferred due to structural similarity and elution profile) or Isotopically labeled Nevirapine (NVP-d3).

  • Ammonium Acetate: For mobile phase buffering.

Detailed Experimental Protocol

Sample Pre-treatment

Objective: Disruption of protein binding and viscosity reduction.

  • Thaw human plasma samples at room temperature.[1]

  • Aliquot 250 µL of plasma into a clean centrifuge tube.

  • Add 25 µL of Internal Standard working solution (e.g., Carbamazepine 5 µg/mL).

  • Add 250 µL of Milli-Q water (or 50mM Ammonium Acetate pH 7.0).

    • Why: Dilution 1:1 reduces plasma viscosity, preventing cartridge clogging, and ensures the sample is sufficiently aqueous to promote hydrophobic interaction with the sorbent.

  • Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes (optional, but recommended to remove particulates).

Solid-Phase Extraction (SPE) Workflow
StepActionCritical Technical Note
1. Condition Add 1 mL MeOH to cartridge. Apply low vacuum.Solvates the carbon chains/polymer, making them accessible for binding.
2. Equilibrate Add 1 mL Water .Removes excess organic solvent. Do not let the cartridge dry out (critical for C18).
3. Load Load pre-treated sample (~525 µL) at flow rate 1 mL/min .Slow flow allows sufficient mass transfer kinetics for NVP to bind to the sorbent.
4. Wash Add 1 mL 5% MeOH in Water .Removes salts and hydrophilic proteins. The 5% organic content is too weak to elute NVP (LogP 2.5) but cleans the matrix.
5. Dry Apply high vacuum for 2-5 minutes.Removes residual water. Residual water can interfere with the elution or subsequent evaporation.
6. Elute Add 1 mL MeOH (or ACN). Collect eluate.Strong organic solvent disrupts van der Waals forces, releasing NVP.
7. Concentrate Evaporate under

stream at 40°C. Reconstitute in 200 µL Mobile Phase .
Concentrates the analyte for higher sensitivity.
Chromatographic Conditions (Reference)
  • Column: C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm or MS/MS (MRM mode: 267.1 -> 226.1).

Validation & Performance Metrics

This method is designed to meet FDA/EMA bioanalytical guidelines.

Typical Performance Data
ParameterAcceptance CriteriaTypical Result
Linearity


(Range: 10–5000 ng/mL)
Recovery (Extraction Efficiency) > 80%85% - 94%
Precision (RSD) < 15%4.5% (Intra-day)
Matrix Effect (LC-MS) 85-115%95% (Minimal ion suppression)

Troubleshooting Guide

A self-validating system requires knowing when and why it fails.

Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Recovery Check1 Check 1: Breakthrough? (Analyze Load/Wash fractions) Problem->Check1 Check2 Check 2: Incomplete Elution? (Analyze Sorbent) Problem->Check2 Sol1 Solution: Reduce Load Speed Or Check pH Check1->Sol1 Analyte found in Wash Sol2 Solution: Increase Elution Vol Or Use Stronger Solvent Check2->Sol2 Analyte remains on Cartridge

Figure 2: Decision tree for diagnosing low recovery issues.

  • Issue: Low Recovery:

    • Cause: Sample pH may be too low (< 2.0), causing protonation of NVP (becoming cationic) and reducing hydrophobic retention on C18.

    • Fix: Ensure sample diluent is neutral (pH ~7.0).

  • Issue: High Backpressure:

    • Cause: Plasma proteins clogging the frit.

    • Fix: Ensure centrifugation step in pre-treatment is performed; do not overload cartridge.

References

  • Walsh Medical Media. (2011). Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS: a Pharmacokinetic Application. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). High throughput LC-MS/MS method for simultaneous determination of tenofovir, lamivudine and nevirapine in human plasma. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Determination of nevirapine in human plasma by HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Nevirapine Compound Summary (pKa and LogP Data). Retrieved from [Link]

Sources

Application Note: Mechanistic Profiling of Nevirapine Hemihydrate in Dual-NNRTI Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous framework for investigating the pharmacological interactions of Nevirapine Hemihydrate (NVP-HH) when used in combination with second-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Efavirenz (EFV), Etravirine (ETR), or Rilpivirine (RPV). While dual-NNRTI therapy is clinically contraindicated due to antagonistic binding competition, preclinical characterization of these interactions is critical for mapping resistance profiles, understanding cross-resistance mechanisms, and developing salvage therapy models. This guide details protocols for solubility profiling, competitive binding kinetics (SPR), and isobologram analysis for synergy/antagonism quantification.

Introduction & Scientific Context

Nevirapine (NVP), a dipyridodiazepinone, was the first NNRTI approved for HIV-1 treatment. It binds to the hydrophobic NNRTI-binding pocket (NNIBP) of the p66 subunit of HIV-1 reverse transcriptase (RT), inducing a conformational change that locks the enzyme in an inactive state ("butterfly" binding mode).

The Hemihydrate Distinction: Researchers must distinguish between Nevirapine Anhydrous (used in tablets) and This compound (used in oral suspensions). The hemihydrate form (


) exhibits distinct crystal lattice energy and solubility profiles.[1] In in vitro assays, failure to account for the solvation kinetics of the hemihydrate form can lead to inconsistent IC50 values.

The Dual-NNRTI Paradox: Combining NVP with other NNRTIs typically results in antagonism .[1] Because all NNRTIs target the same allosteric pocket, they compete for occupancy. However, characterizing this antagonism is vital for:

  • Mutation Mapping: Determining if a secondary NNRTI can bind when NVP-resistant mutations (e.g., K103N, Y181C) are present.[1]

  • Binding Kinetics: Measuring the "residence time" of high-affinity second-generation NNRTIs in the presence of NVP.

Chemical & Physical Properties

Before initiating biological assays, the physicochemical stability of the hemihydrate form must be verified.

PropertyThis compoundNevirapine AnhydrousImpact on Protocol
Molecular Weight 275.3 g/mol 266.3 g/mol Critical: Adjust molarity calculations for stock solutions.[1]
Water Solubility ~0.1 mg/mL (pH 7.[1][2]0)Slightly lowerHemihydrate dissolves slower; requires extended sonication.
Crystal Habit Needle/PlatelikeBlock-likeAffects dissolution rate in suspension assays.[1]
Stability Stable in aqueous suspensionHygroscopicStore hemihydrate in desiccated conditions to prevent water loss/gain.[1]

Mechanism of Action: Competitive Allostery

The following diagram illustrates the competitive exclusion mechanism that defines dual-NNRTI interactions.

NNRTI_Competition RT HIV-1 Reverse Transcriptase (p66) Pocket Hydrophobic Pocket (NNIBP) RT->Pocket Contains ConfChange Conformational Lock (Inactive) Pocket->ConfChange Induced Fit NVP Nevirapine (First-Gen) NVP->Pocket Rigid Binding (Butterfly Mode) Antagonism Binding Antagonism NVP->Antagonism NextGen Etravirine/Rilpivirine (Diarylpyrimidine) NextGen->Pocket Flexible Binding (Horseshoe Mode) NextGen->Antagonism Antagonism->Pocket Steric Hindrance (Mutually Exclusive)

Figure 1: Competitive binding mechanism at the NNRTI Binding Pocket (NNIBP).[1] NVP and Next-Gen NNRTIs are mutually exclusive binders.

Protocol A: Competitive Binding Kinetics (Surface Plasmon Resonance)

Objective: To determine if a high-affinity NNRTI (e.g., Rilpivirine) can displace pre-bound Nevirapine, or if NVP occupancy prevents secondary binding.[1]

Reagents:

  • CM5 Sensor Chip (Cytiva/Biacore).

  • Ligand: Recombinant HIV-1 RT (p66/p51 heterodimer).[1]

  • Analytes: this compound (stock in DMSO), Competitor NNRTI.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) + 5% DMSO.

Methodology:

  • Immobilization: Amine couple HIV-1 RT to the CM5 chip (Target RU: ~4000).[1]

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index shifts.

  • Single Cycle Kinetics (Baseline): Inject NVP-HH (0, 10, 30, 90, 270 nM) to establish

    
     and 
    
    
    
    for NVP alone.
  • Competition Assay (Coinjection):

    • Phase 1: Inject Saturating NVP (500 nM) for 120s.

    • Phase 2: Immediately inject Mixture (500 nM NVP + Variable [Competitor]) for 120s.

    • Dissociation: Wash with buffer for 600s.[1]

  • Analysis: If the response unit (RU) signal increases during Phase 2, the competitor has a higher affinity or binds to a secondary site (unlikely for NNRTIs). If the signal remains flat or drops (and matches the NVP dissociation curve), antagonism is confirmed.

Validation Check:

  • Self-Validating Step: Ensure the DMSO concentration in all analyte samples matches the running buffer exactly (within 0.1%). Mismatched DMSO causes "square wave" artifacts that obscure binding data.[1]

Protocol B: In Vitro Cytotoxicity & Isobologram Analysis

Objective: To quantify the interaction (Synergy vs. Antagonism) using the Chou-Talalay method.

Reagents:

  • MT-4 or TZM-bl cell lines.

  • Viral Stock: HIV-1 (IIIB wild-type or K103N mutant).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Experimental Workflow:

Workflow Step1 1. Drug Prep (Checkerboard Matrix) Step2 2. Cell Infection (MOI 0.01) Step1->Step2 Step3 3. Incubation (5 Days @ 37°C) Step2->Step3 Step4 4. Readout (MTT / Luciferase) Step3->Step4 Step5 5. Data Analysis (CompuSyn / CalcuSyn) Step4->Step5 Sub1 Fixed Ratio Design (1:1, 1:5, 5:1) Sub1->Step1

Figure 2: Workflow for checkerboard drug combination assay.

Step-by-Step Protocol:

  • Preparation: Dissolve NVP-HH in DMSO. Note: Account for the hemihydrate water mass (approx 3.5% w/w) when calculating molarity.

  • Checkerboard Matrix: In a 96-well plate, create a matrix of Drug A (NVP) and Drug B (e.g., Efavirenz).

    • Rows: NVP serial dilution (

      
       to 
      
      
      
      ).
    • Cols: EFV serial dilution (

      
       to 
      
      
      
      ).
  • Infection: Add MT-4 cells (

    
     cells/well) infected with HIV-1 at MOI 0.01.
    
  • Incubation: Incubate for 5 days at 37°C, 5% CO2.

  • Viability: Add MTT reagent. Read absorbance at 570 nm.

  • Calculation: Calculate Fraction Affected (

    
    ) for every well.
    

Data Interpretation (Chou-Talalay Method): Calculate the Combination Index (CI) using the equation:



CI ValueInterpretationBiological Implication
< 0.9 SynergismRare for dual-NNRTIs; suggests allosteric cooperation.[1]
0.9 - 1.1 AdditiveDrugs act independently (unlikely for shared pocket).[1]
> 1.1 Antagonism Expected Result. Competition for the binding pocket.

References

  • World Health Organization (WHO). (2021). Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6. Retrieved from [Link]

  • Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry.[3] Retrieved from [Link]

  • Chou, T. C. (2010).[4] Drug combination studies and their synergy quantification using the Chou-Talalay method.[4][5][6][7] Cancer Research.[4] Retrieved from [Link]

  • Basavoju, S., et al. (2008). Conformational flexibility of the NNRTI binding pocket: Crystal structure of HIV-1 reverse transcriptase with a novel inhibitor. Journal of Molecular Biology. Retrieved from [Link]

  • FDA. (2018). Viramune (nevirapine) Prescribing Information.[8][9][10] Retrieved from [Link][2][4][6][10][11][12][13][14]

Sources

Application Note & Protocol: In Vitro Drug Release Studies of Nevirapine Hemihydrate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of In Vitro Release for a BCS Class II Compound

Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] It is commonly formulated as nevirapine hemihydrate.[2][3] From a biopharmaceutical perspective, nevirapine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability but low aqueous solubility.[1][4][5][6] This low solubility is the rate-limiting step for its absorption, making the in vitro dissolution and drug release characteristics of its formulation a critical quality attribute.[1][6]

In vitro drug release studies are indispensable tools in the development and quality control of this compound formulations.[7] They provide essential insights into the formulation's ability to release the active pharmaceutical ingredient (API) for subsequent absorption. For poorly soluble drugs like nevirapine, these tests are crucial for:

  • Formulation Optimization: Guiding the development of formulations (e.g., solid dispersions, nanosuspensions) designed to enhance dissolution and bioavailability.[8][9][10]

  • Quality Control: Ensuring batch-to-batch consistency and detecting manufacturing deviations that could impact clinical performance.[7][11]

  • Regulatory Compliance: Serving as a key component of regulatory submissions and, in some cases, supporting biowaivers.

  • IVIVC Development: Providing the in vitro data necessary to establish a predictive In Vitro-In Vivo Correlation (IVIVC), which can streamline drug development and post-approval changes.[12][13][14]

This guide provides a comprehensive overview and detailed protocols for conducting robust and reliable in vitro drug release studies for various this compound formulations.

Part 1: Foundational Principles & Method Development

The success of any dissolution study hinges on the development of a scientifically sound and discriminating method. The choices made during this phase are not arbitrary; they are grounded in the physicochemical properties of the API and the intended performance of the dosage form.

Causality Behind Experimental Choices
  • Dissolution Apparatus Selection: The hydrodynamic environment in which the dosage form is tested must be controlled and reproducible.

    • USP Apparatus 2 (Paddle): This is the most common and recommended apparatus for conventional tablets and capsules. Its hydrodynamics are well-characterized, making it a robust choice for immediate-release (IR) and most extended-release (ER) nevirapine tablets.[15]

    • USP Apparatus 1 (Basket): Suitable for capsules and dosage forms that tend to float or disintegrate into fine particles that could settle outside the main agitation zone of the paddle apparatus.

    • USP Apparatus 3 (Reciprocating Cylinder): This apparatus is particularly useful for evaluating ER formulations as it allows for changes in dissolution media pH, simulating the transit through the gastrointestinal (GI) tract.[16]

  • Dissolution Medium: Overcoming Low Solubility: The selection of the dissolution medium is arguably the most critical parameter for a BCS Class II drug.

    • pH: Testing is often performed in media mimicking physiological conditions, such as 0.1 N HCl (stomach, pH ~1.2) and phosphate buffers (intestine, pH 4.5 to 6.8).[5][8] Nevirapine's dissolution is known to be pH-dependent, with higher dissolution in acidic conditions.[17]

    • Sink Conditions: This principle dictates that the concentration of the dissolved drug in the medium should not exceed 1/3 of its saturation solubility. For nevirapine, its low intrinsic solubility makes achieving sink conditions in simple aqueous buffers challenging.[18]

    • Use of Surfactants: To establish appropriate sink conditions, a surfactant is often required. Sodium lauryl sulfate (SLS) is commonly added to the dissolution medium in concentrations typically ranging from 0.5% to 2%.[16] The concentration must be carefully optimized to be discriminating enough to detect meaningful manufacturing variables without being overly solubilizing, which could mask potential formulation issues.

  • Agitation Speed and Temperature:

    • Speed (RPM): A rotational speed of 50 or 75 RPM is typical for the paddle apparatus. The selected speed should be sufficient to ensure uniform mixing without creating turbulence that is not physiologically relevant.

    • Temperature: The temperature must be strictly maintained at 37 ± 0.5 °C to simulate human body temperature.

Logical Framework for Method Development

The following diagram illustrates the decision-making process for developing a dissolution method for a this compound formulation.

MethodDevelopment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Selection cluster_2 Phase 3: Finalization Start Start: New Nevirapine Hemihydrate Formulation FormulationType Determine Formulation Type (e.g., IR, ER, Suspension) Start->FormulationType Apparatus Select Apparatus (USP 2 for Tablets) FormulationType->Apparatus Solid Oral Dose Medium Select Base Medium (e.g., pH 1.2, 4.5, 6.8) Apparatus->Medium Sink Achieve Sink Conditions? Medium->Sink AddSurfactant Add Surfactant (SLS) Optimize Concentration Sink->AddSurfactant No SetParams Set Agitation (50-75 RPM) & Temperature (37°C) Sink->SetParams Yes AddSurfactant->SetParams RunTest Execute Preliminary Test & Define Sampling Times SetParams->RunTest Validate Validate Method (ICH) (Specificity, Linearity, Accuracy) RunTest->Validate FinalMethod Finalized Dissolution Method Validate->FinalMethod

Caption: Decision tree for dissolution method development.

Part 2: Experimental Protocols

These protocols provide step-by-step methodologies for immediate and extended-release this compound tablets.

Protocol 1: Dissolution of Immediate-Release (IR) Tablets

Objective: To determine the in vitro drug release profile of this compound from an immediate-release tablet formulation.

1. Materials & Reagents:

  • This compound Reference Standard

  • This compound IR Tablets

  • Sodium Lauryl Sulfate (SLS)

  • Potassium Phosphate Monobasic

  • Sodium Hydroxide

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Acetonitrile (HPLC Grade, if applicable)

2. Equipment:

  • USP-compliant Dissolution Apparatus (e.g., USP Apparatus 2 - Paddle)

  • UV-Vis Spectrophotometer or HPLC system with UV detector[12][19]

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringes with cannula and syringe filters (e.g., 0.45 µm PVDF)

3. Dissolution Medium Preparation (Example: pH 6.8 Phosphate Buffer with 1.0% SLS):

  • Prepare a pH 6.8 phosphate buffer according to USP standards.

  • Weigh and dissolve the required amount of SLS to achieve a final concentration of 1.0% (w/v) in the buffer.

  • De-aerate the medium by heating, vacuum, or sparging with helium before use. This is a critical step to prevent outgassing during the test, which can interfere with results.

4. Dissolution Test Parameters:

ParameterSettingRationale
Apparatus USP Apparatus 2 (Paddle)Standard for tablets, well-understood hydrodynamics.
Medium 900 mL of pH 6.8 Phosphate Buffer + 1.0% SLSSimulates intestinal pH; SLS ensures sink conditions.[16]
Temperature 37.0 ± 0.5 °CMimics physiological body temperature.
Paddle Speed 50 RPMProvides gentle agitation, preventing cone formation.
Sampling Times 5, 10, 15, 20, 30, 45, and 60 minutesCaptures the rapid release profile of an IR formulation.[8]
Replicates n=6 (minimum)Ensures statistical validity of the results.

5. Step-by-Step Procedure:

  • Setup: Assemble the dissolution apparatus. Place 900 mL of the pre-warmed, de-aerated dissolution medium into each vessel. Allow the medium to equilibrate to 37.0 ± 0.5 °C.

  • Start Test: Lower the paddles to the correct height (25 ± 2 mm from the bottom of the vessel). Carefully drop one tablet into each vessel. Start the timer and rotation immediately.

  • Sampling: At each specified time point, withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a vial or test tube. Discard the first few mL to saturate the filter.

  • Media Replacement: If required by the experimental design (especially for large volume withdrawals), immediately replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the filtered samples for nevirapine concentration using a validated analytical method (UV-Vis or HPLC).

Protocol 2: Dissolution of Extended-Release (ER) Tablets

Objective: To characterize the prolonged in vitro drug release profile of this compound from an ER tablet formulation. The procedure is similar to the IR protocol, but with key modifications to the parameters.

1. Modified Dissolution Test Parameters:

ParameterSettingRationale
Apparatus USP Apparatus 2 (Paddle) or USP 1 (Basket)Paddle is common, but Basket can prevent sticking issues.[12]
Medium 900 mL of pH 6.8 Phosphate Buffer + 1.0% SLSA single medium can be used, or a pH-change method can be employed.
Temperature 37.0 ± 0.5 °CMimics physiological body temperature.
Paddle Speed 75 RPMHigher speed may be needed to ensure adequate mixing for ER matrices.
Sampling Times 1, 2, 4, 8, 12, and 24 hoursSpaced out to accurately define the extended-release profile.
Replicates n=6 (minimum)Ensures statistical validity of the results.

Note: The execution of the procedure follows the same steps as the IR protocol, adjusted for the longer time points.

Part 3: Sample Analysis and Data Processing

Accurate quantification of the dissolved nevirapine is essential.

Analytical Method: UV-Vis Spectrophotometry

A simple and rapid method for quantification.

  • Determine λmax: Scan a standard solution of nevirapine in the dissolution medium from 200-400 nm. The wavelength of maximum absorbance (λmax) for nevirapine is typically around 247 nm in phosphate buffer.

  • Create Calibration Curve: Prepare a series of standard solutions of known concentrations from the nevirapine reference standard. Measure the absorbance of each at the λmax and plot absorbance vs. concentration. The curve must demonstrate linearity (R² > 0.999).

  • Analyze Samples: Measure the absorbance of the filtered samples from the dissolution test. If necessary, dilute samples with the dissolution medium to fall within the linear range of the calibration curve.

  • Calculate Concentration: Use the regression equation from the calibration curve to determine the concentration of nevirapine in each sample.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and is preferred if excipients interfere with UV analysis or for lower concentration levels.[19]

  • Example HPLC Conditions: [12][19]

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and Phosphate Buffer (e.g., 65:35 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 283 nm

    • Injection Volume: 20 µL

  • The procedure involves creating a calibration curve with HPLC standards and analyzing the dissolution samples similarly.

Data Calculation and Presentation
  • Concentration Calculation: Determine the concentration (mg/mL) in each sample using the chosen analytical method, accounting for any dilutions.

  • Cumulative Amount Released: Calculate the total amount of nevirapine released at each time point. Remember to add back the amount of drug removed in previous samples.

    • Amount at time n = (Conc. at n * Vol. of medium) + (Σ of drug removed in previous samples)

  • Percentage Released: Express the cumulative amount released as a percentage of the label claim of the tablet.

    • % Released = (Cumulative amount released / Label Claim) * 100

Example Data Presentation:

Time (minutes)% Nevirapine Released (IR Formulation) (Mean ± SD, n=6)% Nevirapine Released (ER Formulation) (Mean ± SD, n=6)
1545.2 ± 3.15.6 ± 1.2
3088.9 ± 4.512.3 ± 2.1
6097.1 ± 2.825.4 ± 3.3
240 (4h)-65.8 ± 4.0
480 (8h)-89.2 ± 3.7
720 (12h)-98.5 ± 2.9
Overall Experimental Workflow

The diagram below summarizes the entire process from receiving the formulation to generating the final release profile.

Workflow cluster_Prep Preparation cluster_Exec Execution cluster_Analysis Analysis Formulation Receive NVP Formulation MethodDev Select/Develop Dissolution Method Formulation->MethodDev MediaPrep Prepare & De-aerate Dissolution Medium MethodDev->MediaPrep RunDissolution Run Dissolution Test (Apparatus 2, 37°C) MediaPrep->RunDissolution Sampling Collect & Filter Samples at Pre-defined Times RunDissolution->Sampling Quantify Quantify NVP (UV-Vis or HPLC) Sampling->Quantify Calculate Calculate % Released vs. Time Quantify->Calculate Report Generate Dissolution Profile & Report Calculate->Report

Caption: General workflow for in vitro drug release studies.

References

  • Title: FORMULATION AND INVITRO EVALUATION OF NEVIRAPINE EXTENDED RELEASE MATRIX TABLETS Source: OMICS International URL: [Link]

  • Title: Formulation Development and in vivo Evaluation of Nevirapine Solid Dispersions by Solvent Evaporation Technique Source: ResearchGate URL: [Link]

  • Title: In vitro-in vivo correlation for nevirapine extended release tablets Source: PubMed URL: [Link]

  • Title: Method development and validation for simultaneous estimation of lamivudine, dolutegravir and tenofovir disoproxil fumarate in bulk and their tablet dosage form by using RP-HPLC Source: Journal of Medical and Pharmaceutical Allied Sciences URL: [Link]

  • Title: Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6 Source: WHO Prequalification of Medicines Programme URL: [Link]

  • Title: In Vitro Drug Release Testing for LA Drug Products QC Source: YouTube (FDA CDER) URL: [Link]

  • Title: method development and validation for estimation of nevirapine from tablets by rp-hplc Source: International Journal of Pharmacy URL: [Link]

  • Title: Method Development and Validation of Nevirapine in Bulk Using Uv Spectroscopic Method Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: The drug loading impact on dissolution and diffusion: a case-study with amorphous solid dispersions of nevirapine Source: Research, Society and Development URL: [Link]

  • Title: Preparation and Characterisation of Nevirapine Oral Nanosuspensions Source: PMC - NIH URL: [Link]

  • Title: Development and Assessment of a USP Apparatus 3 Dissolution Test Method for Sustained-Release Nevirapine Matrix Tablets Source: ResearchGate URL: [Link]

  • Title: Nevirapine Source: PubChem - NIH URL: [Link]

  • Title: Improving the solubility of nevirapine using A hydrotropy and mixed hydrotropy based solid dispersion approach Source: PubMed URL: [Link]

  • Title: Solid-State Characterization of Nevirapine Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Challenges Encountered in Dissolution Testing the Development of Various Dosage Forms Source: ResearchGate URL: [Link]

  • Title: Nevirapine Extended-Release Tablets Source: USP-NF URL: [Link]

  • Title: The drug loading impact on dissolution and diffusion: a case-study with amorphous solid dispersions of nevirapine Source: Research, Society and Development URL: [Link]

  • Title: Lowcost, high yield synthesis of nevirapine Source: Google Patents URL
  • Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective Source: Dissolution Technologies URL: [Link]

  • Title: Innovative Self-Emulsifying Drug Delivery System for Enhanced Nevirapine Bioavailability: Formulation and Evaluation Source: International Journal of Drug Invention Today URL: [Link]

  • Title: Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them Source: AAPS URL: [Link]

  • Title: Application of in vitro–in vivo correlations (IVIVC) in setting formulation release specifications Source: ResearchGate URL: [Link]

  • Title: Challenges to the Dissolution Test Including Equipment Calibration Source: PharmaCompliance URL: [Link]

  • Title: In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development Source: PhInc. Modeling URL: [Link]

  • Title: Challenges Encountered in Dissolution Testing the Development of Various Dosage Forms Source: Iris Publishers URL: [Link]

  • Title: In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development Source: Walsh Medical Media URL: [Link]

Sources

Application Notes and Protocols for the Preparation of Nevirapine Hemihydrate Nanosuspensions for Improved Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the preparation and characterization of nevirapine hemihydrate nanosuspensions. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy. However, its low aqueous solubility presents significant challenges to its oral bioavailability.[1][2][3][4] Nanosuspension technology offers a robust strategy to overcome this limitation by increasing the drug's surface area, leading to enhanced dissolution rates and improved therapeutic efficacy.[4] This document outlines various manufacturing methodologies, from laboratory-scale precipitation-homogenization techniques to scalable wet milling processes, and provides in-depth protocols for critical quality attribute (CQA) assessment.

Introduction: The Rationale for Nanonization of Nevirapine

Nevirapine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[5] This poor solubility is a rate-limiting step in its absorption, leading to variable and often suboptimal plasma concentrations.[1][2][4] By reducing the particle size of nevirapine to the nanometer range (<1 µm), the surface area-to-volume ratio is dramatically increased.[4] According to the Noyes-Whitney equation, this increase in surface area directly translates to a higher dissolution velocity, which can significantly improve the rate and extent of drug absorption.[6]

The primary advantages of formulating nevirapine as a nanosuspension include:

  • Enhanced Oral Bioavailability: Increased dissolution leads to higher plasma concentrations (Cmax) and greater overall drug exposure (AUC).[4]

  • Reduced Pharmacokinetic Variability: More consistent absorption can lead to more predictable therapeutic outcomes.[4]

  • Potential for Dose Reduction: Improved bioavailability may allow for lower doses, potentially reducing dose-related side effects.

  • Versatility in Dosage Form Development: Nanosuspensions can be administered as liquid formulations or further processed into solid dosage forms like tablets or capsules.[6][7]

  • Targeted Delivery: Surface modification of nanoparticles can facilitate targeted delivery to specific tissues or cells, such as HIV reservoirs.[8][9][10]

This guide will delve into the practical aspects of preparing and evaluating nevirapine nanosuspensions, providing researchers and formulation scientists with the necessary tools to develop effective and stable nanoformulations.

Methodologies for the Preparation of Nevirapine Nanosuspensions

Several techniques can be employed to produce nevirapine nanosuspensions, broadly categorized as "top-down," "bottom-up," or combination methods.

Top-Down Approaches: Media Milling

Wet media milling is a scalable and widely used top-down technique for producing drug nanosuspensions.[11] This method involves the mechanical attrition of coarse drug particles suspended in a liquid medium containing stabilizers.

Principle: High-energy collisions between milling media (e.g., zirconia beads), the drug particles, and the mill surfaces break down the drug crystals into nanoparticles.[12]

Key Considerations:

  • Milling Media: The size, density, and material of the milling beads are critical parameters. Smaller beads are more efficient for producing smaller nanoparticles.

  • Stabilizer Selection: A combination of stabilizers (e.g., surfactants and polymers) is essential to wet the drug particles and prevent agglomeration of the newly formed nanoparticles through steric and/or electrostatic stabilization.

  • Milling Time and Speed: These parameters directly influence the final particle size and must be optimized.

Protocol 1: Preparation of Nevirapine Nanosuspension by Wet Milling

Materials:

  • This compound API

  • Stabilizer 1 (e.g., Poloxamer 407/Lutrol F 127)[1][2]

  • Stabilizer 2 (e.g., Hydroxypropyl Methylcellulose - HPMC)[1][2]

  • Purified Water

  • Zirconia Beads (0.2-0.4 mm)[6]

Equipment:

  • Planetary Ball Mill or Stirred Media Mill[11]

  • High-Shear Mixer

  • Analytical Balance

Procedure:

  • Preparation of the Stabilizer Solution: Dissolve the required amounts of Poloxamer 407 and HPMC in purified water with gentle stirring.

  • Preparation of the Coarse Suspension: Disperse the this compound powder in the stabilizer solution using a high-shear mixer to form a homogeneous pre-suspension.

  • Milling:

    • Transfer the pre-suspension to the milling chamber containing the zirconia beads.

    • Mill at a predetermined speed (e.g., 1000 rpm) and temperature (e.g., 4°C) for a specified duration (e.g., 3 hours).[6]

    • Collect samples at regular intervals to monitor particle size reduction.

  • Separation: After milling, separate the nanosuspension from the milling media.

  • Storage: Store the final nanosuspension at 2-8°C.

Bottom-Up Approaches: Antisolvent Precipitation

Antisolvent precipitation is a common bottom-up technique where the drug is dissolved in a solvent and then precipitated by adding an antisolvent.[13][14]

Principle: The rapid change in solvent polarity causes the drug to supersaturate and precipitate out as nanoparticles. Stabilizers present in the antisolvent adsorb onto the particle surface, controlling their size and preventing aggregation.

Key Considerations:

  • Solvent/Antisolvent System: The solvent must be a good solvent for nevirapine, and the antisolvent must be miscible with the solvent but a poor solvent for the drug. Dichloromethane has been identified as a suitable solvent, with water as the antisolvent.[4]

  • Mixing Rate and Method: The rate and method of adding the drug solution to the antisolvent are critical for controlling particle size and distribution.

  • Stabilizer Concentration: Sufficient stabilizer concentration is crucial to effectively cover the newly formed particle surfaces.

Combination Approach: "Nanoedge" Method

The "Nanoedge" method is a combination of bottom-up and top-down technologies, starting with precipitation followed by high-pressure homogenization (HPH).[3][4] This approach leverages the advantages of both techniques to produce fine and uniform nanosuspensions.

Principle: An initial precipitation step creates small drug particles, which are then further reduced in size and homogenized using the high shear forces and cavitation generated by a high-pressure homogenizer.[4]

Protocol 2: Preparation of Nevirapine Nanosuspension by the Nanoedge Method

Materials:

  • This compound API

  • Dichloromethane (Solvent)[4]

  • Purified Water (Antisolvent)[4]

  • Stabilizer (e.g., Lutrol F 127 or HPMC)[4]

Equipment:

  • Magnetic Stirrer

  • High-Shear Homogenizer

  • Ultrasonicator

  • High-Pressure Homogenizer

Procedure:

  • Dissolution: Dissolve nevirapine in dichloromethane.[4]

  • Precipitation: Add the drug solution dropwise into the purified water containing the dissolved stabilizer while stirring on a magnetic stirrer. Allow the dichloromethane to evaporate.[4]

  • Pre-Homogenization: Homogenize the resulting suspension using a high-shear homogenizer (e.g., 12,000 rpm for 5 minutes).[2]

  • Ultrasonication: Further reduce the particle size by sonicating the suspension (e.g., for 20 minutes).[2]

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer (e.g., 10 cycles at 10,000 psi).[4]

  • Storage: Store the final nanosuspension at 2-8°C.

Characterization of Nevirapine Nanosuspensions

Thorough characterization is essential to ensure the quality, stability, and performance of the nanosuspension.

Particle Size and Size Distribution

Principle: Dynamic Light Scattering (DLS) is commonly used to measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for a narrow distribution.

Protocol 3: Particle Size Analysis

Equipment:

  • Zetasizer or similar DLS instrument

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanosuspension with purified water to an appropriate concentration for measurement.

  • Measurement: Transfer the diluted sample to a cuvette and place it in the instrument.

  • Data Acquisition: Perform the measurement according to the instrument's standard operating procedure.

  • Analysis: Record the Z-average particle size and the PDI.

Zeta Potential

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[15] A higher absolute zeta potential (typically > |30| mV) indicates good physical stability due to strong interparticle repulsion.[16]

Protocol 4: Zeta Potential Measurement

Equipment:

  • Zetasizer or similar instrument with a zeta potential cell

Procedure:

  • Sample Preparation: Dilute the nanosuspension with a suitable medium (e.g., purified water with a defined conductivity).

  • Measurement: Inject the diluted sample into the zeta potential cell.

  • Data Acquisition: Apply an electric field and measure the electrophoretic mobility of the particles.

  • Analysis: The instrument software will calculate and report the zeta potential.

Crystalline State Analysis

Principle: Differential Scanning Calorimetry (DSC) is used to assess the physical state of the drug within the nanosuspension (crystalline vs. amorphous).[2] A sharp endothermic peak corresponding to the melting point of the drug indicates that it remains in its crystalline form.[4]

Protocol 5: Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Lyophilize the nanosuspension to obtain a dry powder. Accurately weigh a small amount of the powder into an aluminum pan and seal it.

  • Thermal Analysis: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range that includes the melting point of nevirapine (approximately 229°C).[4]

  • Data Analysis: Analyze the resulting thermogram for the presence and characteristics of the melting endotherm.

In Vitro Dissolution Testing

Principle: This test evaluates the rate at which the drug dissolves from the nanosuspension compared to the unformulated drug. An enhanced dissolution rate is a primary indicator of potentially improved bioavailability.

Protocol 6: In Vitro Dissolution Study

Equipment:

  • USP Dissolution Apparatus (e.g., paddle or basket type)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Dissolution Medium: Prepare a suitable dissolution medium (e.g., phosphate buffer pH 6.8).

  • Test Setup: Fill the dissolution vessels with the medium and allow it to equilibrate to 37°C.

  • Sample Addition: Add a known amount of the nanosuspension (and the unformulated drug as a control) to the dissolution vessels.

  • Sampling: Withdraw samples at predetermined time intervals and replace the withdrawn volume with fresh medium.

  • Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Stability Considerations: Lyophilization

To improve long-term stability and facilitate incorporation into solid dosage forms, nanosuspensions can be lyophilized (freeze-dried).[7]

Principle: Lyophilization involves freezing the nanosuspension and then removing the water by sublimation under vacuum. Cryoprotectants are essential to prevent particle aggregation during this process.[7]

Common Cryoprotectants: Sugars (e.g., trehalose, mannitol, sucrose) and polymers (e.g., PVP).[7]

Protocol 7: Lyophilization of Nevirapine Nanosuspension

Materials:

  • Nevirapine Nanosuspension

  • Cryoprotectant (e.g., Trehalose at 8% w/w)[7]

Equipment:

  • Freeze Dryer

Procedure:

  • Addition of Cryoprotectant: Dissolve the cryoprotectant in the nanosuspension with gentle stirring.

  • Freezing: Freeze the nanosuspension in the freeze dryer at a low temperature (e.g., -40°C).

  • Primary Drying: Apply a vacuum and gradually increase the shelf temperature to allow for the sublimation of ice.

  • Secondary Drying: Further increase the temperature under high vacuum to remove any residual bound water.

  • Reconstitution: The resulting lyophilized cake should be readily reconstitutable in water to the original nanosuspension.

Data Presentation and Expected Outcomes

Table 1: Representative Physicochemical Properties of Optimized Nevirapine Nanosuspensions
ParameterUnprocessed NevirapineNevirapine Nanosuspension
Particle Size (Z-average) > 5 µm200 - 500 nm
Polydispersity Index (PDI) N/A< 0.3
Zeta Potential N/A> |-30| mV
Saturation Solubility LowSignificantly Increased[4]
In Vitro Dissolution Rate SlowRapid and Complete[4]
Table 2: Illustrative Pharmacokinetic Parameters in Rats (Oral Administration)[4]
ParameterMarketed SuspensionOptimized Nanosuspension
Cmax (µg/mL) 1.86 ± 0.4172.88 ± 0.380
AUC (µg.h/mL) 6.07 ± 0.7110.64 ± 1.697
Tmax (h) 1.51.5

The data clearly indicates a significant improvement in the maximum plasma concentration (Cmax) and the area under the curve (AUC) for the nanosuspension compared to the marketed suspension, demonstrating enhanced bioavailability.[4]

Visualizations

Diagram 1: Workflow for Nevirapine Nanosuspension Preparation by the Nanoedge Method

G cluster_process Processing cluster_char Characterization Dissolve Nevirapine\nin Dichloromethane Dissolve Nevirapine in Dichloromethane Prepare Aqueous\nStabilizer Solution Prepare Aqueous Stabilizer Solution Precipitation Precipitation Dissolve Nevirapine\nin Dichloromethane->Precipitation Prepare Aqueous\nStabilizer Solution->Precipitation Pre-Homogenization Pre-Homogenization Precipitation->Pre-Homogenization Dropwise Addition & Evaporation Ultrasonication Ultrasonication Pre-Homogenization->Ultrasonication High-Pressure\nHomogenization High-Pressure Homogenization Ultrasonication->High-Pressure\nHomogenization Final Nanosuspension Final Nanosuspension High-Pressure\nHomogenization->Final Nanosuspension Particle Size\n(DLS) Particle Size (DLS) Zeta Potential Zeta Potential Crystalline State\n(DSC) Crystalline State (DSC) In Vitro\nDissolution In Vitro Dissolution Final Nanosuspension->Particle Size\n(DLS)

Caption: Workflow of the Nanoedge method.

Diagram 2: Rationale for Improved Bioavailability of Nevirapine Nanosuspensions

G Nevirapine API\n(Large Particles) Nevirapine API (Large Particles) Nanonization Process\n(e.g., Milling, HPH) Nanonization Process (e.g., Milling, HPH) Nevirapine API\n(Large Particles)->Nanonization Process\n(e.g., Milling, HPH) Nevirapine Nanosuspension\n(Small Particles) Nevirapine Nanosuspension (Small Particles) Nanonization Process\n(e.g., Milling, HPH)->Nevirapine Nanosuspension\n(Small Particles) Increased Surface Area Increased Surface Area Nevirapine Nanosuspension\n(Small Particles)->Increased Surface Area Increased Dissolution Rate\n(Noyes-Whitney Equation) Increased Dissolution Rate (Noyes-Whitney Equation) Increased Surface Area->Increased Dissolution Rate\n(Noyes-Whitney Equation) Enhanced Absorption\nin GI Tract Enhanced Absorption in GI Tract Increased Dissolution Rate\n(Noyes-Whitney Equation)->Enhanced Absorption\nin GI Tract Improved Bioavailability\n(Higher Cmax & AUC) Improved Bioavailability (Higher Cmax & AUC) Enhanced Absorption\nin GI Tract->Improved Bioavailability\n(Higher Cmax & AUC)

Caption: Mechanism of bioavailability enhancement.

Conclusion

The formulation of this compound as a nanosuspension is a highly effective strategy for overcoming the challenges associated with its poor aqueous solubility. The methods and protocols detailed in this guide provide a robust framework for the development and characterization of these advanced drug delivery systems. By carefully selecting the preparation method, optimizing the stabilizer composition, and thoroughly characterizing the final product, researchers can develop nevirapine formulations with significantly improved biopharmaceutical properties, paving the way for more effective HIV therapy.

References

  • Raju, A., Reddy, A. J., Satheesh, J., & Jithan, A. V. (2014). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. Indian Journal of Pharmaceutical Sciences, 76(1), 62–71. [Link]

  • Raju, A., Reddy, A. J., Satheesh, J., & Jithan, A. V. (2014). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. ResearchGate. [Link]

  • Jithan, A. V., et al. (2014). Preparation and characterisation of nevirapine oral nanosuspensions. Indian Journal of Pharmaceutical Sciences, 76(1), 62. [Link]

  • National Center for Biotechnology Information. (2014). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. PubMed Central. [Link]

  • Singh, K. K., et al. (2011). Nevirapine Nanosuspensions for HIV Reservoir Targeting. PubMed. [Link]

  • Singh, K. K., et al. (2011). Nevirapine nanosuspensions for HIV reservoir targeting. ResearchGate. [Link]

  • Medicines for All Institute. (n.d.). Nevirapine Batch Transfer Document. Virginia Commonwealth University. [Link]

  • Shegokar, R., & Singh, K. K. (2012). Nevirapine nanosuspensions: Stability, plasma compatibility and sterilization. ResearchGate. [Link]

  • Shegokar, R., & Singh, K. K. (2011). Nevirapine nanosuspension: comparative investigation of production methods. Nanotechnology Development, 1(1), e4. [Link]

  • Sahu, P., & Das, D. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PubMed Central. [Link]

  • Kumar, A., et al. (2023). Formulation and Evaluation of Nanosuspension Containing Poorly Water Soluble Ciclopirox Olamine. Journal of Chemical Health Risks. [Link]

  • Rashmi, C., Nesalin, J. A. J., & Mani, T. T. (2017). Preparation and evaluation of Nevirapine nanoparticle. ResearchGate. [Link]

  • Lee, S. H., et al. (2021). Development of a Resveratrol Nanosuspension Using the Antisolvent Precipitation Method without Solvent Removal, Based on a Quality by Design (QbD) Approach. MDPI. [Link]

  • Monteiro, A., et al. (2020). Pharmaceutical nanocrystals: Production by wet milling and applications. UCL Discovery. [Link]

  • Sahu, P., & Das, D. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. MDPI. [Link]

  • Al-Kassas, R., et al. (2022). Nanosuspension formulations prepared by solvent-antisolvent precipitation under sonication. ResearchGate. [Link]

  • Patel, D. R., et al. (2025). Innovative Self-Emulsifying Drug Delivery System for Enhanced Nevirapine Bioavailability: Formulation and Evaluation. Journal of Drug Delivery and Therapeutics. [Link]

  • Onoue, S., et al. (2021). Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations. MDPI. [Link]

Sources

Application Note: Quantification of Nevirapine in Dried Blood Spots (DBS) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the quantification of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in human dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol detailed herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials, particularly in resource-limited settings where DBS sampling offers significant logistical advantages. This document outlines the scientific rationale behind the methodological choices, a detailed step-by-step protocol from sample collection to final analysis, and a rigorous validation framework based on international regulatory guidelines.

Introduction: The Rationale for Nevirapine Quantification in DBS

Nevirapine is a cornerstone antiretroviral agent used in the treatment and prevention of HIV-1 infection.[1][2] Monitoring its concentration in patients is crucial to ensure therapeutic efficacy while minimizing the risk of adverse effects and the development of drug resistance.[2] Traditional venous blood sampling presents logistical challenges, especially in pediatric populations and remote areas. Dried blood spot (DBS) sampling, a minimally invasive technique requiring only a small volume of capillary blood collected on filter paper, offers a practical and cost-effective alternative. The stability of nevirapine in DBS at ambient temperatures for extended periods further enhances its utility for sample collection, storage, and shipment without the need for a cold chain.[3]

This application note describes a robust and validated LC-MS/MS method for the accurate and precise quantification of nevirapine in DBS. The methodology is designed to meet the stringent requirements for bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and reproducible data for clinical and research applications.[4][5]

Physicochemical Properties of Nevirapine:

PropertyValueSource
Molecular FormulaC15H14N4O[6][7]
Molecular Weight266.3 g/mol [7][8]
Melting Point247°C[7]
Water Solubility0.1 g/L[7]
pKa2.8 (at 25°C)[7]

Principle of the Method

The analytical workflow for nevirapine quantification in DBS can be summarized in the following key stages:

workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase A DBS Collection (Finger Prick) B Drying of DBS Card A->B C Storage and Shipment (Ambient Temperature) B->C D Punching of DBS Disc C->D E Extraction of Nevirapine and Internal Standard D->E F LC-MS/MS Analysis E->F G Data Acquisition and Quantification F->G

Figure 1: General workflow for nevirapine quantification in DBS.

A standardized disc is punched from the dried blood spot and the analyte, along with a stable isotope-labeled internal standard (IS), is extracted using a suitable organic solvent. The extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The chromatographic separation isolates nevirapine from endogenous matrix components, while the mass spectrometer provides selective and sensitive detection using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Materials and Reagents

Chemicals and Standards
  • Nevirapine reference standard (≥98% purity)

  • Nevirapine-d5 (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human whole blood (K2EDTA anticoagulant)

Consumables and Equipment
  • Whatman 903 or equivalent DBS collection cards

  • Sterile lancets

  • DBS puncher (e.g., 3 mm diameter)

  • 96-well microtiter plates

  • Plate shaker

  • Centrifuge capable of accommodating 96-well plates

  • LC-MS/MS system (e.g., TSQ Quantum Access triple quadrupole mass spectrometer or equivalent)[3]

  • Analytical column (e.g., reverse-phase C18)[3]

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)

The causality behind preparing calibration standards and QCs in a biological matrix (in this case, whole blood) is to mimic the actual study samples as closely as possible. This approach accounts for any matrix effects—suppression or enhancement of the analyte signal due to co-eluting endogenous components—and ensures the accuracy of the quantification.

  • Primary Stock Solutions: Prepare individual stock solutions of nevirapine and nevirapine-d5 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of nevirapine by serial dilution of the primary stock with methanol/water (50:50, v/v) to cover the desired calibration range (e.g., 50-10,000 ng/mL).[3]

  • Internal Standard Working Solution: Prepare a working solution of nevirapine-d5 at a suitable concentration (e.g., 500 ng/mL) in methanol.

  • Calibration Standards and QCs in Whole Blood: Spike appropriate volumes of the nevirapine working standard solutions into control human whole blood to prepare calibration standards and at least four levels of quality control samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Dried Blood Spot (DBS) Sample Preparation
  • Spotting: Pipette a fixed volume of the spiked whole blood (e.g., 50 µL) onto each circle of the DBS card.[3][9] It is critical to use a consistent volume for all standards, QCs, and study samples to mitigate any potential volume-dependent bias.

  • Drying: Allow the DBS cards to dry horizontally at room temperature for at least 3 hours, protected from direct sunlight and dust.

  • Storage: Once completely dry, store the DBS cards in sealed plastic bags with desiccant at room temperature until analysis. Studies have demonstrated nevirapine stability in DBS for at least 15 months at room temperature.[3][9]

Sample Extraction Protocol

The choice of extraction solvent is critical for achieving high and reproducible recovery of the analyte. Methanol is a common choice for nevirapine due to its ability to efficiently precipitate proteins and solubilize the drug.

extraction_workflow A Punch a 3 mm disc from DBS into a 96-well plate B Add Internal Standard (Nevirapine-d5) A->B C Add Extraction Solvent (e.g., Methanol) B->C D Seal and Shake/Vortex C->D E Centrifuge to pellet debris D->E F Transfer supernatant for LC-MS/MS analysis E->F

Figure 2: DBS sample extraction workflow.

  • Punching: Using a manual or automated DBS puncher, punch a 3 mm disc from the center of each dried blood spot into a well of a 96-well plate.

  • Addition of Internal Standard: To each well, add a small volume (e.g., 20 µL) of the internal standard working solution. The IS is added at the beginning of the extraction process to compensate for variability in extraction efficiency and any subsequent sample handling steps.

  • Extraction: Add a larger volume (e.g., 200 µL) of the extraction solvent (e.g., methanol with 0.1% formic acid) to each well.

  • Shaking: Seal the plate and shake for a defined period (e.g., 30 minutes) at room temperature to ensure complete extraction of nevirapine and the IS from the filter paper matrix.

  • Centrifugation: Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the filter paper disc and any precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

LC Parameters:

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)Provides good retention and separation for nevirapine.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reverse-phase chromatography.
Flow Rate 400 µL/minA typical flow rate for this column dimension.[3]
Gradient Start at low %B, ramp up to high %B, then re-equilibrateTo elute nevirapine with a good peak shape in a reasonable time.
Injection Volume 5-10 µL
Column Temp. 40°CTo ensure reproducible retention times.

MS/MS Parameters:

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The specific precursor-to-product ion transitions for nevirapine and its deuterated internal standard are selected for their specificity and abundance, which is fundamental to the selectivity and sensitivity of the assay.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nevirapine 267.1198.1 / 226.1Optimized for instrument
Nevirapine-d5 (IS) 272.1199.1 / 227.1Optimized for instrument

Note: The specific transitions and collision energies should be optimized for the instrument in use. The values provided are based on published literature.[9]

Method Validation

A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application.[10] The validation should be conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][11]

Validation Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria (based on FDA/EMA guidelines)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To establish the relationship between concentration and response.At least 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal values and the degree of scatter.Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).[11]
Recovery To assess the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect To evaluate the ion suppression or enhancement from the biological matrix.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.
Dilution Integrity To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted accurately.Accuracy and precision of diluted samples should be within ±15%.[11]

Example Validation Summary:

The following table presents typical performance characteristics for a validated nevirapine DBS assay, based on published data.[3][9]

ParameterResult
Linearity Range 50 - 10,000 ng/mL
Intra-day Precision (%CV) 1.9 - 12.0%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) 93.3 - 113.4%
Recovery ≥ 70.7%
Matrix Effect ≤ 1.04
Long-term Stability (Room Temp) ≥ 15 months

Conclusion

The LC-MS/MS method for the quantification of nevirapine in dried blood spots detailed in this application note is sensitive, specific, accurate, and robust. The use of DBS as a sample matrix offers significant advantages for therapeutic drug monitoring and pharmacokinetic studies, particularly in resource-limited settings. Adherence to the described protocols and a thorough validation in line with regulatory guidelines will ensure the generation of high-quality data, ultimately contributing to the optimization of HIV therapy and improved patient outcomes.

References

  • Bawankule, S., et al. (2013). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. PMC. Available at: [Link]

  • Adejumo, O. E., et al. (2015). Validation and clinical application of a method to quantify nevirapine in dried blood spots and dried breast-milk spots. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Jove. (2022). LC-MS/MS for Immunosuppressant Tacrolimus on Dried Blood Spots. Jove. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Nevirapine. StatPearls. Available at: [Link]

  • National Center for Biotechnology Information. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. NIH. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Validation and clinical application of a method to quantify nevirapine in dried blood spots and dried breast milk spots. NIH. Available at: [Link]

  • Pal, A., et al. (2004). Nevirapine in the treatment of HIV. PubMed. Available at: [Link]

  • PubChem. Nevirapine. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. nevirapine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Nevirapine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for LC-MS/MS analysis of nevirapine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in bioanalysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to develop robust and reliable analytical methods.

Introduction to Matrix Effects in Nevirapine Analysis

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) crucial in the treatment of HIV-1.[1][2] Accurate quantification of nevirapine in biological matrices like plasma, serum, or hair is vital for therapeutic drug monitoring, pharmacokinetic studies, and ensuring treatment efficacy.[3][4] However, LC-MS/MS analysis, despite its high sensitivity and selectivity, is susceptible to matrix effects .[5][6]

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous or exogenous compounds from the sample matrix.[5][7][8] In the context of nevirapine analysis, common sources of matrix effects include phospholipids, proteins, salts, and metabolites present in biological samples.[6][9] These interferences can compromise the accuracy, precision, and sensitivity of the assay.

This guide provides a structured approach to identifying, troubleshooting, and minimizing matrix effects in your nevirapine LC-MS/MS assays.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: I'm observing poor reproducibility and accuracy in my nevirapine quantification. Could this be due to matrix effects?

Answer:

Yes, inconsistent accuracy and poor reproducibility are hallmark signs of unmanaged matrix effects. When co-eluting components from the matrix interfere with the ionization of nevirapine, the signal response can vary significantly between samples, leading to unreliable results.[7][10] The degree of ion suppression or enhancement can differ based on the individual sample's composition.

To confirm if matrix effects are the culprit, a post-extraction spike analysis is a quantitative method to assess the impact of the matrix.[6]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike nevirapine and its internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma from a drug-naive subject) through your entire sample preparation workflow. Spike nevirapine and the IS into the final, extracted sample.

    • Set C (Pre-Spike Sample): Spike nevirapine and the IS into the blank matrix before the sample preparation process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A Matrix Effect value significantly deviating from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.

FAQ 2: What is the most effective way to reduce matrix effects in nevirapine analysis?

Answer:

The most effective strategy is a multi-pronged approach that combines efficient sample preparation and optimized chromatographic separation . The goal is to remove interfering components before they enter the mass spectrometer or to chromatographically separate them from nevirapine and its internal standard.

Matrix_Effect_Minimization_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Detection & Correction A Start: Biological Sample (e.g., Plasma) B Protein Precipitation (PPT) A->B Choose one or combine C Liquid-Liquid Extraction (LLE) A->C Choose one or combine D Solid-Phase Extraction (SPE) A->D Choose one or combine F LC Column Selection (e.g., C18) B->F Less Clean C->F Cleaner E Phospholipid Removal (PLR) D->E Optional: HybridSPE D->F Cleanest E->F G Mobile Phase Optimization F->G H Gradient Elution Adjustment G->H I Internal Standard Selection (Stable Isotope Labeled is best) H->I J MS/MS Analysis I->J K Data Interpretation J->K

Caption: Workflow for minimizing matrix effects in nevirapine LC-MS/MS analysis.

FAQ 3: I'm using protein precipitation, but still see significant matrix effects. What should I do next?

Answer:

Protein precipitation (PPT) is a simple and fast technique but is often non-selective, leading to the co-extraction of highly soluble interferences like phospholipids, which are major contributors to matrix effects.[6][11] If you are still observing matrix effects after PPT, consider more selective sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) .[12]

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein denaturation and precipitation using an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Non-selective, high risk of matrix effects from phospholipids.[11]
Liquid-Liquid Extraction (LLE) Partitioning of nevirapine between two immiscible liquid phases based on its solubility.More selective than PPT, can remove polar interferences.Can be labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Selective retention of nevirapine on a solid sorbent and elution with a suitable solvent.[13]Highly selective, provides very clean extracts, can be automated.[12]More expensive, requires method development.
HybridSPE®-Phospholipid A combined PPT and phospholipid removal technique.Selectively removes proteins and phospholipids in one step.[9][14]Higher cost than standard PPT.

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., nevirapine-d5).[3]

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, which has been shown to provide good recovery for nevirapine).[2]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for injection.

FAQ 4: Can I just dilute my sample to reduce matrix effects?

Answer:

Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of nevirapine in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution. In some cases where ion suppression is severe, dilution can paradoxically improve the signal-to-noise ratio and even lower the limit of detection.[15]

Recommendation: If you suspect matrix effects, try a 1:5 or 1:10 dilution of your sample with the initial mobile phase and compare the results to the undiluted sample.

FAQ 5: How critical is the choice of internal standard for mitigating matrix effects?

Answer:

The choice of an internal standard (IS) is critically important . An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[6][12] This allows for accurate quantification because the ratio of the analyte to the IS remains constant even if the absolute signal intensity fluctuates.

The best choice is a stable isotope-labeled (SIL) internal standard (e.g., nevirapine-d5).[3][6][16] A SIL-IS has nearly identical physicochemical properties and chromatographic retention time to nevirapine, ensuring it is subjected to the same matrix effects.[6]

IS_Hierarchy A Best Choice: Stable Isotope-Labeled IS (e.g., Nevirapine-d5) B Good Alternative: Structural Analog A->B If SIL-IS is unavailable C Acceptable (with caution): Related Compound B->C If a close analog is unavailable

Caption: Hierarchy for internal standard selection in LC-MS/MS analysis.

FAQ 6: My sample prep is optimized, but I still see issues. How can I use chromatography to further minimize matrix effects?

Answer:

Chromatographic optimization is your next line of defense. The primary goal is to achieve baseline separation between nevirapine and any remaining interfering compounds from the matrix.[10]

Strategies for Chromatographic Optimization:

  • Adjust the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Extending the run time may be necessary.[17]

  • Change Mobile Phase Composition: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the aqueous phase additives (e.g., ammonium acetate, formic acid) can alter selectivity.[18] For nevirapine, a mobile phase of methanol or acetonitrile with an ammonium acetate buffer is commonly used.[1][18]

  • Use a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase (e.g., phenyl-hexyl) to exploit different retention mechanisms.

Summary and Key Takeaways

Minimizing matrix effects in the LC-MS/MS analysis of nevirapine is essential for generating accurate and reliable data. A systematic approach that includes:

  • Quantitative Assessment: Use methods like post-extraction spike analysis to understand the extent of matrix effects.

  • Selective Sample Preparation: Move beyond simple protein precipitation to more robust techniques like LLE or SPE, especially for complex matrices.

  • Chromatographic Separation: Optimize your LC method to separate nevirapine from co-eluting interferences.

  • Appropriate Internal Standard: Always use a stable isotope-labeled internal standard whenever possible to compensate for unavoidable matrix effects.

By implementing these strategies, you can build a self-validating system that ensures the integrity of your bioanalytical results, in line with regulatory expectations from bodies like the FDA.[19][20][21]

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). Spectroscopy Online. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). LCGC International. [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF. (n.d.). ResearchGate. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.[Link]

  • LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (2020, December 2). National Center for Biotechnology Information. [Link]

  • Nevirapine Batch Transfer Document. (n.d.). Medicines for All Institute. [Link]

  • Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. (n.d.). Der Pharma Chemica. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). ACS Publications. [Link]

  • Solid-phase extraction combined with dispersive liquid-liquid microextraction/HPLC-UV as a sensitive and efficient method for extraction, pre-concentration and simultaneous determination of antiretroviral drugs nevirapine, efavirenz and nelfinavir in pharmaceutical formulations and biological samples. (n.d.). PubMed. [Link]

  • (PDF) LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (n.d.). ResearchGate. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). MDPI. [Link]

  • Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. (n.d.). National Center for Biotechnology Information. [Link]

  • Reducing matrix effect. (2016, November 2). YouTube. [Link]

  • An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. (n.d.). PubMed. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). LCGC International. [Link]

  • Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV. (n.d.). PubMed. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). Restek. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • A High-Performance Liquid Chromatography-Mass Spectrometry method for simultaneous determination of dolutegravir, nevirapine, ef. (n.d.). medRxiv. [Link]

  • (PDF) Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Nevirapine Hemihydrate Sample Preparation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Mitigation of Nevirapine Hemihydrate Degradation & Form Conversion Audience: Analytical Chemists, Formulation Scientists, QC Specialists

🟢 Operational Overview

Welcome to the Technical Support Center. This guide addresses the specific stability challenges of Nevirapine (NVP) Hemihydrate during analytical sample preparation.

While Nevirapine is chemically robust against thermal and photolytic stress relative to other NNRTIs, the Hemihydrate form presents a unique "physical degradation" risk. The water of hydration is loosely bound; aggressive sample preparation (grinding, excessive sonication heating) can strip this water, converting the sample to the Anhydrous form . This conversion alters the stoichiometric weight, leading to assay failures (typically 103-104% recovery artifacts) and solubility shifts. Furthermore, oxidative stress during extraction can induce ring-opening degradation.

📂 Module 1: Physical Stability & Handling (The "High Assay" Problem)

Issue: Users often report assay values consistently trending high (>102%) or variable retention times. Root Cause: Dehydration of the Hemihydrate crystal lattice during sample grinding or sonication.

🔧 Troubleshooting Protocol: Preventing Dehydration

The Hemihydrate contains ~3.5% water by weight. If you grind the sample too vigorously or allow the sonication bath to exceed 40°C, the lattice collapses into the Anhydrous form. When you weigh this "dried" powder, you are weighing more active pharmaceutical ingredient (API) per gram than calculated, biasing your assay upwards.

Step-by-Step Mitigation:

  • Grinding:

    • Do: Gently triturate tablets using a mortar and pestle.

    • Do Not: Use high-speed ball mills or prolonged grinding which generates frictional heat.

  • Sonication (The Critical Control Point):

    • Nevirapine has low aqueous solubility and requires sonication.

    • Protocol: Use pulse sonication (e.g., 5 mins on, 2 mins off).

    • Temperature Limit: Maintain bath temperature < 30°C using ice packs if necessary.

  • Solvent Selection:

    • Avoid pure methanol or acetonitrile for initial dispersion if form preservation is critical. Use the mobile phase or a diluent with water activity matching the hemihydrate (e.g., 10-20% aqueous content) to stabilize the hydrate.

📂 Module 2: Chemical Stability (The "Extra Peaks" Problem)

Issue: Appearance of unknown impurity peaks at RRT ~0.6 or ~1.2 during HPLC analysis. Root Cause: Oxidative degradation (N-oxide formation) or Hydrolytic ring opening.

🧪 Mechanism of Degradation

Although NVP is resistant to acid/base hydrolysis, it is sensitive to oxidation (peroxides).

  • Oxidative Pathway: The pyridine nitrogen is susceptible to oxidation, forming N-oxides.

  • Hydrolytic Pathway: Under extreme pH (<2 or >12) and heat, the amide bond in the diazepinone ring can cleave, resulting in Impurity A (5-methyl-N-propyl-1H-pyrazol-3-amine) and pyridine derivatives.

📉 Quantitative Stability Data (Stress Conditions)
Stress ConditionDurationAgentDegradation ObservedPrimary Degradant
Acidic 24 hrs1N HCl< 1% (Stable)Hydrolytic cleavage products
Basic 24 hrs1N NaOH< 1% (Stable)Hydrolytic cleavage products
Oxidative 4 hrs3% H₂O₂~10-15% N-oxides / Ring opening
Photolytic 48 hrsUV Light< 2%Minor photo-isomers
Thermal 10 days60°C0% (Chemically)100% Physical (Dehydration)
🛡️ Protection Protocol
  • Diluent Choice: Use Ammonium Phosphate Buffer (pH 5.0 - 6.0) : Methanol (50:50).

    • Why? NVP is a weak base (pKa ~2.8).[1] A slightly acidic-to-neutral buffer stabilizes the molecule better than unbuffered solvents which might dissolve CO₂ and become acidic.

  • Filtration:

    • Use 0.45 µm Nylon or PVDF filters.

    • Avoid: Cellulose Nitrate filters (potential adsorption).

  • Amber Glassware: While NVP is relatively photostable, precursors and certain degradants are not. Always use amber vials for trace impurity analysis.

📂 Module 3: Visualized Workflows

Diagram 1: Troubleshooting Logic Tree

Use this decision tree to diagnose sample prep failures.

NVP_Troubleshooting Start Start: Anomalous NVP Data CheckAssay Check Assay Value Start->CheckAssay HighAssay Result: > 102% (High Bias) CheckAssay->HighAssay Stoichiometry Issue ExtraPeaks Result: Extra Impurity Peaks CheckAssay->ExtraPeaks Purity Issue PhysicalCheck Did you grind/heat sample? HighAssay->PhysicalCheck PeakID Identify RRT of Peaks ExtraPeaks->PeakID Dehydration Cause: Hemihydrate -> Anhydrous (Water Loss) PhysicalCheck->Dehydration Yes FixPhysical Sol: Cold Sonication (<30°C) Gentle Trituration Dehydration->FixPhysical Oxidation Cause: Oxidative Stress (Peroxides in Solvents?) PeakID->Oxidation Broad peaks / H2O2 Hydrolysis Cause: Hydrolysis (Extreme pH Exposure) PeakID->Hydrolysis Sharp peaks / Acid FixChem Sol: Use Fresh Buffer Avoid THF/Ethers Oxidation->FixChem Hydrolysis->FixChem

Caption: Diagnostic logic flow for differentiating between physical form conversion (dehydration) and chemical degradation.

Diagram 2: The "Safe" Sample Preparation Workflow

This workflow minimizes both dehydration and hydrolytic stress.

Sample_Prep Weigh 1. Weigh Sample (Equiv. 25mg NVP) Solvent 2. Add Diluent (Buffer pH 5.0 : MeOH) Weigh->Solvent Sonicate 3. Pulse Sonicate (Max 30°C, 15 mins) Solvent->Sonicate Cool 4. Cool to Room Temp (Critical for Vol) Sonicate->Cool Sonicate->Cool Heat = Dehydration Filter 5. Filter (0.45µm Nylon) Discard first 2mL Cool->Filter HPLC 6. HPLC Injection (Amber Vial) Filter->HPLC

Caption: Optimized sample preparation workflow emphasizing temperature control to preserve the hemihydrate structure.

📂 Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my Nevirapine standard peak split during HPLC analysis?

  • Answer: This is rarely degradation. It is usually a solvent mismatch . NVP is hydrophobic.[1] If you dissolve it in 100% methanol and inject it into a highly aqueous mobile phase (e.g., 85% Buffer), the drug may precipitate at the column head, causing peak splitting.

  • Fix: Dissolve the standard in the mobile phase or a diluent closely matching the initial gradient composition.

Q2: Can I use THF (Tetrahydrofuran) to dissolve the sample?

  • Answer: Avoid THF. While NVP is soluble in THF, this solvent readily forms peroxides upon storage. Given NVP's sensitivity to oxidation (forming N-oxides), peroxide-contaminated THF will generate artifacts. Stick to Methanol or Acetonitrile.

Q3: How do I calculate the assay if I suspect my standard has dehydrated?

  • Answer: You must verify the water content of your reference standard using Karl Fischer (KF) titration.

    • Theoretical Water (Hemihydrate): ~3.5%

    • Theoretical Water (Anhydrous): < 0.2%

    • Correction: If your standard certificate says "Hemihydrate" but KF shows 0.5% water, it has dehydrated. You must adjust the potency calculation using the actual water content, or the assay will be biased.

Q4: Is Nevirapine light sensitive?

  • Answer: NVP is officially listed as requiring storage in well-closed containers, and some pharmacopoeias suggest light protection. While it does not degrade rapidly like Nifedipine, long-term exposure to high-intensity UV can generate photo-isomers. Always use amber glassware for validation studies to eliminate this variable.

📚 References

  • World Health Organization (WHO). (2021). WHO Public Assessment Report (WHOPAR): Nevirapine 100 mg Tablets. Prequalification of Medicines Programme. Link

  • National Institutes of Health (NIH) / PubChem. (n.d.). Nevirapine Compound Summary (CID 4463). Link

  • Sarkar, M., et al. (2012). Solid-State Characterization of Nevirapine. Indian Journal of Pharmaceutical Sciences. (Discusses Hemihydrate to Anhydrous conversion). Link

  • Reddiah, C.V., et al. (2013).[2] Stability Indicating HPLC Method for Impurities Estimation of Nevirapine. Pharmacophore Journal. Link

  • European Medicines Agency (EMA). (n.d.). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Link

Sources

strategies to prevent nevirapine hemihydrate to anhydrous conversion

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Nevirapine Hemihydrate (Form II) Dehydration

Executive Summary & Core Directive

The Challenge: Nevirapine (NVP) Hemihydrate (Form II) is a channel hydrate. It is thermodynamically stable in aqueous environments but prone to dehydration to the Anhydrous form (Form I) under thermal stress or low humidity conditions.

The Goal: Maintain the crystal lattice water (0.5 moles H₂O per mole NVP) throughout isolation, drying, milling, and storage.

The Critical Rule: Do not exceed the dehydration onset temperature (~50–60°C) or drop below the critical water activity (


) during processing. 

Thermodynamic Fundamentals (The "Why")

To prevent conversion, you must understand the boundary conditions that force the water molecule out of the crystal lattice.

Phase Transition Logic

The transition from Hemihydrate to Anhydrous is driven by the vapor pressure differential between the water in the crystal lattice and the surrounding environment.

  • Form I (Anhydrous): High melting point (~247°C), stable in dry conditions.

  • Form II (Hemihydrate): Pseudomorphs formed in aqueous media; dehydrates if energy (heat) overcomes the hydrogen bonding holding the lattice water.

Data Summary: Critical Transition Parameters
ParameterLimit / ThresholdConsequence of Exceeding
Drying Temperature < 40°C (Recommended) > 60°C triggers rapid dehydration to Anhydrous Form I [1].
Critical RH (

)
~20–40% RH (at 25°C) Storage below this RH causes slow desorption of lattice water.
Lattice Water Content 3.1% – 3.9% w/w < 3.0% indicates partial conversion to Anhydrous.
Milling Temperature < 45°C (Product Temp) Friction heat causes local surface dehydration (amorphization).
Visualization: Stability Phase Diagram Logic

The following diagram illustrates the decision logic governing the phase stability.

NVP_Phase_Stability Start NVP Hemihydrate (Starting Material) Env_Check Check Environmental Conditions Start->Env_Check Temp_High Temp > 50°C? Env_Check->Temp_High RH_Low RH < Critical RH (<20-30%)? Temp_High->RH_Low No Dehydration DEHYDRATION (Conversion to Anhydrous) Temp_High->Dehydration Yes (Thermal Stress) Stable STABLE (Hemihydrate Retained) RH_Low->Stable No RH_Low->Dehydration Yes (Vapor Pressure Deficit)

Figure 1: Decision tree for this compound stability based on Temperature and Relative Humidity.

Process Troubleshooting Guides

Module A: Drying (The Most Critical Step)

Issue: "My KF (Karl Fischer) values dropped from 3.5% to 1.5% after fluid bed drying."

Root Cause: The inlet air temperature was likely too high, or the drying endpoint was determined by exhaust temperature rather than product moisture content, stripping the lattice water.

Protocol: Safe Drying Strategy

  • Set Inlet Temperature: Maximum 40°C .

  • Monitor Dew Point: Ensure inlet air is not dehumidified below 40% RH (unless drying efficiency is zero).

  • Two-Stage Drying:

    • Stage 1 (Surface Water): Dry until Loss on Drying (LOD) reaches ~4.0%.

    • Stage 2 (Equilibrium): Reduce airflow and temperature to 30°C.

  • Endpoint Validation: Do not target 0% LOD. Target 3.5% water content . Use TGA (Thermogravimetric Analysis) to distinguish between surface moisture (evolves <60°C) and lattice water (evolves >75°C).

Module B: Milling & Micronization

Issue: "The powder X-ray diffraction (PXRD) pattern shows Anhydrous peaks after micronization."

Root Cause: Jet milling and hammer milling generate significant localized heat and static energy, exceeding the dehydration activation energy.

Protocol: Low-Energy Particle Sizing

  • Cooling: Use a jacketed mill with chilled water circulation (5–10°C).

  • Feed Rate: Reduce feed rate to prevent chamber overheating.

  • Alternative: Use Wet Milling (e.g., colloidal mill) before the final drying step. This ensures the crystal stays hydrated during size reduction.

Analytical Validation Workflow

You must validate that your process preserves the Hemihydrate. A single test is often insufficient due to the similarity in functional groups.

Recommended Testing Matrix
TechniqueHemihydrate Signal (Target)Anhydrous Signal (Warning)
DSC Endotherm > 90°C (Dehydration) followed by melt at ~245°CSingle melt peak at ~247°C (No dehydration event)
TGA Weight loss ~3.5% (Step transition)Negligible weight loss (< 0.5%)
XRD Characteristic peaks at 2

values distinct to Form II
Characteristic peaks of Form I
FTIR O-H stretch peak ~3500 cm⁻¹ (Water)Absence of O-H stretch; sharp C=O bands
Visualization: Process Control Loop

The following diagram outlines the manufacturing workflow with integrated quality control checks to prevent dehydration.

Process_Control Cryst Crystallization (Aqueous Media) Filter Filtration/Centrifuge Cryst->Filter Dry Drying (Max 40°C) Filter->Dry QC1 QC: TGA/DSC Confirm Hydrate Dry->QC1 Mill Milling (Cooled) QC2 QC: Water Activity Check a_w Mill->QC2 Pack Packaging (Alu/Alu Blister) QC1->Dry Fail (Over-dried) QC1->Mill Pass QC2->Pack Pass

Figure 2: Manufacturing workflow with integrated Critical Quality Attribute (CQA) monitoring points.

Frequently Asked Questions (FAQs)

Q1: Can I re-hydrate the Anhydrous form back to Hemihydrate if I accidentally over-dried it?

  • A: Yes, the process is reversible. Exposing Anhydrous Nevirapine to high humidity (>75% RH) or reslurrying in water will convert it back to Hemihydrate [2]. However, this "re-hydration" often alters particle size distribution and crystal habit, potentially affecting dissolution. It is better to prevent dehydration than to attempt repair.

Q2: What is the best packaging to prevent dehydration during shelf life?

  • A: Since the Hemihydrate can lose water in dry environments, use high-barrier packaging. Alu/Alu blisters or HDPE bottles with induction seals are recommended. Do not use excessive desiccant sachets inside the bottle, as strong desiccants (like silica gel) can strip the lattice water if they create a microenvironment with ~0% RH [3].

Q3: Does the Hemihydrate have a different dissolution rate?

  • A: Yes. Generally, anhydrous forms have higher initial solubility, but the Hemihydrate is often preferred for suspension stability to prevent crystal growth (Ostwald ripening). Ensure your regulatory filing matches the form you are producing.

References

  • Caira, M. R., et al. (1998). "Polymorphism of Nevirapine." Journal of Pharmaceutical Sciences, 87(12), 1605–1611.

  • Stieger, N., et al. (2011). "Analysis of phase transition and dehydration processes of nevirapine." Journal of Thermal Analysis and Calorimetry, 106, 317–322.

  • USP Monograph. "this compound."[1] United States Pharmacopeia. (Requires Subscription).

  • Sarkar, A., et al. (2012). "Solid-State Characterization of Nevirapine." Indian Journal of Pharmaceutical Sciences.

Sources

enhancing the sensitivity of nevirapine detection in biological fluids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Method Development Guide

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4 (Current)

Mission Statement

This technical center is designed for bioanalytical researchers requiring sub-nanogram sensitivity for Nevirapine (NVP) detection. Whether you are conducting pediatric pharmacokinetic profiling, analyzing viral reservoirs in cerebrospinal fluid (CSF), or developing point-of-care sensors, this guide prioritizes signal-to-noise (S/N) enhancement through rigorous sample preparation and advanced detection modalities.

Module 1: Sample Preparation (The Foundation)

Core Principle: Sensitivity is lost in the matrix. You cannot amplify a signal that is buried in phospholipids.

Protocol A: Optimized Solid Phase Extraction (SPE)

Why this matters: Protein precipitation (PPT) leaves significant phospholipid content, causing ion suppression in LC-MS/MS. SPE provides a cleaner eluate, essential for lowering the Limit of Quantitation (LOQ).

Reagents:

  • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) or C18 (30 mg/1 mL).

  • Wash Solvent: 5% Methanol in water (removes salts/proteins).

  • Elution Solvent: Methanol:Acetonitrile (50:50 v/v).

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL plasma. Add 20 µL Internal Standard (IS). Dilute 1:1 with 2% o-phosphoric acid (breaks protein binding).

  • Conditioning: Flush cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (< 5 inHg) to maximize interaction time.

  • Washing (Critical): Wash with 1 mL 5% Methanol. Dry cartridge under high vacuum for 2 minutes. (Removes residual water that interferes with organic elution).

  • Elution: Elute with 2 x 250 µL Elution Solvent.

  • Reconstitution: Evaporate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase.
    

SPE_Workflow Figure 1: Optimized Solid Phase Extraction (SPE) Workflow for Nevirapine Start Plasma Sample (200 µL) PreTreat Acidification (2% H3PO4) Start->PreTreat Disrupt Binding Load Load SPE (HLB/C18) PreTreat->Load Wash Wash Step (Remove Salts) Load->Wash Discard Waste Elute Elution (MeOH:ACN) Wash->Elute Collect MS LC-MS/MS Injection Elute->MS

Module 2: LC-MS/MS Optimization

Core Principle: Selectivity drives sensitivity. Transitioning from single MS to Tandem MS (MS/MS) eliminates isobaric interferences.

Instrument Configuration
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size for UPLC).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid phosphate buffers; they are non-volatile and clog MS sources.

MRM Transition Table

Use Multiple Reaction Monitoring (MRM) for maximum sensitivity.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Nevirapine 267.1 226.1 3522
IS (e.g., NVP-d3)270.1229.13522
Metabolite (2-OH)283.1242.13825

Technical Insight: The transition 267.1


 226.1 corresponds to the loss of the cyclopropyl ring. This fragmentation is highly specific to NVP, reducing background noise significantly compared to UV detection [1].
Module 3: Emerging Technologies (Electrochemical Sensing)

Core Principle: For Point-of-Care (POC) applications, nanomaterials increase the effective surface area and electron transfer rate, allowing detection of NVP at femtomolar levels.

Nanocomposite Sensor Fabrication
  • Target: Reduced Graphene Oxide (rGO) decorated with Gold Nanoparticles (AuNPs).

  • Mechanism: NVP undergoes irreversible oxidation. rGO enhances conductivity; AuNPs catalyze the electron transfer.

Fabrication Protocol:

  • Clean Electrode: Polish Glassy Carbon Electrode (GCE) with alumina slurry.

  • Drop Casting: Apply 5 µL of rGO suspension (0.5 mg/mL) onto the GCE surface. Dry at room temperature.

  • Electrodeposition: Immerse in

    
     solution. Apply constant potential (-0.2 V) for 60s to deposit AuNPs.
    
  • Measurement: Use Differential Pulse Voltammetry (DPV).[1]

    • Scan Range: 0.6 V to 1.4 V.

    • Peak Potential: ~0.9 V (vs. Ag/AgCl).

Sensor_Mechanism Figure 2: Electrochemical Sensing Mechanism on Nanomodified Electrode NVP Nevirapine (Analyte) Surface rGO/AuNP Surface (Catalyst) NVP->Surface Adsorption Oxidation Oxidation Reaction (- 2e-) Surface->Oxidation Catalysis Signal Current Response (Measured by DPV) Oxidation->Signal Signal Amplification

Troubleshooting & FAQs
Category 1: Sensitivity & Limits of Detection (LOD)

Q: My LC-MS/MS signal for NVP is suppressing at the retention time. Why? A: This is likely Matrix Effect (Ion Suppression) caused by co-eluting phospholipids.

  • Diagnosis: Monitor the phospholipid transition (

    
     184 
    
    
    
    184) during your run. If it overlaps with NVP, your signal is being quenched.
  • Solution: Switch from Protein Precipitation to Solid Phase Extraction (SPE) (See Module 1). Alternatively, use a "Phospholipid Removal" plate (e.g., Ostro™ or HybridSPE) [2].

Q: I need to detect NVP in saliva/breast milk. Are the protocols different? A: Yes. These fluids have different viscosity and protein content.

  • Breast Milk: High lipid content requires a Liquid-Liquid Extraction (LLE) step with Ethyl Acetate before SPE to remove fats.

  • Saliva: Centrifuge at 10,000g to remove mucins before loading onto the LC column to prevent backpressure spikes.

Category 2: Specificity & Interferences [2][3]

Q: I see a secondary peak near Nevirapine. Is it a contaminant? A: It is likely a metabolite. NVP is extensively metabolized by CYP3A4 and CYP2B6.

  • Identification: The primary metabolites are 2-hydroxy-nevirapine and 3-hydroxy-nevirapine .[2]

  • Resolution: Adjust your gradient. Slow down the organic ramp (e.g., 0.5% increase per minute) around the NVP elution time to separate the hydroxylated metabolites from the parent drug [3].

Category 3: Stability [4]

Q: Can I store processed samples overnight in the autosampler? A: NVP is generally stable, but evaporation of the reconstitution solvent (Methanol/Water) can artificially increase concentration.

  • Fix: Ensure autosampler temperature is set to 4°C and use caps with pre-slit septa to minimize evaporation.

Comparative Data: Method Sensitivity
MethodSample PrepDetection Limit (LOD)Key Advantage
HPLC-UV Protein Precip.~50 ng/mLLow cost, robust
LC-MS/MS SPE0.5 - 1.0 ng/mL Gold standard, high throughput
rGO/AuNP Sensor Direct/Dilution~5.3 ng/mL (20 nM) Portable, no expensive equipment
References
  • National Institutes of Health (NIH). (2025). LC-MS-MS method for the determination of nevirapine in human plasma.[5][6][7]Link

  • AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.Link

  • ResearchGate. (2025). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State.[5][8]Link

  • MDPI. (2025). Electrochemical Synthesis of Reduced Graphene Oxide/Gold Nanoparticles for Detection.Link

Sources

optimization of nevirapine solid dispersion formulations for bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Optimization of Nevirapine Solid Dispersion Formulations. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide, blending foundational knowledge with practical, field-tested insights to help you navigate the complexities of your research. This center is structured as a series of questions and answers to directly address the challenges you may encounter during the formulation, characterization, and troubleshooting of nevirapine solid dispersions.

Understanding the Challenge: Nevirapine's Properties

Nevirapine is an essential anti-retroviral agent, but its therapeutic efficacy is often limited by its biopharmaceutical properties. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high membrane permeability but low aqueous solubility.[1][2] This poor solubility is the rate-limiting step for its absorption, leading to variable and often incomplete bioavailability, especially at higher doses.[3] Solid dispersion technology is a highly effective strategy to overcome this limitation by enhancing the drug's dissolution rate.[4][5]

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why is nevirapine a prime candidate for solid dispersion formulation?

Nevirapine's classification as a BCS Class II drug is the primary reason it is an excellent candidate for solid dispersion.[2] The oral bioavailability of such drugs is not limited by their ability to pass through the intestinal wall (high permeability) but by how quickly and completely they can dissolve in the gastrointestinal fluids (low solubility).[5]

A solid dispersion formulation tackles this issue directly by dispersing the nevirapine molecules within a hydrophilic carrier matrix at a molecular level.[4] This process achieves several key objectives:

  • Conversion to Amorphous Form : It converts the drug from its poorly soluble crystalline state to a much more soluble, high-energy amorphous form.[6]

  • Increased Surface Area : It significantly increases the surface area of the drug available for dissolution.[3]

  • Improved Wettability : The hydrophilic carrier improves the wetting of the hydrophobic nevirapine particles.[4]

By addressing the core problem of dissolution, solid dispersions can dramatically improve the in vivo performance and therapeutic consistency of nevirapine.[6]

Q2: What is the primary mechanism by which solid dispersions enhance nevirapine's bioavailability?

The core mechanism is the generation of a supersaturated solution of nevirapine in the gastrointestinal tract. Here’s a step-by-step breakdown of the process:

G cluster_formulation Solid Dispersion Particle cluster_ingestion In GI Tract cluster_absorption Absorption Phase A Amorphous Nevirapine (High Energy State) B Hydrophilic Polymer (Carrier) C Rapid Dissolution of Polymer A->C Ingestion & Contact with GI Fluid D Release of Amorphous Nevirapine Molecules C->D E Generation of a Supersaturated Solution D->E Concentration > Crystalline Solubility F Increased Drug Concentration Gradient Across Gut Wall E->F G Enhanced Absorption (High Permeability) F->G H Improved Bioavailability G->H

Caption: Mechanism of bioavailability enhancement via solid dispersion.

When the solid dispersion comes into contact with gastrointestinal fluids, the water-soluble carrier dissolves rapidly. This releases the nevirapine molecules in their high-energy amorphous state, allowing them to dissolve quickly and create a solution where the drug concentration temporarily exceeds its normal equilibrium solubility. This "supersaturated" state creates a stronger concentration gradient, driving the drug across the intestinal membrane, which, thanks to nevirapine's high permeability, results in enhanced absorption and bioavailability.[7] The polymer in the formulation also plays a crucial role in preventing the recrystallization of the drug from this supersaturated state, maintaining the high concentration needed for absorption.[7]

Q3: What are the most common and effective methods for preparing nevirapine solid dispersions?

The choice of preparation method is critical as it influences the final properties of the solid dispersion, including its physical stability and dissolution performance. For nevirapine, two methods are predominantly cited for their effectiveness:

Preparation MethodPrincipleAdvantages for NevirapineCommon Issues
Solvent Evaporation Nevirapine and a hydrophilic polymer are co-dissolved in a common organic solvent, which is then evaporated, leaving a solid matrix of the drug dispersed in the polymer.[6]Highly effective at achieving molecular-level dispersion and converting nevirapine to its amorphous state.[8][9] Good for heat-sensitive materials.Difficulty in completely removing residual solvent; potential for phase separation during evaporation; scalability can be challenging.
Spray Drying An automated version of solvent evaporation where the drug-polymer solution is atomized into a hot air stream, causing rapid solvent evaporation and formation of solid particles.[10]Produces fine, homogenous particles with good flow properties. The rapid drying process effectively "freezes" the drug in its amorphous state.[10]Requires specialized equipment; process optimization (e.g., flow rate, temperature) is critical to achieve desired particle characteristics and yield.[10]
Hot-Melt Extrusion (HME) A solvent-free process where the drug and polymer are mixed and heated to form a molten mass, which is then forced through a die.Environmentally friendly (no solvents); continuous manufacturing process suitable for industrial scale-up.Requires thermally stable polymers and drugs, as high temperatures are involved. Nevirapine's thermal stability must be confirmed.

For laboratory-scale development, solvent evaporation is the most accessible and widely documented method for nevirapine solid dispersions.[6][11]

Experimental Design & Optimization

Q4: How do I select the most suitable polymer for my nevirapine solid dispersion?

Polymer selection is arguably the most critical factor in designing a successful solid dispersion. The ideal polymer must not only be hydrophilic but also exhibit good miscibility with nevirapine to form a stable, single-phase amorphous system.[7]

Key Polymer Selection Criteria:

  • Miscibility and Interaction: The polymer should have favorable intermolecular interactions (e.g., hydrogen bonding) with nevirapine. These interactions are crucial for stabilizing the amorphous drug and preventing recrystallization.[7][9] Molecular modeling can be a powerful tool to predict these interactions.[9]

  • Glass Transition Temperature (Tg): A polymer with a high Tg is generally preferred. When mixed, the resulting solid dispersion will have a Tg higher than the storage temperature, which restricts molecular mobility and enhances the physical stability of the amorphous state.[4]

  • Solubility and Dissolution Rate: The polymer must be readily soluble in the dissolution medium (e.g., 0.1 N HCl for nevirapine) to ensure rapid release of the drug.[6]

Commonly Used Polymers for Nevirapine:

PolymerTypeKey Characteristics & Performance
Kolliphor P188 (Poloxamer 188) Surfactant/PolymerHas shown excellent results in enhancing the dissolution of nevirapine to over 98%.[6] Its surfactant properties also aid in wetting.
Polyethylene Glycol (PEG 4000) Semi-crystalline PolymerEffective at improving nevirapine dissolution and can be used to formulate extended-release profiles.[2]
HPMC (Hydroxypropyl Methylcellulose) Cellulosic PolymerHPMC K4M and HPMC E5 LV have demonstrated strong hydrogen bonding with nevirapine, leading to stable amorphous dispersions with significantly enhanced solubility.[9][11]
PVP (Polyvinylpyrrolidone) Synthetic PolymerA common amorphous carrier known for its high Tg and ability to inhibit crystallization.
Eudragit® Polymers Acrylic PolymersEudragit S100 has been studied, though it may show less affinity for nevirapine compared to HPMC.[9]

A screening study using several polymers from different classes is the best empirical approach to identify the optimal carrier for your specific experimental goals.

Q5: What is the importance of the drug-to-polymer ratio, and how do I optimize it?

The drug-to-polymer ratio is a critical process parameter that directly impacts drug loading, physical stability, and dissolution enhancement.[10]

  • Low Drug Ratio (e.g., 1:4 Drug:Polymer): Generally leads to better physical stability. The higher concentration of the polymer provides more effective separation of drug molecules, preventing nucleation and crystal growth.[7] This often results in the fastest and most complete dissolution.[2]

  • High Drug Ratio (e.g., 1:1 Drug:Polymer): Increases the overall drug load in the final dosage form but carries a higher risk of recrystallization, as the drug molecules are in closer proximity. This can lead to incomplete dissolution enhancement.

Optimization Workflow:

Caption: Workflow for optimizing the drug-to-polymer ratio.

The optimal ratio is a balance between achieving the desired dissolution enhancement and ensuring the long-term physical stability of the amorphous form. Studies have shown ratios like 1:3 (Drug:Kolliphor P188) to be highly effective for nevirapine.[6]

Troubleshooting Guide

Q6: My nevirapine solid dispersion shows signs of recrystallization during stability studies. How can I prevent this?

Recrystallization is the single most significant challenge for amorphous solid dispersions, as it negates the solubility advantage.[4] It occurs when the high-energy amorphous drug reverts to its stable, low-energy crystalline form.

Troubleshooting Recrystallization:

Potential CauseScientific RationaleRecommended Solution(s)
Poor Drug-Polymer Miscibility Insufficient intermolecular interactions between nevirapine and the polymer fail to stabilize the amorphous drug molecules, allowing them to aggregate and crystallize.[7]Re-screen Polymers: Select a polymer with stronger hydrogen bonding potential with nevirapine, such as HPMC.[9] Add a Second Polymer/Surfactant: Ternary systems (e.g., drug-polymer-surfactant) can improve stability.[6]
High Drug Loading The drug-to-polymer ratio is too high, leading to drug-rich domains that act as nucleation sites for crystallization.Decrease Drug Loading: Increase the polymer ratio (e.g., from 1:2 to 1:4) to better disperse the drug molecules.[2]
Inappropriate Storage Conditions High temperature and humidity can act as plasticizers, increasing molecular mobility and accelerating the conversion from amorphous to crystalline state.[4]Control Storage: Store samples in tightly sealed containers with a desiccant at controlled, low-temperature conditions (e.g., 25°C/60% RH or lower).
Low Glass Transition Temp (Tg) If the Tg of the solid dispersion is close to the storage temperature, the system is inherently unstable due to high molecular mobility.Select High-Tg Polymers: Choose polymers like PVP or HPMC that result in a solid dispersion with a high Tg, well above storage temperatures.
Q7: The dissolution profile of my solid dispersion is not significantly better than the pure drug. What are the potential causes?

This is a common and frustrating issue. If you've confirmed amorphization via PXRD/DSC, the problem often lies in the dissolution process itself.

Troubleshooting Poor Dissolution Enhancement:

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Poor Dissolution Enhancement B Incomplete Amorphization A->B C Rapid Recrystallization in Dissolution Medium ('Spring and Parachute' Failure) A->C D Poor Polymer Solubility or Gelling A->D E Particle Agglomeration A->E F Confirm Amorphous State (PXRD/DSC) B->F G Increase Polymer Ratio or Add a Crystallization Inhibitor C->G H Change Polymer or Adjust Dissolution Medium pH D->H I Add Surfactant (e.g., SLS) to Medium or Formulation E->I

Caption: Diagnostic flowchart for poor dissolution performance.

  • "Spring and Parachute" Failure: The amorphous drug may dissolve rapidly (the "spring"), creating a supersaturated state, but then immediately crash out or recrystallize in the aqueous medium because the polymer is not effective at maintaining supersaturation (the "parachute" fails).

    • Solution: Increase the polymer concentration or select a polymer known to be a good crystallization inhibitor, such as HPMC or PVP.[9]

  • Polymer Gelling: Some polymers, especially at high concentrations, can form a viscous gel layer around the solid dispersion particles upon contact with water. This gel layer acts as a barrier, trapping the drug and impeding its release.

    • Solution: Reduce the polymer concentration or switch to a less-gelling polymer. Ensure adequate agitation in the dissolution vessel (e.g., 50-100 rpm).[6]

  • Incomplete Amorphization: Your preparation method may not have fully converted the nevirapine to its amorphous form.

    • Solution: Re-characterize your sample with PXRD. If crystalline peaks are present, optimize your preparation method (e.g., use a better solvent, increase evaporation rate).

Protocols & Methodologies

Protocol 1: Step-by-Step Guide to Preparing Nevirapine Solid Dispersion by Solvent Evaporation

This protocol describes a standard laboratory method for preparing a 1:3 ratio of Nevirapine:Kolliphor P188 solid dispersion.

Materials:

  • Nevirapine powder

  • Kolliphor P188

  • Ethanol (or another suitable solvent like Dichloromethane[3])

  • Mortar and pestle

  • Beaker, magnetic stirrer, and stir bar

  • Water bath or hot plate

  • Vacuum oven or desiccator

Procedure:

  • Weighing: Accurately weigh 200 mg of nevirapine and 600 mg of Kolliphor P188.

  • Dissolution: Transfer both powders to a beaker. Add a minimal amount of ethanol (e.g., 10-20 mL) and stir using the magnetic stirrer until both components are completely dissolved, forming a clear solution. Gentle warming on a water bath (not exceeding 40°C) can aid dissolution.

  • Evaporation: Transfer the solution to a clean, dry mortar. Continue to triturate the mixture gently with the pestle in a fume hood. The continuous mixing ensures a homogenous dispersion as the solvent evaporates. A clear, solid film should begin to form.[6]

  • Drying: Once the bulk of the solvent has evaporated, place the mortar in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent. The absence of solvent is critical for stability.

  • Pulverization & Sieving: Scrape the dried solid dispersion from the mortar. Gently pulverize the material into a fine powder using the pestle. Pass the powder through a fine-mesh sieve (e.g., #60 or #80) to ensure particle size uniformity.

  • Storage: Store the final powder in an airtight container with a desiccant at controlled room temperature, protected from light and moisture.

Protocol 2: Standard Protocol for In Vitro Dissolution Testing

This protocol is based on commonly reported methods for evaluating nevirapine formulations.[6]

Apparatus & Conditions:

  • Apparatus: USP Type II (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid)

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm

  • Test Sample: An amount of solid dispersion equivalent to 25-50 mg of nevirapine.

Procedure:

  • Setup: Equilibrate the dissolution medium to 37°C in the vessels.

  • Sample Addition: Add the accurately weighed solid dispersion powder to each vessel. Start the timer and the paddle rotation simultaneously.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Media Replacement: Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the withdrawn samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Analyze the concentration of nevirapine in the filtered samples using a validated UV-Vis spectrophotometric method (at ~264 nm) or HPLC.[6]

  • Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Data Interpretation

Understanding the output from solid-state characterization techniques is essential for rational formulation design.

TechniqueWhat It MeasuresInterpretation for Nevirapine Solid Dispersions
Powder X-Ray Diffraction (PXRD) The diffraction pattern of X-rays by a crystalline lattice.Crystalline Nevirapine: Shows sharp, distinct peaks at specific 2θ angles. Amorphous Solid Dispersion: Shows a complete absence of these sharp peaks, replaced by a diffuse "halo" pattern. This is the primary confirmation of successful amorphization.[6]
Differential Scanning Calorimetry (DSC) Heat flow into or out of a sample as a function of temperature.Crystalline Nevirapine: Exhibits a sharp endothermic peak corresponding to its melting point (~229°C).[3] Amorphous Solid Dispersion: The sharp melting endotherm of nevirapine will be absent. Instead, a single, broad glass transition (Tg) event may be observed, confirming a homogenous, single-phase amorphous system.[8]
Fourier-Transform Infrared Spectroscopy (FTIR) The absorption of infrared radiation by molecular bonds, indicating functional groups and intermolecular interactions.Used to detect potential hydrogen bonding between nevirapine and the polymer. Shifts in the characteristic peaks of nevirapine (e.g., N-H or C=O stretching) in the solid dispersion spectrum compared to the pure drug can indicate the formation of these stabilizing interactions.[1]

By integrating these techniques, you can build a comprehensive understanding of your formulation's solid-state properties and link them directly to its in vitro performance.

References

  • Medipalli, V., et al. (2018). Formulation Development and in vivo Evaluation of Nevirapine Solid Dispersions by Solvent Evaporation Technique. ResearchGate. Available at: [Link]

  • Awasthi, R., et al. (2017). Improving the solubility of nevirapine using A hydrotropy and mixed hydrotropy based solid dispersion approach. Polymers in Medicine. Available at: [Link]

  • Formulation and characterization of extendedrelease nevirapine solid dispersions. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Preparation and Characterisation of Nevirapine Oral Nanosuspensions. PMC - NIH. Available at: [Link]

  • (PDF) DEVELOPMENT AND CHARACTERIZATION OF NEVIRAPINE LOADED AMORPHOUS SOLID DISPERSIONS FOR SOLUBILITY ENHANCEMENT. ResearchGate. Available at: [Link]

  • Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. UI Scholars Hub. Available at: [Link]

  • Sutapa, B., et al. (2017). Optimization of formulation and process variables using central composite design for the production of nevirapine spray dried solid dispersion. Taylor & Francis Online. Available at: [Link]

  • The drug loading impact on dissolution and diffusion: a case-study with amorphous solid dispersions of nevirapine. Research, Society and Development. Available at: [Link]

  • FORMULATION, EVALUATION AND SOLUBILITY ENHANCEMENT OF NEVIRAPINE BY LIQUISOLID TECHNIQUE. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • (PDF) Solid-State Characterization of Nevirapine. ResearchGate. Available at: [Link]

  • ENHANCEMENT OF SOLUBILITY OF NEVIRAPINE BY USING HPMC BY SOLID DISPERSION METHOD. ASIO. Available at: [Link]

  • Shaikh, A. R., et al. (2023). Solubility Enhancement of Nevirapine by Solid Dispersion Technique. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • In vitro-in vivo correlation for nevirapine extended release tablets. PubMed. Available at: [Link]

  • Molecular modeling and in vitrostudies to assess solubility enhancement of nevirapine by solid dispersion technique. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Nevirapine Chromatography & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Challenge

Welcome to the Nevirapine Technical Support Center. As an NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor), Nevirapine's efficacy relies heavily on the strict control of its impurity profile, specifically Related Compound A , Related Compound B (Descyclopropyl nevirapine) , and Impurity C .

A common frustration we see in the field is the "phantom peak"—a co-elution that masks impurities or distorts the main analyte peak, leading to OOS (Out of Specification) results.[1][2] Because Nevirapine has a pKa of approximately 2.8 , its chromatographic behavior is highly sensitive to pH, making method robustness a frequent point of failure.[1][2]

This guide moves beyond standard SOPs to address the why and how of resolving these specific co-elutions.

Diagnostic Triage: Is it Co-elution?

Before altering your chemistry, confirm the diagnosis.

Q: My Nevirapine peak looks symmetrical, but the area count is high. How do I confirm co-elution without a mass spec?

A: Use the Peak Purity Index (PPI) and Ratio Plots if you are using a Diode Array Detector (DAD).[2]

  • Spectral Overlay: Extract spectra from the upslope, apex, and downslope of the NVP peak.[2] If they do not overlay perfectly (normalized), a co-eluting impurity is distorting the spectra.

  • Wavelength Ratioing: Monitor the peak at two wavelengths: 220 nm (strong NVP absorption) and 283 nm (secondary max). Calculate the ratio of Area(220)/Area(283) across the peak width.[2] A "square-wave" ratio indicates purity; a sloping ratio indicates co-elution.[2]

Visualization: Troubleshooting Logic Flow

The following diagram outlines the decision process when a co-elution is suspected.

TroubleshootingLogic start Suspect Co-elution check_dad Check DAD Peak Purity start->check_dad purity_fail Purity Fails check_dad->purity_fail Slope in Ratio purity_pass Purity Passes check_dad->purity_pass Flat Ratio decision_rt RT Shift? purity_fail->decision_rt check_rt Check Retention Time (RT) vs. Standard purity_pass->check_rt matrix_check Matrix Interference? (Bioanalysis) decision_rt->matrix_check RT Stable chem_check Chemistry Issue? (QC/Release) decision_rt->chem_check RT Drifting action_ph Adjust pH (Target pKa + 2) chem_check->action_ph action_grad Modify Gradient Slope chem_check->action_grad action_col Change Column Selectivity (Phenyl) chem_check->action_col

Caption: Decision tree for diagnosing and categorizing co-elution issues in Nevirapine chromatography.

Scenario-Specific Solutions

Scenario A: The "Front-End" Co-elution (Impurity B vs. NVP)

The Issue: Impurity B (Descyclopropyl nevirapine) is more polar than NVP and typically elutes earlier. In high-throughput methods with steep gradients, it often merges into the front of the NVP peak.[2]

The Fix: The "pH 4.8" Protocol While USP monographs often suggest phosphate buffers, research indicates that a Sodium Perchlorate buffer at pH 4.8 provides superior resolution between Impurity B and NVP compared to acidic (pH 3.[2]0) or neutral (pH 6.[2]8) buffers.[1][2]

  • Why it works: At pH 4.8, Nevirapine (pKa 2.[1][2]8) is largely neutral (un-ionized), maximizing its interaction with the C18 chain and increasing retention. Impurity B, lacking the cyclopropyl group, has a slightly different pKa profile.[1] The pH 4.8 environment exploits this subtle ionization difference to widen the gap between the two.[2]

Recommended Protocol (Isocratic):

  • Column: Kromasil C18 or equivalent (150 mm x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase: Acetonitrile : Buffer (20 : 80 v/v).[1][2]

  • Buffer: 0.05 M Sodium Perchlorate, adjusted to pH 4.8 with perchloric acid.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 220 nm.[1][2]

Scenario B: The "Tail-End" Co-elution (Impurity A vs. NVP)

The Issue: Impurity A (Related Compound A) is a degradation product that elutes after NVP. On older columns, the NVP tail can "swallow" Impurity A.[2]

The Fix: End-Capping and Temperature

  • Column Choice: Switch to a "high-purity" silica column with extensive end-capping (e.g., Waters XBridge or Agilent Eclipse Plus).[2] This reduces silanol activity which causes NVP tailing.[2]

  • Temperature: Increase column temperature to 35°C or 40°C . Mass transfer improves, sharpening the NVP peak and revealing the hidden Impurity A.[2]

Scenario C: Bioanalytical Matrix Interference (Plasma)

The Issue: In plasma samples, endogenous proteins or phospholipids co-elute with NVP.[1]

The Fix:

  • Avoid: Simple Protein Precipitation (PPT) with Acetonitrile if sensitivity is low; it leaves too many dirty phospholipids.[1][2]

  • Adopt: Liquid-Liquid Extraction (LLE) using ethyl acetate or dichloromethane .[2] Nevirapine is highly lipophilic (LogP ~2.[2][3]5) and extracts cleanly into organic solvents at neutral pH, leaving polar plasma interferences behind.[2]

Data Summary: Retention & Resolution

The following table summarizes expected retention times (RT) and resolution factors (Rs) when shifting from a standard acidic method to the optimized pH 4.8 method.

CompoundStandard Acidic Method (pH 3.[1][2]0)Optimized Method (pH 4.8)Improvement Mechanism
Impurity B 2.8 min (Co-elutes with void)3.4 min Reduced ionization increases retention on RP.[2]
Nevirapine (NVP) 4.1 min5.5 min Neutral form (pH > pKa) binds stronger to C18.[1][2]
Impurity A 6.0 min7.8 min Enhanced selectivity; moves away from NVP tail.[2]
Resolution (NVP/Imp B) Rs < 1.5 (Risk)Rs > 2.0 (Robust) pH 4.8 maximizes selectivity.[2]

Mechanistic Insight: The pKa Effect

Understanding the ionization state is critical.[2] The diagram below illustrates why pH 4.8 is the "Sweet Spot."

pKaMechanism cluster_0 pH 2.5 (Acidic) cluster_1 pH 4.8 (Optimized) node_acid NVP Protonated (N+) Highly Soluble in Water ret_acid Low Retention Fast Elution node_acid->ret_acid Repelled by C18 node_opt NVP Neutral (N) Lipophilic ret_opt High Retention Clear Separation node_opt->ret_opt Attracted to C18 pka NVP pKa = 2.8 pka->node_acid pH < pKa pka->node_opt pH > pKa

Caption: Impact of pH relative to Nevirapine's pKa (2.8) on chromatographic retention mechanisms.

Frequently Asked Questions (FAQ)

Q: I see a new impurity appearing after acid forced degradation. What is it? A: Acid hydrolysis (e.g., 0.1 N HCl at 80°C) typically generates Related Compound A and potentially other pyridine-ring cleavage products.[1] Expect a peak at RRT ~1.4 relative to Nevirapine.[2]

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be cautious. Methanol creates higher backpressure.[1][2] More importantly, Acetonitrile (ACN) is an aprotic solvent, while Methanol is protic.[1] Switching to Methanol may change the selectivity (elution order) of Impurity B and C due to hydrogen bonding differences.[2] If you switch, you must re-validate the specificity.

Q: My USP method requires a buffer, but I want to use MS detection. Can I swap phosphate for formate? A: You can, but retention times will shift.[2] Formate buffers (volatile) are usually acidic (pH 3-4).[2] As shown in the data above, NVP elutes faster at acidic pH.[1][2] You may need to lower the organic modifier % (e.g., from 20% to 10-15% ACN) to maintain sufficient retention and separate Impurity B.

References

  • United States Pharmacopeia (USP). USP Monographs: Nevirapine.[2][4]Link

  • Oriental Journal of Chemistry. High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. (Discusses the Sodium Perchlorate pH 4.8 method). Link

  • National Institutes of Health (NIH) / PubChem. Nevirapine Compound Summary (pKa and Physical Properties).[2]Link[1]

  • Scientific Research Publishing. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine.Link

  • Journal of Chemical and Pharmaceutical Research. Determination of nevirapine in human plasma by HPLC.Link

Sources

improving the extraction recovery of nevirapine from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Extraction Recovery Optimization

Mechanistic Intelligence: The "Why" Behind the Protocol

Before troubleshooting, you must understand the physicochemical behavior of Nevirapine (NVP) in a biphasic system. Blindly following a "recipe" often leads to variability.

  • The Molecule: Nevirapine is a dipyridodiazepinone derivative.

  • Key Parameter 1 (pKa ~2.8): NVP is a weak base.[1] At physiological pH (7.4), it exists almost entirely in its uncharged (neutral) state. This is critical. Unlike stronger bases that require high pH buffers to suppress ionization, NVP is naturally lipophilic at neutral pH.

  • Key Parameter 2 (LogP ~2.5): It has moderate lipophilicity. It "wants" to move into the organic phase, but plasma proteins (albumin) compete for it (~60% protein binding).

The Extraction Challenge: The goal is not just to solubilize NVP, but to break the protein-drug complex and minimize the co-extraction of phospholipids, which cause severe ion suppression in LC-MS/MS.

Workflow Decision Matrix

Use this logic flow to select the correct extraction strategy for your specific matrix and sensitivity needs.

ExtractionStrategy Start Start: Select Matrix Matrix Matrix Complexity? Start->Matrix HighSens High Sensitivity Required? (pg/mL levels) Matrix->HighSens Plasma/Serum Tissue Homogenization Required Matrix->Tissue Tissue/Breast Milk SPE Solid Phase Extraction (SPE) (Oasis HLB) HighSens->SPE Yes (LC-MS/MS) LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate) HighSens->LLE Moderate (HPLC-UV) Throughput High Throughput Needed? HighSens->Throughput No (High Conc.) Tissue->LLE Lipid Rich PP Protein Precipitation (PP) (ZnSO4/MeOH) Throughput->LLE No Throughput->PP Yes caption Figure 1: Decision matrix for selecting the optimal Nevirapine extraction method based on sensitivity and matrix type.

Protocol A: Solid Phase Extraction (SPE) – The Gold Standard

Best for: High sensitivity LC-MS/MS, removal of phospholipids, and automated workflows.

The Logic: Because NVP is moderately polar and contains aromatic rings, a polymeric reversed-phase sorbent with a Hydrophilic-Lipophilic Balance (HLB) is superior to standard C18. C18 often suffers from "dewetting" (drying out), leading to poor recovery.

Optimized Workflow (Oasis HLB)
  • Pre-treatment:

    • Mix 200 µL Plasma with 200 µL 2% o-Phosphoric Acid .

    • Why? Acidification disrupts protein binding and ensures the analyte stays in solution during loading, while ionizing interferences to wash them away.

  • Conditioning (Critical for C18, Optional for HLB but Recommended):

    • 1 mL Methanol followed by 1 mL Water.

  • Loading:

    • Load pre-treated sample at a slow flow rate (1 mL/min).

  • Wash Step (The "Cleanup"):

    • Wash with 1 mL 5% Methanol in Water .

    • Why? This removes salts and proteins but is not strong enough to elute the NVP (LogP 2.5).

  • Elution:

    • Elute with 1 mL Methanol .

    • Why? NVP is highly soluble in pure methanol.

  • Post-Elution:

    • Evaporate to dryness under Nitrogen at 40°C. Reconstitute in Mobile Phase.

SPE_Optimization Load Load Sample (Acidified) Wash Wash Step (5% MeOH) Load->Wash Issue1 Breakthrough? (Check Flow Rate) Load->Issue1 Elute Elute (100% MeOH) Wash->Elute Issue2 Dirty Extract? (Increase Wash Strength) Wash->Issue2 caption Figure 2: SPE Optimization logic. If recovery is low, check breakthrough at the Load step.

Protocol B: Liquid-Liquid Extraction (LLE) – Cost-Effective & Robust

Best for: Laboratories without SPE manifolds, lipid-rich matrices (breast milk).

The Logic: We utilize the "Like Dissolves Like" principle. Ethyl Acetate (EtOAc) is the solvent of choice because its polarity matches NVP better than non-polar Hexane, yielding cleaner extracts than Chloroform without the toxicity.

Validated LLE Protocol
  • Alkalization:

    • Add 50 µL of 0.1 M NaOH (or saturated sodium carbonate) to 200 µL plasma.

    • Why? Although NVP is neutral at pH 7.4, shifting pH to >9.0 ensures 100% of the molecules are uncharged, maximizing transfer to the organic layer.

  • Extraction:

    • Add 1 mL Ethyl Acetate .

    • Vortex vigorously for 5 minutes. (Crucial: Protein-drug dissociation is kinetic; give it time).

  • Phase Separation:

    • Centrifuge at 4,000 rpm for 10 min.

  • Transfer:

    • Transfer the upper organic layer to a clean tube.

    • Tip: Snap-freeze the aqueous layer (liquid nitrogen or dry ice/methanol bath) to pour off the organic layer easily without contamination.

Troubleshooting & Performance Data

Comparative Recovery Data
ParameterProtein Precipitation (PP)LLE (Ethyl Acetate)SPE (Oasis HLB)
Recovery (%) 65 - 75%75 - 85%90 - 105%
Matrix Effect High (Ion Suppression)ModerateLow
Cleanliness Poor (Dirty injection)GoodExcellent
Cost LowMediumHigh
Throughput Very HighLow (Manual steps)High (Automated)
Troubleshooting Guide

Q: I am seeing "Ghost Peaks" or high background noise in LC-MS.

  • Cause: Phospholipids are co-eluting.[2]

  • Fix: If using LLE, switch to SPE. If using PP, add a Zinc Sulfate (ZnSO4) step. Add 0.1M ZnSO4 to your precipitating solvent (Methanol). Zinc ions bind effectively to phospholipids and precipitate them out.

Q: My recovery is inconsistent (high RSD).

  • Cause: Incomplete protein dissociation or evaporation losses.

  • Fix:

    • Increase vortex time during LLE (min 5 mins).

    • Add an Internal Standard (IS) before extraction. Do not use Carbamazepine (old school); use Nevirapine-d3 or -13C6 to track extraction efficiency perfectly.

Q: The aqueous layer in LLE is cloudy/emulsified.

  • Cause: Lipid content is too high (common in breast milk).

  • Fix: Add a "defatting" step. Wash the sample with Hexane first (discard organic layer), then proceed with Ethyl Acetate extraction.

Frequently Asked Questions (FAQ)

Q: Can I use Diethyl Ether instead of Ethyl Acetate?

  • A: Yes, but recovery is generally lower (~60-70%) and Diethyl Ether is highly volatile, making volume reproducibility difficult during evaporation. Ethyl Acetate is more stable and provides higher recovery [1].

Q: Is NVP light-sensitive during extraction?

  • A: NVP is relatively stable, but standard GLP requires avoiding direct sunlight. Amber glassware is recommended for stock solutions, but clear tubes are acceptable for rapid extraction procedures.

Q: Why do you recommend HLB over C18 cartridges?

  • A: C18 requires strict conditioning. If the cartridge runs dry even for a second, recovery drops. HLB (polymeric) is water-wettable and robust against drying, making it more reliable for batch processing [2].

References

  • Ghosh, C., et al. (2011).[3] Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS: A Pharmacokinetic Application. Journal of Bioequivalence & Bioavailability.

  • Waters Corporation. (2014). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Application Note.

  • Elsherbiny, M.E., et al. (2009). High-performance liquid chromatographic determination of nevirapine in human plasma.
  • PubChem. (2024). Nevirapine Compound Summary: Chemical and Physical Properties. National Library of Medicine.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist | Topic: Method Development & Impurity Profiling

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because separating Nevirapine (NVP) from its structurally similar impurities (Impurity A, B, and C) is causing co-elution or peak shape issues in your HPLC/UPLC workflows.

Nevirapine is a dipyridodiazepinone with a pKa of approximately 2.[1]8. This weak basicity creates a specific set of chromatographic challenges: silanol interactions causing tailing and pH-dependent selectivity shifts that can merge your API with process impurities.

This guide is not a textbook; it is a troubleshooting engine designed to get your method compliant with ICH Q2(R1) standards.

Module 1: The "Golden Standard" Protocol

Question: I am starting from scratch. What is the most robust starting point for NVP impurity profiling?

The Scientist’s Verdict: Do not overcomplicate the mobile phase. Start with a C18 (L1) column and a Phosphate/Acetonitrile gradient. NVP is a Class II BCS drug (low solubility, high permeability), meaning it requires adequate organic modifier for elution but strict pH control to suppress silanol activity.

Recommended Baseline Conditions
ParameterSpecificationTechnical Rationale
Stationary Phase C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µmEnd-capping reduces secondary interactions with the basic nitrogen in the dipyrido ring.
Mobile Phase A 20-25 mM Phosphate Buffer, pH 3.5 - 4.0Low pH suppresses silanol ionization (Si-OH) on the silica support, reducing tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for NVP due to lower viscosity and dipole interactions.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID to maintain optimal Van Deemter efficiency.
Detection UV @ 220 nm (Impurities) or 283 nm (Assay)220 nm detects impurities lacking the full conjugation of NVP; 283 nm is the lambda max for NVP.
Column Temp 30°C - 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.
Module 2: Visualizing the Development Logic

Question: How do I systematically optimize the method if the baseline fails?

The Scientist’s Verdict: Method development is a logic gate, not a guess. Follow this decision pathway to isolate the specific interaction governing your separation.

MethodDev Start Start: Baseline Protocol (C18, pH 3.5, ACN:Buffer) CheckRes Check Resolution (Rs) NVP vs. Impurity A/B Start->CheckRes CheckTail Check Tailing Factor (Tf) Is Tf > 1.5? Start->CheckTail GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Pass BadRes Co-elution detected CheckRes->BadRes Fail BadTail Tailing > 1.5 CheckTail->BadTail Yes ChangeOrg Switch Organic Modifier (Try MeOH or ACN/MeOH mix) BadRes->ChangeOrg Retentivity Issue ChangePH Adjust pH (Target pH 6.0-6.8) BadRes->ChangePH Selectivity Issue ChangeOrg->CheckRes ChangePH->CheckRes AddMod Add Amine Modifier (0.1% TEA) or Switch to Hybrid Column BadTail->AddMod Silanol Interaction AddMod->CheckTail

Figure 1: Decision matrix for optimizing Nevirapine separation parameters based on resolution and peak symmetry.

Module 3: Troubleshooting Critical Impurities

Question: Impurity A is merging with the main Nevirapine peak. How do I separate them?

The Scientist’s Verdict: Impurity A (2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide) is a key process intermediate. The separation mechanism here is driven by ionization states .

  • The Mechanism: NVP (pKa ~2.[1]8) is essentially neutral at pH > 4.0. If Impurity A co-elutes, it likely shares similar hydrophobicity at that specific pH.

  • The Fix:

    • pH Tuning: Shift the pH from 3.5 to 6.0 - 6.8 . At this range, the pyridine rings in the impurities may exhibit different degrees of partial ionization compared to the diazepinone core of NVP, altering their retention times.

    • Gradient Shallowing: If using a gradient, flatten the slope around the elution time of NVP (e.g., hold %B isocratic for 2 minutes) to expand the window.

Question: My Nevirapine peak is tailing badly (Tailing Factor = 2.1). Is my column dead?

The Scientist’s Verdict: Not necessarily. This is classic "Secondary Silanol Interaction."

  • Cause: At pH 3.5, surface silanols (Si-OH) on the silica are partially ionized (Si-O⁻). The protonated nitrogen on NVP (NH⁺) is electrostatically attracted to these sites, causing the peak to drag.

  • The Fix:

    • Add a Competitor: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA binds to the silanol sites more aggressively than NVP, "blocking" them.

    • Switch Column Tech: Move to a "Base-Deactivated" (BDS) or Hybrid Particle (e.g., Waters XBridge or Agilent Zorbax Eclipse) column designed to operate at high pH or with shielded silanols.

Module 4: Validation & Robustness (ICH Q2)

Question: I need to validate this method. What are the specific acceptance criteria I should aim for?

The Scientist’s Verdict: According to ICH Q2(R1) and USP standards, your method must demonstrate the following before routine use.

Validation ParameterAcceptance Criteria (NVP Specific)
Specificity Resolution (

) > 2.0 between NVP and nearest impurity (usually Impurity A or B).
Linearity

over the range of 50% to 150% of target concentration.
Accuracy (Recovery) 98.0% – 102.0% recovery at spiked impurity levels (LOQ to 120%).
Precision (Repeatability) RSD

2.0% for 6 replicate injections of standard.
LOD / LOQ Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).
Robustness Method must remain stable with

0.2 pH unit changes and

2°C temp variance.
Module 5: The Impurity Pathway

Question: Where do these impurities come from?

The Scientist’s Verdict: Understanding the origin helps you predict which impurities might appear if the synthesis process changes.

ImpurityPath SM1 Starting Material (2-chloro-3-amino-4-picoline) ImpA Impurity A (Intermediate) SM1->ImpA Coupling Step ImpB Impurity B (Ethyl analog) SM1->ImpB Side Reaction NVP Nevirapine (API) ImpA->NVP Cyclization Deg Degradants (Des-cyclopropyl NVP) NVP->Deg Hydrolysis/Thermal

Figure 2: Simplified origin pathway of common Nevirapine process impurities.

References
  • USP Monograph & Impurity Standards: United States Pharmacopeia (USP). "Nevirapine Monograph: Related Compounds."

  • Method Development & Validation: Journal of Pharmaceutical and Biomedical Analysis. "Indicating HPLC Method for the Determination of Nevirapine and Its Impurity."

  • ICH Guidelines: International Council for Harmonisation.[2][3] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

  • Troubleshooting Peak Tailing: LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems."

  • Impurity Profiling Techniques: Thermo Fisher Scientific. "Fast Nevirapine Impurity Profiling Using UHPLC-DAD."

Sources

optimizing the formulation of nevirapine for pediatric use

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pediatric Nevirapine Formulation Current Status: Online Operator: Senior Application Scientist (Formulation Division)

Welcome to the Formulation Response Center.

You are likely here because Nevirapine (NVP) is a BCS Class II molecule (Low Solubility, High Permeability) that presents a "formulator’s paradox" in pediatric development: it requires high solubility for bioavailability but precipitates rapidly in the neutral pH of the intestine, and its extreme bitterness makes compliance difficult in liquid forms.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your experimental workflows.

Module 1: Solubility & Dissolution Engineering

Core Challenge: NVP exhibits pH-dependent solubility (soluble in stomach acid pH 1.2, insoluble in intestinal pH 6.8). This leads to precipitation and low bioavailability.

Troubleshooting Ticket #101: "My dissolution rate is failing in neutral media."

Diagnosis: You are likely relying on simple micronization or cosolvents. For pediatrics, cosolvents (like ethanol) are restricted. You must transition to High-Energy Solids (Amorphous Solid Dispersions) or Nanosuspensions .

Protocol A: Top-Down Wet Media Milling (Nanosuspension) Use this for: Liquid oral suspensions where high load and low viscosity are required.

  • Pre-Milling (Slurry Preparation):

    • Disperse NVP (Hemihydrate form, see Module 2) at 10% w/v in an aqueous stabilizer solution.

    • Stabilizer Selection: Use HPMC E5 (1-2%) or Poloxamer 407 (0.5-1%) . Avoid SLS in neonates if possible; if necessary, keep <0.1%.

  • Milling Setup:

    • Equipment: High-energy bead mill (e.g., Netzsch or Dyno-Mill).

    • Media: Yttrium-stabilized Zirconia beads (0.3–0.4 mm diameter).

    • Load Volume: 70–80% of chamber volume.

  • Process Parameters:

    • Speed: 2,000–2,500 RPM.

    • Temperature: Maintain <25°C using a glycol chiller jacket (Critical: Heat induces amorphous-to-crystalline reversion).

    • Duration: Recirculate for 60–90 minutes until d90 < 400 nm.

  • Post-Process:

    • Spray dry (if tablet/sachet desired) or add preservatives (if liquid).

Visual Workflow: Nanosuspension Production

NanosuspensionWorkflow Start Raw NVP (Hemihydrate) Premix Pre-Mix Slurry (HPMC/Poloxamer) Start->Premix Mill Wet Media Mill (Zr Beads, <25°C) Premix->Mill Pump Check QC Check (d90 < 400nm?) Mill->Check Finish Final Formulation (Liquid or Dry) Check->Finish Yes Recycle Continue Milling Check->Recycle No Recycle->Mill

Caption: Figure 1. Closed-loop wet media milling process for NVP nanosuspensions. Temperature control is critical to prevent crystal growth.

Module 2: Physical Stability & Polymorphism

Core Challenge: "Caking" or "Cementing" of the suspension.

Troubleshooting Ticket #202: "My suspension solidifies or grows crystals after 2 weeks."

Root Cause Analysis: You likely formulated with Anhydrous Nevirapine .

  • The Mechanism: Anhydrous NVP is metastable in water.[1] Upon contact with the aqueous phase, it undergoes a solution-mediated phase transformation to Nevirapine Hemihydrate . This conversion causes rapid crystal growth (Ostwald ripening), changing the particle size from microns to millimeters, leading to non-resuspendable caking.

The Fix: Always start with This compound for aqueous formulations. If you only have Anhydrous, you must force the conversion before final milling.

Stability Logic Tree

StabilityLogic Issue Issue: Crystal Growth / Caking CheckForm Check API Source Form Issue->CheckForm Anhydrous Anhydrous NVP CheckForm->Anhydrous Detected Hemi Hemihydrate NVP CheckForm->Hemi Confirmed Action1 CRITICAL ERROR Must convert to Hemihydrate prior to suspension Anhydrous->Action1 CheckZeta Check Zeta Potential Hemi->CheckZeta LowZeta Zeta > -20mV (Unstable) CheckZeta->LowZeta HighZeta Zeta < -30mV (Stable) CheckZeta->HighZeta AddSurf Increase Steric/Ionic Stabilizer (Add Poloxamer 407) LowZeta->AddSurf

Caption: Figure 2. Diagnostic logic for physical instability. The Anhydrous-to-Hemihydrate conversion is the most common failure mode in NVP suspensions.

Module 3: Pediatric Compliance (Taste & Safety)

Core Challenge: NVP is intensely bitter. Furthermore, neonates have immature metabolic pathways (low alcohol dehydrogenase), making common solvents toxic.

Troubleshooting Ticket #303: "Can I use Ethanol to solubilize NVP for a syrup?"

Answer: NO. Ethanol and Propylene Glycol (PG) are associated with neurotoxicity and hyperosmolality in neonates.

Pediatric Excipient Safety Matrix

Excipient ClassRecommended for PediatricsRESTRICTED / TOXIC (Avoid)Reason for Restriction
Solvents Water, Glycerol, Sorbitol (low %)Ethanol, Propylene Glycol CNS depression, metabolic acidosis in neonates.
Preservatives Potassium Sorbate, Sodium Benzoate*Benzyl Alcohol "Gasping Syndrome" in neonates (fatal).
Sweeteners Sucralose, XylitolSaccharin (Sodium salt preferred)Some regulatory bodies flag Saccharin; high fructose causes GI distress.
Surfactants Poloxamer 188/407, LecithinSLS (Sodium Lauryl Sulfate)GI irritation; mucosal stripping.

*Note: Use Benzoate with caution; it can displace bilirubin in neonates, risking kernicterus.

Taste Masking Protocol: Complexation

If the nanosuspension is still bitter, encapsulate the drug.

  • Material: Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .

  • Ratio: 1:1 or 1:2 Molar ratio (Drug:CD).

  • Method: Kneading method (for solids) or solution stirring.

  • Verification: Check taste masking via an Electronic Tongue (E-Tongue) sensor before human panels.

References

  • Biopharmaceutics Classification System (BCS): Amidon, G. L., et al. "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research 12.3 (1995): 413-420. Link

  • Polymorphism in Suspensions: U.S. Patent No. 6,172,059. "Pharmaceutical suspension comprising this compound."[2] (Explains the anhydrous-to-hemihydrate instability). Link

  • Pediatric Excipient Toxicity: European Medicines Agency (EMA). "Guideline on pharmaceutical development of medicines for paediatric use." (2013).[3][4][5] Link

  • Nanosuspension Preparation: Shegokar, R., & Müller, R. H. "Nanocrystals: Industrially feasible multifunctional formulation technology for poorly soluble drugs." International Journal of Pharmaceutics 399.1-2 (2010): 129-139. Link

  • WHO Guidelines: World Health Organization.[4] "Development of paediatric medicines: points to consider in formulation." (2012).[3][6] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Dissolution Profiles: Generic vs. Brand-Name Nevirapine Tablets

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Dissolution in Nevirapine Bioequivalence

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is pivotal in the combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] From a biopharmaceutical perspective, nevirapine is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[2][3][4][5] This classification is central to our discussion, as it signifies a drug substance with high permeability but low aqueous solubility. For BCS Class II compounds, the in vivo absorption is often dissolution rate-limited, meaning the speed at which the tablet dissolves in the gastrointestinal tract dictates its bioavailability and, ultimately, its therapeutic efficacy.[2][5]

This guide provides an in-depth, objective comparison of the dissolution profiles of generic and brand-name nevirapine immediate-release tablets. The rapid expansion of the generic pharmaceutical market has heightened the importance of ensuring bioequivalence between generic and innovator products.[6] For BCS Class II drugs like nevirapine, in vitro dissolution profiling is not merely a quality control check; it is a critical surrogate for in vivo performance and a cornerstone for granting biowaivers, which allow for the approval of generics without full-scale clinical studies.[6]

Herein, we will dissect the causality behind the experimental design for a comparative dissolution study, present a detailed, self-validating protocol, and interpret the resulting data within the regulatory framework. The objective is to equip you, the scientist, with the foundational knowledge and practical methodology to confidently assess the pharmaceutical equivalence of different nevirapine formulations.

Pillar 1: The Scientific Rationale Behind the Dissolution Protocol

Choosing the right dissolution parameters is not arbitrary; it is a scientifically driven process designed to simulate the physiological environment of the human gastrointestinal tract and to create a test that is sensitive to critical quality attributes of the formulation.

Causality of Method Selection:

  • Biopharmaceutical Properties of Nevirapine: Nevirapine is a weak base with pH-dependent solubility.[1] Its solubility is significantly higher in acidic environments, like the stomach, compared to neutral pH. Therefore, the primary dissolution medium chosen is typically 0.1 N Hydrochloric Acid (HCl), which mimics the gastric fluid.[3][4][7] This is the most challenging environment for a basic drug to remain in solution but represents the first critical step in the absorption process.

  • Regulatory Framework (FDA & USP): Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) provide standardized methodologies to ensure consistency and comparability across different manufacturers.[8][9] For immediate-release solid oral dosage forms, the USP Apparatus 2 (paddle method) is a robust and commonly accepted choice.[4] The paddle speed, typically set at a mild 50 or 75 rpm, is chosen to avoid overly aggressive agitation that could mask potential formulation-related dissolution issues.[8]

  • Predictive Power for In Vivo Performance: For a BCS Class II drug, establishing a strong in vitro-in vivo correlation (IVIVC) is the ultimate goal.[10] A well-designed dissolution test can serve as a reliable predictor of the formulation's in vivo behavior.[11] By comparing the full dissolution profile of a generic product against the brand-name (Reference Listed Drug), we can make a scientifically sound judgment on its potential bioequivalence.[6][12][13]

Pillar 2: Experimental Protocol for Comparative Dissolution

This protocol is a self-validating system, grounded in official pharmacopeial methods and regulatory guidance.[7][9] Adherence to these standardized conditions ensures the data generated is robust, reproducible, and suitable for regulatory submission.

Experimental Workflow Diagram

Dissolution_Workflow cluster_prep Preparation Stage cluster_test Testing Stage cluster_analysis Analysis Stage cluster_comparison Comparison Stage Prep_Media Prepare 0.1 N HCl Dissolution Medium Degas_Media Degas Medium Prep_Media->Degas_Media Equilibrate Equilibrate System (37°C ± 0.5°C) Degas_Media->Equilibrate Intro_Tablet Introduce Tablet (Brand or Generic) Equilibrate->Intro_Tablet Start_Rotation Start Rotation (50 RPM) Intro_Tablet->Start_Rotation Sample Withdraw Samples at Predetermined Times Start_Rotation->Sample Replace_Media Replace with Fresh Medium Sample->Replace_Media Filter Filter Samples (e.g., 0.45 µm) Sample->Filter Replace_Media->Sample Repeat for each time point Analyze Quantify Nevirapine (HPLC-UV) Filter->Analyze Calculate Calculate % Dissolved Analyze->Calculate Plot Plot Dissolution Profiles Calculate->Plot Compare Calculate Similarity Factor (f2) Plot->Compare f2_logic Start Obtain Mean Dissolution Data for Test (T) and Reference (R) Products Condition Calculate f2 Value Start->Condition Similar Conclusion: Profiles are SIMILAR Condition->Similar f2 ≥ 50 NotSimilar Conclusion: Profiles are NOT SIMILAR (Further investigation needed) Condition->NotSimilar f2 < 50

Sources

Comparative Bioequivalence Assessment: Nevirapine Hemihydrate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Nevirapine Hemihydrate formulations, focusing on the bioequivalence (BE) assessment of generic alternatives against the innovator product (Viramune®). Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), presents specific challenges due to its BCS Class II status (low solubility, high permeability).[1] Consequently, the rate-limiting step in absorption is dissolution, making the physicochemical equivalence of the hemihydrate crystal form critical. This guide outlines the experimental protocols, bioanalytical methods, and statistical frameworks required to validate therapeutic equivalence.

Physicochemical Context: The Hemihydrate Factor

Nevirapine exists in two primary polymorphic forms: anhydrous and hemihydrate. The hemihydrate is the thermodynamically stable form used in oral solid dosage forms.

  • Crystal Habit: The hemihydrate forms intermolecular hydrogen bonds involving water molecules, creating a rigid lattice that impacts dissolution rates.

  • Solubility Profile: Being a weak base (pKa ~2.8), nevirapine exhibits pH-dependent solubility. It is soluble in acidic media (pH 1.2) but practically insoluble in neutral media.

  • Formulation Implication: Generic formulations must match the particle size distribution (PSD) and wet granulation endpoints of the reference to prevent polymorphic transitions during processing, which would alter dissolution kinetics.

In Vitro Assessment: Dissolution Profiling

Before clinical trials, formulations must undergo rigorous in vitro dissolution testing.[2] For BCS Class II drugs, in vitro-in vivo correlation (IVIVC) is often sought but difficult to establish perfectly; thus, dissolution acts as a critical quality attribute.

Experimental Protocol
  • Apparatus: USP Apparatus 2 (Paddle).

  • Speed: 50 RPM (standard) or 75 RPM.

  • Medium: 900 mL of 0.1 N HCl (pH 1.2) or Phosphate Buffer pH 6.8 (to challenge solubility).

  • Temperature: 37°C ± 0.5°C.

  • Sampling Intervals: 10, 15, 20, 30, 45, and 60 minutes.

Similarity Factor ( ) Analysis

To objectively compare the dissolution curves of a Test (T) formulation against the Reference (R), the similarity factor (


) is calculated.


  • Acceptance Criteria: An

    
     value between 50 and 100  ensures similarity (equivalent to an average difference of 
    
    
    
    at all time points).
Visualization: Dissolution Decision Logic

The following diagram illustrates the decision pathway for in vitro assessment prior to in vivo scaling.

DissolutionLogic Start Start: Dissolution Testing Apparatus USP Apparatus 2 (0.1N HCl, 50 RPM) Start->Apparatus Profile Generate Release Profile (T vs R) Apparatus->Profile Calc_f2 Calculate f2 Factor Profile->Calc_f2 Decision Is f2 > 50? Calc_f2->Decision Pass In Vitro Similarity Confirmed Proceed to BE Study Decision->Pass Yes Fail Formulation Mismatch Re-formulate (Check PSD/Excipients) Decision->Fail No Fail->Start Iterate

Figure 1: Decision logic for confirming in vitro similarity using the f2 statistic.

Bioanalytical Methodology

Accurate quantification of nevirapine in human plasma is prerequisite for a valid BE study. High-Performance Liquid Chromatography (HPLC) coupled with UV or Tandem Mass Spectrometry (LC-MS/MS) is the standard.

Validated LC-MS/MS Protocol
  • Sample Preparation: Liquid-Liquid Extraction (LLE) using diethyl ether or protein precipitation with acetonitrile.

  • Internal Standard (IS): Dibenzepine or isotopically labeled Nevirapine.

  • Column: C18 Reverse Phase (

    
     mm, 
    
    
    
    ).[3]
  • Mobile Phase: Acetonitrile:Ammonium Acetate buffer (gradient or isocratic).

  • Detection: Multiple Reaction Monitoring (MRM) mode.[4]

  • Linearity Range: 10 ng/mL to 5000 ng/mL (covering

    
     and elimination phase).
    

In Vivo Bioequivalence Study

The definitive proof of interchangeability is the in vivo pharmacokinetic (PK) study.

Study Design
  • Design: Randomized, open-label, two-period, two-sequence, single-dose crossover study.

  • Subjects: Healthy volunteers (n=24 to 36) under fasting conditions.

  • Washout Period: Minimum 14–21 days. Note: Nevirapine has a long half-life (~45 hours) and induces CYP3A4 upon multiple dosing. Single-dose studies avoid auto-induction complications, but the washout must be sufficient to prevent carryover.

Pharmacokinetic Parameters
  • 
    :  Peak plasma concentration (Rate of absorption).
    
  • 
    :  Area under the curve to the last measurable time (Extent of absorption).[5]
    
  • 
    :  Time to peak concentration.
    
Comparative Data Analysis

The following table summarizes data from a representative bioequivalence study comparing a Generic Nevirapine 200 mg tablet (Test) against Viramune® 200 mg (Reference).

ParameterReference (Viramune®) [Mean ± SD]Test (Generic) [Mean ± SD]Geometric Mean Ratio (T/R) %90% Confidence Interval

(ng/mL)


102.6%94.6 – 107.4%

(ng[6]·h/mL)


97.8%93.7 – 100.2%

(h)


N/AN/A

Data synthesized from comparative studies (e.g., Kasibhatta et al., 2007; WHO Prequalification Reports).

Visualization: Bioequivalence Workflow

The following diagram details the clinical-to-analytical workflow required to generate the data above.

BE_Workflow Recruit Subject Recruitment (Healthy Volunteers) Dosing_P1 Period 1 Dosing (Randomized T or R) Recruit->Dosing_P1 Sampling Serial Blood Sampling (0 - 96 hours) Dosing_P1->Sampling Washout Washout Period (> 21 Days) Sampling->Washout Bioanalysis LC-MS/MS Analysis (Plasma Conc.) Sampling->Bioanalysis Samples Sent Dosing_P2 Period 2 Dosing (Crossover) Washout->Dosing_P2 Dosing_P2->Sampling Stats Statistical Analysis (ANOVA, 90% CI) Bioanalysis->Stats

Figure 2: Clinical workflow for a two-period crossover bioequivalence study.

Statistical Criteria & Conclusion

To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios for


 and 

(Test/Reference) must fall strictly within the range of 80.00% to 125.00% .[5][6][7]
Conclusion

Based on the comparative data presented, generic this compound formulations that meet the strict


 dissolution criteria and demonstrate PK parameters within the 80-125% acceptance limits are considered therapeutically equivalent  to the innovator. The hemihydrate form's stability ensures consistent bioavailability, provided the manufacturing process controls particle size and polymorphic purity.

References

  • Kasibhatta, R. et al. (2007). Pharmacokinetic profiling and bioequivalence assessment of two marketed brands of nevirapine tablets in healthy Indian volunteers. PubMed.[8] Available at: [Link]

  • US Food and Drug Administration (FDA). (2004). Viramune (Nevirapine) Clinical Pharmacology and Biopharmaceutics Review. FDA Access Data. Available at: [Link]

  • World Health Organization (WHO). (2006). Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. WHO Technical Report Series. Available at: [Link]

  • Alves, C. et al. (2018). Nevirapine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Shah, V. P. et al. (1998).[8] Dissolution Profile Comparison Using Similarity Factor, f2. Dissolution Technologies. Available at: [Link]

Sources

Impurity Profiling and Characterization of Nevirapine Hemihydrate: A Modern Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Nevirapine Hemihydrate (NVP-HH), a non-nucleoside reverse transcriptase inhibitor (NNRTI), presents a dual challenge in drug substance characterization: polymorphism and hydrophobic impurity retention . The standard pharmacopeial methods (USP/Ph.[1][2] Eur.) utilize isocratic elution with long run times (>80 mins), often failing to resolve late-eluting dimers or trace genotoxic degradants.

The Solution: This guide contrasts the traditional USP methodology with a high-throughput UHPLC-DAD approach and an LC-MS/MS workflow for genotoxic screening. We provide validated protocols to transition from "compliance testing" to "deep characterization," ensuring the detection of critical impurities like 2-Chloro-3-amino-4-picoline (Impurity B) and the Nevirapine Dimer (Impurity D) .

Part 1: The Analytical Landscape (Method Comparison)

The following table objectively compares the standard regulatory method against the modern optimized workflow recommended for development and stability studies.

FeatureStandard USP Method (HPLC) Optimized Modern Method (UHPLC) LC-MS/MS (Genotoxic Screen)
Primary Utility QC Release (Compliance)R&D, Stability, High-ThroughputTrace Impurity & GTIs
Column Phase L60 (Silica, 5 µm)C18 (Hybrid, 1.7 µm)Biphenyl or C18
Elution Mode IsocraticBallistic GradientGradient
Run Time ~80 minutes ~2.8 - 5.0 minutes 5 - 10 minutes
LOD/LOQ High (Low Sensitivity)Low (High Sensitivity)Ultra-Low (pg/mL range)
Solvent Usage High (>80 mL/run)Low (<3 mL/run)Low
Critical Defect Poor resolution of late eluters; peak broadening.Requires low-dispersion instrumentation.Matrix effects (requires divert valve).

Expert Insight: The USP method's reliance on an L60 column with isocratic elution causes significant band broadening for lipophilic impurities (like the dimer), reducing sensitivity. Transitioning to a sub-2 µm C18 column with a steep gradient sharpens these peaks, improving the signal-to-noise ratio by a factor of 10.

Part 2: Impurity Taxonomy & Origin

Understanding the "Why" behind the peaks is crucial for process control.

Organic Impurities (Process & Degradation)
  • Impurity A (Coupled Intermediate): 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Originates from incomplete cyclization during synthesis.

  • Impurity B (Starting Material): 2-Chloro-3-amino-4-picoline (CAPIC). A key starting material. If unreacted, it carries forward.

  • Impurity C (Des-cyclopropyl/Analog): Often related to side reactions of the starting material or oxidative stress.

  • Impurity D (Dimer): Formed under thermal stress or forced degradation (acidic/oxidative). Highly lipophilic.

Genotoxic Concerns
  • Nitroso-Nevirapine: Potential formation if nitrite sources are present during the workup of the amine-containing intermediate (Impurity B).

  • Azido Impurities: If azide chemistry is used in upstream synthesis (less common in standard NVP routes but possible in analogs).

Part 3: Experimental Protocols

Protocol A: High-Throughput UHPLC Impurity Profiling

This method replaces the 80-minute USP run with a <5 minute cycle.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0 with Acetic Acid) / Acetonitrile (85:15 v/v).[1]

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Instrument Parameters:

  • System: UHPLC with DAD (e.g., Thermo Vanquish or Waters Acquity).

  • Column: Thermo Syncronis C18 (2.1 × 100 mm, 1.7 µm) or equivalent BEH C18.

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temp: 50°C (Critical for mass transfer of hydrophobic NVP).

  • Detection: UV at 240 nm (General) and 220 nm (Impurity B sensitivity).

Gradient Program:

  • 0.0 - 0.7 min: 30% B to 70% B (Linear Ramp).

  • 0.7 - 1.1 min: Hold at 70% B (Elutes Dimer/Impurity D).

  • 1.1 - 1.2 min: Return to 30% B.

  • 1.2 - 2.8 min: Re-equilibrate.

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between Impurity B and Nevirapine.

  • Tailing Factor: < 1.5 for the API peak (NVP is basic; pH 5.0 buffer prevents tailing).

Protocol B: Solid-State Characterization (Hemihydrate Confirmation)

Differentiation of Hemihydrate (HH) from Anhydrous (AH) forms.

  • Thermogravimetric Analysis (TGA):

    • Method: Heat from 30°C to 300°C at 10°C/min under N2 purge.

    • Acceptance: NVP-HH exhibits a weight loss of ~3.0 - 3.5% (theoretical 3.26% for 0.5 H2O) between 80°C and 110°C. Anhydrous shows < 0.5% loss.

  • Differential Scanning Calorimetry (DSC):

    • Observation: NVP-HH shows a desolvation endotherm (~90-100°C) followed by a melting endotherm at ~247°C. Anhydrous shows only the melting endotherm.

Part 4: Visualizing the Workflow & Pathways

Diagram 1: Analytical Decision Tree

This logic flow guides the scientist in selecting the correct method based on the stage of development.

AnalyticalWorkflow Start Sample: Nevirapine Drug Substance Goal Define Analytical Goal Start->Goal Release Routine Release / QC Goal->Release Batch Release Charac Deep Characterization / R&D Goal->Charac Impurity Profiling USP Method: USP/Ph.Eur (HPLC) Isocratic, L60 Column Goal: Compliance Release->USP UHPLC Method: UHPLC (Gradient) C18 Sub-2µm Goal: Speed & Sensitivity Charac->UHPLC LCMS Method: LC-MS/MS Goal: ID Unknowns & GTIs Charac->LCMS SolidState Solid State Analysis (TGA / DSC / XRD) Charac->SolidState Report Final CoA / Stability Report UHPLC->Report Quantify Impurities A, B, C Check Check: Is it Hemihydrate? SolidState->Check Check->Report Confirm Form

Caption: Decision matrix for selecting analytical methodologies based on development stage (QC vs. R&D).

Diagram 2: Forced Degradation & Impurity Origins

Visualizing how stress conditions lead to specific impurity species.

DegradationPathways NVP Nevirapine (API) Acid Acid Stress (0.1N HCl, Heat) NVP->Acid Hydrolysis Oxid Oxidative Stress (H2O2) NVP->Oxid Oxidation ImpD Impurity D (Dimer) Acid->ImpD Dimerization Unk Unknown Degradants (Ring Opening) Oxid->Unk N-Oxides / Ring Open Synth Synthesis Carryover ImpA Impurity A (Coupling Intermediate) Synth->ImpA Incomplete Reaction ImpB Impurity B (Starting Material) Synth->ImpB Unreacted

Caption: Mapping the origin of key impurities: Synthetic carryover (A, B) vs. Degradation products (D, Unknowns).

Part 5: Validation & Troubleshooting

Common Failure Modes
  • Peak Tailing of NVP:

    • Cause: Interaction of the basic nitrogen (pyridine ring) with residual silanols on the column.

    • Fix: Ensure Mobile Phase A pH is 5.0 (Ammonium Acetate).[1] Do not use neutral pH water.

  • Hemihydrate Dehydration:

    • Issue: Inconsistent melting point data.

    • Cause: Drying the sample >50°C during prep converts Hemihydrate to Anhydrous.[3]

    • Fix: Dry samples at ambient temperature or vacuum dry <35°C.

  • Ghost Peaks in Gradient:

    • Cause: Impurities in the Ammonium Acetate salt.[1]

    • Fix: Use "LC-MS Grade" reagents only.

Stability Indicating Nature

To validate the method as "stability-indicating," perform forced degradation (Acid, Base, Peroxide, Thermal, Light).[4][5] The method must resolve the API from all generated degradants.

  • Key Observation: NVP is generally stable to photolysis but sensitive to strong acid (dimerization) and oxidation.

References

  • Thermo Fisher Scientific. (2016). Fast Nevirapine Impurity Profiling Using UHPLC-DAD. Application Note. Link

  • United States Pharmacopeia (USP). Nevirapine Monograph: USP 40-NF 35. Link

  • Jain, D., & Basniwal, P. W. (2013).[1] Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.[1] Link

  • Sarkar, A., et al. (2008). Solid-State Characterization of Nevirapine. Indian Journal of Pharmaceutical Sciences, 70(5), 619–625. Link

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Link

Sources

comparative stability of nevirapine anhydrous vs. hemihydrate polymorphs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Formulation Scientists, Process Engineers, and Quality Control Analysts Subject: Thermodynamic and Kinetic Stability Profiles of Nevirapine Polymorphs

Executive Analysis: The Polymorph Landscape

In the development of antiretroviral therapies, Nevirapine (NVP) presents a classic case of "disappearing polymorphs" governed by solvent activity. While the molecule can exist in various solvated forms, the two pharmaceutically relevant solid states are the Anhydrous (Form I) and the Hemihydrate .

  • Anhydrous Form I: The thermodynamically stable form in dry conditions. It is the standard API for immediate-release tablets (e.g., Viramune®).

  • Hemihydrate: The thermodynamically stable form in aqueous environments. It is utilized in oral suspension formulations but represents a critical stability risk during the wet granulation of tablets.

The Core Conflict: Anhydrous Nevirapine is metastable in water. Upon contact with aqueous media (during processing or dissolution), it undergoes a Solution-Mediated Phase Transformation (SMPT) to the Hemihydrate. Failure to control this conversion results in variable dissolution rates and potential bioequivalence failures.

Thermodynamic & Physical Characterization

The stability distinction between the two forms is best understood through their thermal behavior and lattice energy.

Comparative Data Profile
PropertyAnhydrous (Form I)HemihydrateStability Implication
Melting Point (

)
247°C – 250°CN/A (Dehydrates first)Anhydrous has high thermal stability in dry state.
Thermal Event Single Endotherm (Fusion)Endotherm 1: Dehydration (~35–100°C)Endotherm 2: Fusion (~248°C)Hemihydrate converts to Anhydrous upon heating.
Aqueous Solubility Higher (Metastable)Lower (Stable)Driving force for conversion in wet processes.
Crystal Habit Fine-grained / Opaque aggregatesPrismatic / Platy crystalsMorphology changes can affect flowability.
Water Content < 0.2%~3.0 – 3.5% (Stoichiometric)Critical quality attribute (CQA) for release testing.
Thermal Transformation Pathway

The following diagram illustrates the thermal events observed during Differential Scanning Calorimetry (DSC). Note that the Hemihydrate does not melt directly; it dehydrates into the Anhydrous form first.

ThermalPathway Hemihydrate Nevirapine Hemihydrate Dehydration Dehydration Event (~90-100°C) Hemihydrate->Dehydration Heat Input Anhydrous Anhydrous Nevirapine (Form I) Dehydration->Anhydrous Loss of Water Melt Melting Event (~247-250°C) Anhydrous->Melt Heat Input Liquid Liquid Phase Melt->Liquid AnhydrousStart Start: Anhydrous AnhydrousStart->Anhydrous

Figure 1: Thermal decomposition and melting pathways of Nevirapine polymorphs. The Hemihydrate converges into the Anhydrous pathway after desolvation.

Aqueous Stability: The Mechanism of Conversion

The most critical phenomenon for a formulation scientist is the Solution-Mediated Phase Transformation (SMPT) . This is not a solid-state conversion; it occurs via the liquid phase.

The Mechanism[1]
  • Dissolution: Anhydrous NVP dissolves in water to reach its metastable solubility limit.

  • Supersaturation: The concentration of dissolved NVP exceeds the solubility of the Hemihydrate form.

  • Nucleation & Growth: Hemihydrate crystals nucleate and grow, consuming dissolved NVP.

  • Depletion: This lowers the concentration below the Anhydrous solubility, driving further dissolution of the Anhydrous solid.

  • Result: Complete conversion to Hemihydrate.

SMPT Workflow Diagram

SMPT Anhydrous Anhydrous NVP (Solid) Solute Dissolved NVP (Supersaturated relative to Hemihydrate) Anhydrous->Solute Dissolution (Fast) Solute->Anhydrous Undersaturated relative to Anhydrous Nucleation Nucleation of Hemihydrate Solute->Nucleation Thermodynamic Drive Hemihydrate Hemihydrate NVP (Precipitate) Nucleation->Hemihydrate Crystal Growth

Figure 2: Kinetic pathway of the Anhydrous-to-Hemihydrate conversion in aqueous media (e.g., wet granulation or dissolution testing).

Experimental Protocols for Stability Assessment

To validate the solid form in your pipeline, rely on these self-validating protocols.

Protocol A: Slurry Conversion Assay (Stress Testing)

Objective: Determine the propensity of Anhydrous NVP to convert during wet processing.

  • Preparation: Suspend excess Anhydrous NVP (approx. 200 mg) in 10 mL of water (or processing buffer).

  • Incubation: Stir at 37°C (simulating biorelevance) and 25°C (simulating processing) for 24 hours.

  • Filtration: Filter the suspension rapidly.

  • Analysis:

    • Immediate: Perform XRPD on the wet cake (if possible) or lightly dried sample.

    • Confirmation: Look for the shift in characteristic peaks. Anhydrous typically shows distinct peaks (e.g., commercial batches often cited with peaks at 13.1, 13.6

      
      ), whereas Hemihydrate will exhibit a distinct pattern shift due to lattice expansion.
      
  • Interpretation: If the solid phase remains Anhydrous, the kinetics of conversion are slow enough for short wet processes. If it converts, direct compression or non-aqueous granulation is recommended.

Protocol B: Intrinsic Dissolution Rate (IDR)

Objective: Quantify the impact of polymorphism on release kinetics.

  • Apparatus: Wood’s Apparatus (Rotating Disk).

  • Compression: Compress 300 mg of pure polymorph into a pellet at 2000 psi (ensure zero porosity).

  • Medium: 900 mL 0.1 N HCl (or pH 6.8 buffer), 37°C.

  • Sampling: Measure UV absorbance at 313 nm every 2 minutes for the first 20 minutes.

  • Causality Check:

    • Anhydrous:[1][2][3][4] Expect a linear release initially. If the slope decreases over time (curvature), it indicates in situ surface conversion to the less soluble Hemihydrate.

    • Hemihydrate: Expect a lower, stable linear release rate.

Process Implications & Recommendations

Wet Granulation Risks

Using water as a binder solvent for Anhydrous NVP is high-risk.

  • Risk: Partial conversion to Hemihydrate creates a mixture of forms.

  • Consequence: During drying, if temperatures exceed 90°C, the Hemihydrate may dehydrate back to Anhydrous, but the crystal habit (particle shape) will have changed from the original API, potentially altering tablet hardness and disintegration time.

  • Mitigation: Use Direct Compression or Dry Granulation (Roller Compaction) to maintain the Anhydrous form. If wet granulation is necessary, use non-aqueous solvents (e.g., Ethanol/Isopropanol) where the Anhydrous form is stable.

Suspension Formulation

For liquid suspensions, do not use Anhydrous NVP .

  • It will inevitably convert to Hemihydrate over the shelf life, leading to crystal growth (Ostwald ripening), caking, and dosing errors.

  • Recommendation: Start with the Hemihydrate form to ensure thermodynamic equilibrium from Day 0.

References

  • Caira, M. R., et al. (2008).[5] Solid-State Characterization of Nevirapine.[2][6][7] Indian Journal of Pharmaceutical Sciences.[6]

  • Stieber, F., et al. (2008).[5] Solvent Inclusion by the Anti-HIV Drug Nevirapine: X-Ray Structures and Thermal Decomposition. Crystal Growth & Design.[5]

  • Boehringer Ingelheim. (2021).[1] Viramune (Nevirapine) Prescribing Information.[8][1][9]

  • World Health Organization (WHO). (2021). Nevirapine 100 mg Tablets (Micro Labs Ltd) WHOPAR Part 6.[1]

  • Pereira, B. G., et al. (2007). Pseudopolymorphs and Intrinsic Dissolution of Nevirapine. Crystal Growth & Design.[5]

Sources

A Senior Application Scientist's Guide to Comparative Evaluation of Nevirapine Solid Dispersion Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers and drug development professionals, tackling the formulation challenges of Biopharmaceutics Classification System (BCS) Class II compounds is a familiar endeavor. Nevirapine (NVP), a critical non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1, epitomizes this challenge.[1][2] Its high permeability is counteracted by poor aqueous solubility (approx. 0.1 mg/mL in neutral pH), which can lead to dissolution rate-limited absorption, resulting in variable bioavailability, especially at higher doses.[3]

Solid dispersion (SD) technology stands out as a robust and commercially viable strategy to enhance the dissolution and, consequently, the bioavailability of such compounds.[4][5] This guide provides a comparative evaluation of common solid dispersion techniques applied to nevirapine, grounded in experimental data and practical insights. We will explore the causality behind methodological choices, present detailed protocols, and offer a clear framework for characterization and evaluation.

The core principle of solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[4] This enhances dissolution through several key mechanisms:

  • Particle Size Reduction: Dispersing the drug at a molecular or colloidal level dramatically increases the surface area available for dissolution.[6][7]

  • Amorphization: Converting the crystalline drug into a higher-energy amorphous state eliminates the need to overcome the crystal lattice energy during dissolution.[8][9]

  • Improved Wettability: The use of hydrophilic carriers enhances the wetting of the hydrophobic drug particles.[10]

  • Increased Porosity: The resulting solid dispersion particles often exhibit high porosity, which accelerates the drug release profile.[6]

Our evaluation will focus on three primary manufacturing techniques: Solvent Evaporation, Fusion (Melting), and Spray Drying.

Section 1: Manufacturing Techniques and Protocol Deep Dive

The choice of manufacturing technique is a critical decision point, dictated by the physicochemical properties of both the drug and the selected carrier, such as thermal stability, solubility, and melting point.

Solvent Evaporation Method

This technique is particularly suited for thermolabile drugs as it avoids high temperatures.[11] The foundational principle involves co-dissolving the drug and a hydrophilic carrier in a common volatile solvent, followed by the removal of the solvent to yield a solid mass.[11][12]

Causality of Experimental Choices:

  • Solvent Selection: The chosen solvent (e.g., ethanol, methanol, chloroform) must effectively dissolve both nevirapine and the carrier (e.g., PVP, Kolliphor P188). Its volatility is also crucial for efficient removal without requiring excessive heat, which could compromise the stability of the amorphous phase.[13]

  • Carrier Selection: Hydrophilic polymers like Kolliphor P188 or Vitamin E TPGS are selected for their ability to improve wettability and inhibit drug recrystallization.[14][15] Surfactants like Sodium Lauryl Sulphate (SLS) can be included to further enhance solubilization.[15]

  • Drying Process: The method of solvent removal (e.g., rotary evaporation, oven drying) impacts the final properties. A controlled, steady evaporation is necessary to ensure a homogenous dispersion.

Experimental Protocol: Nevirapine-Kolliphor P188 Solid Dispersion [15]

  • Preparation: Accurately weigh nevirapine and Kolliphor P188 (and SLS, if used) in the desired ratio (e.g., 1:3:1 NVP:Kolliphor:SLS).

  • Dissolution: Dissolve the weighed components in a sufficient volume of a suitable solvent, such as methanol, in a beaker with magnetic stirring until a clear solution is obtained.

  • Evaporation: Transfer the solution to a petri dish or a rotary evaporator flask. Allow the solvent to evaporate slowly at a controlled temperature (e.g., 40-50°C) until a solid, dry mass is formed.

  • Post-Processing: Scrape the solid mass from the dish. Pulverize the mass using a mortar and pestle.

  • Sieving and Storage: Pass the resulting powder through a fine-mesh sieve (e.g., #60) to ensure particle size uniformity. Store the final product in a desiccator to prevent moisture uptake and potential recrystallization.

Fusion (Melting) Method

The fusion method involves melting a physical mixture of the drug and a thermally stable, low-melting-point carrier to achieve miscibility, followed by rapid cooling. This technique is solvent-free, making it environmentally friendly and cost-effective.

Causality of Experimental Choices:

  • Carrier Selection: The carrier must have a melting point low enough to prevent the thermal degradation of nevirapine. Hydrophilic carriers like Polyethylene Glycols (PEGs) or Soluplus® are common choices.[2][8] Soluplus®, for instance, is an amphiphilic polymer that also acts as a solubilizer.

  • Heating and Cooling Rate: The mixture must be heated just above the melting point of the carrier to ensure complete dissolution of the drug. The subsequent rapid cooling (e.g., on an ice bath) is paramount. This process, known as quenching, freezes the drug molecules in their high-energy, randomly dispersed state within the solidified carrier, preventing recrystallization.

Experimental Protocol: Nevirapine-Soluplus® Solid Dispersion [8]

  • Preparation: Prepare a physical mixture of nevirapine and Soluplus® by accurately weighing and blending them in a specific ratio (e.g., 1:5 w/w).

  • Melting: Place the physical mixture in a suitable container (e.g., a glass beaker) and heat it in a temperature-controlled oil bath. Maintain the temperature approximately 5-10°C above the melting point of the carrier until a clear, homogenous melt is obtained.

  • Rapid Cooling (Quenching): Immediately transfer the molten mixture onto a stainless-steel plate placed in an ice bath to facilitate rapid solidification.

  • Pulverization: Once solidified, pulverize the mass using a mortar and pestle.

  • Sieving and Storage: Sieve the powder through a uniform mesh size and store it in a desiccator.

Spray Drying Method

Spray drying is a scalable, single-step process that transforms a liquid feed into a dry powder. It is highly efficient for producing uniform solid dispersions and is readily adaptable for industrial manufacturing.[8]

Causality of Experimental Choices:

  • Feed Solution: The drug and carrier must be fully dissolved in a volatile solvent system to create a homogenous feed solution.

  • Process Parameters: Key parameters like inlet temperature, feed flow rate, and atomization pressure must be carefully optimized.[7] The inlet temperature must be high enough to rapidly evaporate the solvent but not so high as to degrade the drug. The rapid evaporation is what locks the drug in an amorphous state within the carrier matrix.

  • Excipient Addition: Inert excipients like silicon dioxide can be included in the formulation to improve the flow properties of the final powder.[7]

Experimental Protocol: Nevirapine Spray-Dried Solid Dispersion [7]

  • Feed Preparation: Dissolve nevirapine and a suitable polymer (e.g., PVP) in a solvent (e.g., ethanol) at the desired ratio (e.g., 1:2 w/w). Stir until a clear solution is formed.

  • Spray Dryer Setup: Set up the spray dryer with optimized parameters. For example: inlet temperature of 100°C, feed flow rate of 1 mL/min, and an atomizing air pressure of 2 bar.

  • Atomization: Pump the feed solution into the main chamber of the spray dryer through the atomizer. The liquid is dispersed into fine droplets.

  • Drying: The heated process gas (air or nitrogen) makes contact with the atomized droplets, causing the rapid evaporation of the solvent.

  • Collection: The resulting dry powder is separated from the gas stream, typically by a cyclone, and collected.

  • Storage: Store the collected powder in a tightly sealed container in a desiccator.

Section 2: Comparative Performance Analysis

The ultimate goal of these techniques is to enhance the solubility and dissolution rate of nevirapine. The table below summarizes key performance data from various studies.

TechniqueCarrier(s)Drug:Carrier Ratio (w/w)Key Performance OutcomeReference
Solvent Evaporation Kolliphor P188, SLS1:3:198.6% drug dissolution in 60 min (vs. 37.5% for pure drug)[15]
Solvent Evaporation Vitamin E TPGS1:0.7582.96% drug release in 2 hours[14]
Solvent Evaporation PVP K-301:2010%, 15%, and 20% drug loading ASDs showed good miscibility and amorphous stabilization[13]
Fusion (Melting) Soluplus®1:5~15-fold increase in solubility compared to pure drug[8]
Spray Drying Polymer (unspecified), Silicon Dioxide1:280.46% drug release[7]
Mixed Hydrotropy Lactose, Citric Acid5:35 (carrier ratio)107.13-fold increase in solubility[16]

Analysis: The data clearly indicates that all investigated techniques significantly improve the performance of nevirapine compared to its pure form. The mixed hydrotropy approach shows a remarkable increase in solubility, although this is a less conventional solid dispersion method.[16] Among the more traditional techniques, both the fusion method with Soluplus® and the solvent evaporation method with Kolliphor P188/SLS demonstrate substantial improvements in solubility and dissolution, respectively.[8][15] Spray drying also yields a product with enhanced dissolution, with the added benefit of being a highly scalable process.[7]

Section 3: Essential Characterization Workflow

A robust characterization plan is non-negotiable to validate the formation of a solid dispersion and to understand its physical state. This workflow ensures the trustworthiness of your results.

G cluster_prep Formulation cluster_char Physicochemical Characterization cluster_perf Performance Evaluation cluster_analysis Data Interpretation prep Prepare Nevirapine Solid Dispersion (e.g., Solvent Evaporation) xrd Powder X-Ray Diffraction (PXRD) prep->xrd Characterize Solid State dsc Differential Scanning Calorimetry (DSC) prep->dsc Characterize Solid State ftir FTIR Spectroscopy prep->ftir Characterize Solid State sem Scanning Electron Microscopy (SEM) prep->sem Characterize Solid State diss In Vitro Dissolution Testing prep->diss Test Performance analysis Confirm Amorphous State Assess Drug-Carrier Interaction Compare Dissolution Profiles Evaluate Physical Stability xrd->analysis dsc->analysis ftir->analysis sem->analysis diss->analysis stab Stability Studies analysis->stab Assess Long-Term Viability

Caption: Workflow for the preparation and evaluation of solid dispersions.

Characterization Techniques Explained:
  • Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to investigate the melting and glass transition behavior. For a successful amorphous solid dispersion, the characteristic sharp endothermic peak corresponding to the melting of crystalline nevirapine should be absent. Instead, a single glass transition temperature (Tg) may be observed, indicating a molecularly homogenous dispersion.[8][14]

  • Powder X-ray Diffraction (PXRD): PXRD is the gold standard for determining the crystalline or amorphous nature of a solid. Crystalline materials produce sharp, distinct peaks in their diffraction patterns. In contrast, an amorphous form will show a diffuse halo pattern with no sharp peaks. The disappearance of peaks specific to crystalline nevirapine in the solid dispersion diffractogram confirms successful amorphization.[8][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to investigate potential molecular interactions between the drug and the carrier. Shifts in the position or changes in the intensity of characteristic vibrational bands of nevirapine (e.g., N-H stretch, C=O stretch) can indicate the formation of hydrogen bonds or other interactions with the carrier, which can be crucial for stabilizing the amorphous form.[1][14]

  • Scanning Electron Microscopy (SEM): SEM provides visual evidence of the surface morphology and particle characteristics. It allows for the comparison of the crystalline, often needle-like, structure of pure nevirapine with the potentially more porous and uniform particles of the solid dispersion, confirming the physical transformation.[8][15]

  • In Vitro Dissolution Studies: This is the ultimate performance test. The dissolution rate of the solid dispersion is compared to that of the pure drug and a simple physical mixture of the drug and carrier. Studies are typically conducted in physiologically relevant media (e.g., pH 1.2 or 6.8 buffer) using a standard apparatus (e.g., USP Type II Paddle).[2][8] A significant increase in the percentage of drug released over time from the solid dispersion is the desired outcome.

Section 4: Concluding Remarks and Future Outlook

Solid dispersion technology offers a proven and effective pathway to overcoming the solubility limitations of nevirapine.

  • The Solvent Evaporation method is versatile and suitable for many drug-polymer combinations, especially those that are heat-sensitive.

  • The Fusion (Melting) method is an attractive, solvent-free alternative for thermally stable compounds, offering simplicity and cost-effectiveness.

  • Spray Drying stands out for its scalability and ability to produce particles with consistent properties, making it highly suitable for commercial development.

The selection of the optimal technique depends on a careful consideration of the drug's properties, the desired formulation characteristics, and manufacturing scalability. The key to a successful formulation lies not only in the preparation method but also in a thorough physicochemical characterization to ensure the formation of a stable amorphous system. As evidenced by the data, transforming crystalline nevirapine into an amorphous solid dispersion consistently leads to dramatic improvements in solubility and dissolution rates, paving the way for enhanced bioavailability and more reliable therapeutic outcomes.

References

  • Thorat, Y., & Mascarenhas, K. (Year not available). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. PMC - NIH. [Link]

  • Awasthi, R., Kumar, K., & Dua, K. (2017). Improving the solubility of nevirapine using a hydrotropy and mixed hydrotropy based solid dispersion approach. Polymers in Medicine. [Link]

  • ResearchGate. (n.d.). Solid-State Characterization of Nevirapine. [Link]

  • ResearchGate. (n.d.). Nevirapine solid dispersion: Design, development, and evaluation. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Solubility Enhancement of Nevirapine by Solid Dispersion Technique. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Formulation and characterization of extended-release nevirapine solid dispersions. [Link]

  • ResearchGate. (n.d.). DEVELOPMENT AND CHARACTERIZATION OF NEVIRAPINE LOADED AMORPHOUS SOLID DISPERSIONS FOR SOLUBILITY ENHANCEMENT. [Link]

  • UI Scholars Hub. (n.d.). Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. [Link]

  • Springer. (n.d.). Nevirapine nanosuspension: comparative investigation of production methods. [Link]

  • PMC - PubMed Central - NIH. (n.d.). Solid-State Characterization of Nevirapine. [Link]

  • ResearchGate. (2018). Formulation Development and in vivo Evaluation of Nevirapine Solid Dispersions by Solvent Evaporation Technique. [Link]

  • Research, Society and Development. (2022). The drug loading impact on dissolution and diffusion: a case-study with amorphous solid dispersions of nevirapine. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. [Link]

  • Taylor & Francis Online. (n.d.). Optimization of formulation and process variables using central composite design for the production of nevirapine spray dried solid dispersion. [Link]

  • ResearchGate. (n.d.). Solubility Enhancement by Solid Dispersion Method: An Overview. [Link]

  • PMC. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. [Link]

  • International Journal of PharmTech Research. (n.d.). AN OVERVIEW ON THE MECHANISMS OF SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT IN SOLID DISPERSION. [Link]

  • PMC - NIH. (n.d.). Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30. [Link]

  • PMC. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

Sources

Technical Guide: Assessing Excipient Impact on Nevirapine Hemihydrate Dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nevirapine (NVP) is a BCS Class II antiretroviral exhibiting high permeability but rate-limiting solubility.[1][2] While the anhydrous form is often preferred for initial formulation, it is metastable in aqueous environments, rapidly converting to Nevirapine Hemihydrate , which possesses significantly lower thermodynamic solubility and a slower dissolution rate.

This guide provides a comparative analysis of excipient classes—specifically hydrophilic polymers, superdisintegrants, and surfactants—and their mechanistic impact on the dissolution kinetics of this compound. It moves beyond simple "pass/fail" metrics to analyze how specific excipients alter the hydrodynamic boundary layer and crystal lattice energy barriers.

Part 1: The Physicochemical Challenge

The Hemihydrate "Sink"

In dissolution media (0.1 N HCl), anhydrous nevirapine can initially dissolve but often precipitates as the hemihydrate form on the surface of the dissolving solid or in the bulk medium. If the starting material is already this compound, the challenge is purely overcoming its high lattice energy.

  • Anhydrous Solubility: ~0.1 mg/mL (Neutral pH)[3]

  • Hemihydrate Solubility: Significantly lower; often the cause of "spring and parachute" failure where dissolution spikes and then crashes.

  • Critical Quality Attribute (CQA): The ability of an excipient to inhibit crystal growth (poisoning the hemihydrate lattice) or reduce the contact angle is more valuable than simple osmotic push.

Part 2: Comparative Analysis of Excipient Classes

Hydrophilic Polymers (Binders & Matrix Formers)

Comparison: PVP K30 vs. PEG 6000 vs. HPMC

FeaturePolyvinylpyrrolidone (PVP K30)Polyethylene Glycol (PEG 6000)HPMC (Hypromellose)
Mechanism Crystal Inhibition: Pyrrolidone rings complex with NVP, preventing hemihydrate nucleation.Hydrophilicity: Melts/dissolves rapidly, creating a hydrophilic channel.Viscosity/Wetting: Increases viscosity, potentially slowing diffusion but stabilizing supersaturation.
Dissolution Impact High: Maintains supersaturation longest. Best for solid dispersions.Moderate: Increases initial release but less effective at preventing re-precipitation.Moderate-High: Good for sustained release; lower grades (E5/E15) effective for immediate release.
Rec. Ratio 1:4 (Drug:Polymer)1:6 (Drug:Polymer)1:2 to 1:4
Verdict Preferred. PVP K30 consistently outperforms PEG in maintaining the amorphous nature and preventing hemihydrate conversion.Alternative. Useful if PVP incompatibility (peroxides) is a concern.Specific Use. Best for controlled release or as a secondary stabilizer.
Superdisintegrants

Comparison: Sodium Starch Glycolate (SSG) vs. Crospovidone (CP)

FeatureSodium Starch Glycolate (SSG)Crospovidone (CP)
Mechanism Rapid Swelling: Absorbs water and swells 200-300%, breaking the tablet physically.Wicking (Capillary Action): Draws water into the porous matrix without significant gelling.
NVP Compatibility Excellent: 6% w/w concentration shows optimal burst release in acidic media.Good: Highly effective but can be sensitive to compression force.
Acidity Interaction Swelling can be slightly reduced in strong acid (0.1 N HCl) compared to water.Non-ionic; performance is independent of pH.
Verdict Standard Choice. SSG is cost-effective and highly efficient for NVP immediate release tablets.Premium Choice. Use if dissolution in varying pH media (gastric vs. intestinal) is required.
Surfactants

Comparison: Sodium Lauryl Sulfate (SLS) vs. Poloxamer 188

  • SLS (Anionic): Most effective at reducing the contact angle of NVP hemihydrate, facilitating rapid wetting. However, high concentrations (>2%) may cause mucosal irritation.

  • Poloxamer (Non-ionic): Acts as a steric stabilizer. While it improves wetting, its primary value is in preventing particle agglomeration in nanosuspensions.

Part 3: Experimental Protocols

Protocol A: Preparation of Binary Mixtures (Screening)

To isolate the chemical impact of the excipient from the mechanical impact of compression, use binary physical mixtures.

  • Weighing: Accurately weigh this compound and the candidate excipient in a 1:1 molar ratio .

  • Sieving: Pass both powders separately through a #60 mesh sieve to ensure uniform particle size.

  • Mixing: Gently mix in a glass mortar for 10 minutes. Note: Do not grind/triturate heavily to avoid inducing amorphization mechanically, which would skew results.

  • Storage: Store in a desiccator for 24 hours prior to testing to equilibrate moisture content.

Protocol B: Dissolution Testing (USP Apparatus II)

This protocol validates the release profile.[4]

  • Apparatus: USP Type II (Paddle)[5]

  • Medium: 900 mL of 0.1 N HCl (mimicking gastric fluid where NVP solubility is critical).

  • Temperature: 37 ± 0.5°C.

  • Speed: 50 RPM (discriminating speed) or 75 RPM.

  • Sampling: 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Replenish with fresh medium.

  • Analysis: UV Spectrophotometry at 313 nm (Nevirapine absorbance max).

Protocol C: Solid Dispersion Preparation (Solvent Evaporation)

For assessing polymer performance (PVP/PEG).[6]

  • Dissolve NVP Hemihydrate and Excipient (e.g., PVP K30) in a common solvent (Ethanol/Dichloromethane 1:1 v/v).

  • Stir magnetically for 30 minutes to ensure molecular dispersion.

  • Evaporate solvent at 45°C in a rotary evaporator.

  • Dry the residue under vacuum for 24 hours.

  • Pulverize and sieve (#60 mesh).

Part 4: Visualization & Logic

Excipient Selection Logic

The following diagram illustrates the decision pathway for selecting excipients based on the specific failure mode of the this compound formulation.

NVP_Excipient_Selection Start NVP Hemihydrate Formulation Goal Problem Identify Rate Limiting Step Start->Problem Wetting Poor Wetting (High Contact Angle) Problem->Wetting Disintegration Slow Tablet Breakup Problem->Disintegration Solubility Intrinsic Solubility Too Low Problem->Solubility Sol_SLS Add Surfactant (SLS 1-2%) Wetting->Sol_SLS Sol_SSG Add Superdisintegrant (SSG 4-6%) Disintegration->Sol_SSG Sol_SD Create Solid Dispersion (PVP K30) Solubility->Sol_SD Result Dissolution Test (0.1N HCl) Sol_SLS->Result Sol_SSG->Result Sol_SD->Result

Caption: Decision tree for targeting specific dissolution barriers of this compound.

Mechanistic Pathway: PVP Stabilization

How PVP prevents the "crash" of dissolved Nevirapine back into the Hemihydrate crystal lattice.

PVP_Mechanism Dissolved Dissolved NVP (Supersaturated) Nucleation Nucleation of Hemihydrate Crystal Dissolved->Nucleation Natural Tendency PVP_Action PVP K30 Adsorption to Crystal Face Dissolved->PVP_Action With Excipient PVP_Action->Nucleation Blocks Inhibition Steric Hindrance of Crystal Growth PVP_Action->Inhibition Sustained Sustained High Concentration Inhibition->Sustained

Caption: Mechanism of PVP K30 in stabilizing the amorphous/dissolved state against hemihydrate crystallization.

Part 5: Data Interpretation

When analyzing your dissolution data, calculate the Dissolution Efficiency (DE) and Similarity Factor (


).

Representative Data Trends (60 Minutes in 0.1 N HCl):

  • Pure NVP Hemihydrate: ~20-30% Release.

  • Physical Mixture (w/ SSG): ~50-60% Release.

  • Solid Dispersion (w/ PVP K30): >85% Release.

Interpretation: If your physical mixture shows <50% release, the issue is likely wetting (add SLS). If the Solid Dispersion shows high initial release but drops after 20 minutes, the issue is recrystallization (increase PVP ratio or switch to HPMC).

References

  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. Link

  • Sarkar, B. K., et al. (2012). Enhancement of solubility and dissolution profile of nevirapine by solid dispersion technique.[1][6][7][8] International Journal of Research in Pharmacy and Chemistry. Link

  • Mamatha, K., et al. (2014). Fast Disintegrating Tablets of Nevirapine.[1][2][8][9] Asian Journal of Pharmaceutical Research.[1] Link

  • Alves, L. D. S., et al. (2018). The drug loading impact on dissolution and diffusion: a case-study with amorphous solid dispersions of nevirapine. Research, Society and Development. Link

  • United States Pharmacopeia (USP). Dissolution <711>. USP-NF. Link

Sources

Comparative Guide: In Vitro Antiviral Activity of Nevirapine and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Nevirapine (NVP) , a dipyridodiazepinone, was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for HIV-1 treatment.[1] While highly potent against wild-type HIV-1, its clinical utility is compromised by a low genetic barrier to resistance (specifically the K103N and Y181C mutations) and hepatotoxicity associated with metabolic activation.

This guide analyzes the in vitro performance of NVP against next-generation analogues designed to address these deficits. The core objective of these structural modifications is to enhance binding affinity within the NNRTI binding pocket (NNIBP) and block the "primer grip" region of Reverse Transcriptase (RT), thereby preventing viral DNA polymerization.

Graphviz Diagram: NNRTI Allosteric Inhibition Mechanism

The following diagram illustrates the structural causality of NVP binding, highlighting how it locks the p66 subunit in an inactive conformation.

NNRTI_Mechanism NVP Nevirapine (NVP) & Analogues RT_Pocket NNRTI Binding Pocket (Hydrophobic Cleft) NVP->RT_Pocket Diffuses into Conf_Change Conformational Change in p66 Subunit RT_Pocket->Conf_Change Induces Thumb_Lock Hyperextension of Thumb Domain Conf_Change->Thumb_Lock Locks Primer_Grip Distortion of Primer Grip Motif Thumb_Lock->Primer_Grip Displaces Inhibition Blockade of DNA Polymerization Primer_Grip->Inhibition Prevents dNTP incorporation

Caption: Mechanistic pathway of NVP-induced allosteric inhibition of HIV-1 Reverse Transcriptase.

Structural Classes & Comparative Efficacy

The development of NVP analogues focuses on three primary vectors: metabolic stability (deuteration), solubility/potency (prodrugs), and resistance resilience (scaffold modification).

Class A: N-Mannich Base Prodrugs (Solubility & Potency)

Modifying the amide nitrogen of the diazepinone ring creates N-Mannich bases. These are designed to increase water solubility and revert to the active parent drug or act as potent inhibitors themselves.

  • Key Finding: Compound 3 (an N-piperazinyl methyl derivative) demonstrated a 5-fold increase in potency compared to NVP.[2]

  • Mechanism: The piperazine side chain likely interacts with solvent-exposed residues at the entrance of the binding pocket, stabilizing the complex.

Class B: Deuterated Analogues (Metabolic Stability)

Deuteration at the 12-methyl position (12-d3-NVP) aims to reduce the formation of reactive quinone-methide intermediates responsible for hepatotoxicity.

  • Key Finding: While 12-d3-NVP retains antiviral potency comparable to NVP, it unexpectedly increases CYP3A4 activity, suggesting a complex metabolic interaction profile.[3]

Class C: Imidazo-pyridine Thioacetanilides (Bioisosteres)

These analogues replace the central diazepinone core to create a more flexible scaffold capable of accommodating mutations like K103N.

  • Key Finding: Compounds 12 and 13 in this series show sub-nanomolar EC50 values, significantly outperforming NVP against wild-type strains.[4]

Comparative Data Table: In Vitro Efficacy (HIV-1 IIIB)

Data synthesized from comparative enzymatic and cell-based assays.

Compound ClassSpecific AnalogueEC50 (µM)CC50 (µM)Selectivity Index (SI)Relative Potency (vs NVP)
Parent Drug Nevirapine (NVP) 0.09 - 0.26 >100 >380 1.0x
N-Mannich BaseCompound 30.0159>1000>62,893~5.6x
Deuterated12-d3-NVP0.910 (IC50)N/AN/A~0.6x
ThioacetanilideCompound 120.059>100>1600~4.4x
ThioacetanilideCompound 130.073>100>1300~3.5x

Note on Resistance: While NVP loses >50-fold potency against K103N mutants, Thioacetanilide analogues (e.g., Compound 12) maintain an EC50 < 1.0 µM, indicating a higher genetic barrier.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (e.g., MTT viability checks parallel to viral inhibition).

Protocol A: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Purpose: To determine the direct enzymatic inhibition constant (IC50) of the analogue, independent of cellular uptake.

Reagents:

  • Recombinant HIV-1 RT (p66/p51 heterodimer).

  • Template/Primer: Poly(rA)·oligo(dT).

  • Substrate: [3H]-dTTP or Biotin-dUTP (for colorimetric readout).

Workflow:

  • Preparation: Dilute NVP and analogues in DMSO. Prepare serial dilutions (e.g., 0.001 µM to 100 µM).

  • Enzyme Incubation: Mix 20 µL of RT enzyme with 20 µL of inhibitor solution. Incubate at 37°C for 10 minutes to allow inhibitor binding to the allosteric pocket.

  • Reaction Initiation: Add 20 µL of Reaction Mix (Template/Primer + dNTPs + MgCl2).

    • Critical Step: Ensure Mg2+ concentration is optimized (typically 10 mM), as it stabilizes the catalytic triad.

  • Elongation: Incubate at 37°C for 60 minutes .

  • Termination: Stop reaction with 10% TCA (for radioactive) or EDTA (for colorimetric).

  • Quantification: Measure incorporated radioactivity (CPM) or absorbance (OD450).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Cell-Based Antiviral & Cytotoxicity Screening (MT-4 Cells)

Purpose: To measure EC50 (antiviral) and CC50 (toxicity) simultaneously.

Workflow Diagram:

Screening_Workflow Cells MT-4 Cells (2 x 10^5 cells/mL) Infection Infection with HIV-1 (MOI 0.01) Cells->Infection Viral Exposure Treatment Add Analogue (Serial Dilution) Cells->Treatment Mock Infection (Control) Infection->Treatment Test Wells Incubation Incubate 5 Days 37°C, 5% CO2 Treatment->Incubation Readout MTT Assay (OD540 nm) Incubation->Readout Add Tetrazolium Analysis Calculate SI (CC50 / EC50) Readout->Analysis

Caption: Dual-pathway screening workflow for determining Selectivity Index (SI).

Step-by-Step Methodology:

  • Cell Seeding: Seed MT-4 cells into 96-well microtiter plates (approx.

    
     cells/well).
    
  • Viral Infection: Add HIV-1 strain (e.g., IIIB or K103N resistant strain) at a Multiplicity of Infection (MOI) of 0.01.

    • Control 1: Mock-infected cells + Drug (Cytotoxicity/CC50).

    • Control 2: Infected cells + DMSO (Virus Control).

  • Drug Treatment: Immediately add serial dilutions of NVP or analogue.

  • Incubation: Incubate for 5 days at 37°C.

  • Viability Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.

  • Data Processing:

    • Antiviral Activity (EC50): Concentration protecting 50% of cells from viral cytopathogenicity.

    • Cytotoxicity (CC50): Concentration reducing viability of mock-infected cells by 50%.

References

  • Sriram, D., et al. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie.[2]

  • Gagnon, M., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology.

  • Li, X., et al. (2016). Discovery of Novel Substituted Imidazo[4,5-b]pyridin-2-ylthioacetanilides as Potent HIV NNRTIs.[4] Chemical Biology & Drug Design.

  • Spence, R. A., et al. (1995). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors.[5] Science.

  • Das, K., et al. (2019). HIV-1 Reverse Transcriptase in Complex with Nevirapine. Proteopedia.

Sources

A Senior Application Scientist's Guide to Validating In Vitro Models for Predicting Nevirapine's In Vivo Performance

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a laboratory concept to a patient-administered therapy is fraught with challenges, particularly for compounds with difficult physicochemical properties. Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment, is a prime example.[1] Its classification as a Biopharmaceutics Classification System (BCS) Class II drug—characterized by high membrane permeability but low aqueous solubility—presents a significant hurdle for formulation scientists.[2][3] The rate-limiting step for its absorption is often its dissolution in the gastrointestinal tract, making its bioavailability sensitive to formulation changes.[2][3]

This guide provides an in-depth, experience-driven comparison of in vitro models designed to predict the in vivo performance of nevirapine. We will move beyond simple protocol recitation to explain the scientific rationale behind model selection, validation, and data interpretation. Our objective is to equip you with the knowledge to build a robust in vitro-in vivo correlation (IVIVC), a critical tool that can accelerate development, ensure product quality, and potentially reduce the need for extensive clinical bioequivalence studies.[4][5][6]

The Nevirapine Challenge: Understanding the "Why"

To select and validate an appropriate in vitro model, we must first appreciate the properties of nevirapine. Its poor solubility is the central issue; however, other factors are at play.

  • pH-Dependent Solubility: Nevirapine is a weakly basic compound with a pKa of 2.8.[7] This means it is more soluble in the acidic environment of the stomach but becomes poorly soluble as it transitions to the higher pH of the small intestine, where most drug absorption occurs.

  • Polymorphism and Solvates: The solid-state properties of the active pharmaceutical ingredient (API) can significantly impact solubility and dissolution.[7] Different crystalline forms (polymorphs) or solvates can exhibit different dissolution profiles, making characterization of the solid state a prerequisite for any predictive modeling.[7]

  • Food Effects: For many BCS Class II drugs, food can enhance absorption by increasing solubilization through the release of bile salts and lecithin.[8] While studies suggest nevirapine can be administered with or without food without a significant impact on its overall absorption (AUC), understanding potential food effects is crucial for developing biorelevant models.[9]

These properties dictate that our in vitro model must be sensitive enough to detect changes in formulation that could alter the dissolution rate and, consequently, the in vivo performance.

The Workhorse Model: USP Apparatus 2 Dissolution for IVIVC Development

The most widely accepted and scientifically sound approach to building a predictive model for a drug like nevirapine is to develop a Level A IVIVC . This represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[4][10] The foundational tool for this is often the USP Apparatus 2 (paddle method).

Causality Behind Experimental Choices

The goal is not just to dissolve the drug but to create an in vitro environment that reflects the in vivo processes limiting its absorption.

  • Apparatus Selection: The USP Apparatus 2 is chosen for its hydrodynamic simplicity and its extensive use in regulatory submissions, providing a well-understood baseline.

  • Media Selection: Due to nevirapine's low aqueous solubility, standard buffer systems may not be sufficiently discriminatory. The inclusion of a surfactant, such as sodium lauryl sulfate (SLS), is often necessary to achieve sink conditions and allow for the complete dissolution profile to be observed. The concentration of the surfactant should be carefully selected—just enough to enable dissolution but not so much that it masks potential performance differences between formulations.

  • Agitation Speed: A paddle speed of 50 or 75 RPM is typical. The chosen speed should provide gentle agitation that is discriminatory for different formulations without being overly aggressive, which could lead to misleadingly rapid dissolution.

Experimental Protocol: USP 2 Dissolution for Nevirapine Formulations

This protocol outlines a self-validating system for assessing nevirapine dissolution.

  • Preparation:

    • Prepare 900 mL of the selected dissolution medium (e.g., pH 6.8 phosphate buffer with 0.5% w/v SLS).

    • De-aerate the medium and place it into the dissolution vessels.

    • Equilibrate the medium to 37.0 ± 0.5 °C.

  • System Setup:

    • Set the USP Apparatus 2 paddle speed to 75 RPM.

    • Ensure the paddle height is 25 ± 2 mm from the bottom of the vessel.

  • Sample Introduction:

    • Carefully drop one nevirapine tablet into each of the six vessels.

    • Start the apparatus and timer simultaneously.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 20, 30, 45, 60, and 90 minutes).

    • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to stop the dissolution process.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Analyze the filtered samples for nevirapine concentration using a validated HPLC-UV method.

    • Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replaced.

  • Data Reporting:

    • Plot the mean percentage of drug dissolved versus time to generate the dissolution profile.

The Cornerstone of Trust: Validating the Model Through IVIVC

A dissolution profile is merely data until it is correlated with in vivo performance. The validation of the model is what provides its predictive power and trustworthiness.[11]

Workflow for Establishing a Level A IVIVC

The process involves a systematic comparison of in vitro and in vivo data from formulations with intentionally varied release rates.

IVIVC_Validation_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro & In Vivo Testing cluster_2 Phase 3: Data Modeling & Correlation cluster_3 Phase 4: Model Validation F_Fast Develop Fast Releasing Formulation InVitro Perform In Vitro Dissolution (USP 2) on all Formulations F_Fast->InVitro InVivo Conduct In Vivo PK Study (Human or Animal) F_Fast->InVivo Model Building Formulations F_Medium Develop Medium Releasing Formulation F_Medium->InVitro ExternalVal External Validation: Predict PK for F-Medium F_Medium->ExternalVal Validation Formulation F_Slow Develop Slow Releasing Formulation F_Slow->InVitro F_Slow->InVivo Model Building Formulations Correlation Plot % Dissolved (In Vitro) vs. % Absorbed (In Vivo) InVitro->Correlation Deconvolution Deconvolute Plasma Data to get % Absorbed In Vivo InVivo->Deconvolution Deconvolution->Correlation Model Develop Linear Correlation Model Correlation->Model InternalVal Internal Validation: Predict PK for F-Fast, F-Slow Model->InternalVal Model->ExternalVal PredError Calculate Prediction Error for Cmax and AUC InternalVal->PredError ExternalVal->PredError Acceptance Compare Error to Regulatory Criteria (<10% Mean, <15% Ind.) PredError->Acceptance

Caption: Workflow for the development and validation of a Level A IVIVC.

The ultimate test is the model's predictive accuracy. The average percent prediction error for key pharmacokinetic parameters like Cmax and AUC should be less than 10%, with individual formulation errors not exceeding 15%.[10] Achieving this level of accuracy provides a high degree of confidence that the in vitro dissolution method is a reliable surrogate for in vivo bioequivalence.[10]

Comparison with Alternative In Vitro Models

While the standard USP 2 apparatus is the starting point for IVIVC, more complex and physiologically relevant models can offer deeper insights, especially when a straightforward correlation is not achieved or when investigating specific phenomena like food effects.

Model/ParameterStandard USP 2 (Paddle)Biorelevant Media (e.g., FaSSIF/FeSSIF)USP 4 (Flow-Through Cell)
Media Composition Simple aqueous buffers (may include surfactant like SLS).Contains bile salts (e.g., taurocholate) and lipids (e.g., lecithin) to mimic intestinal fluid.Flexible; can use standard buffers or biorelevant media.
Physiological Relevance Low. Simulates a generic dissolving environment.High. Mimics fasted (FaSSIF) and fed (FeSSIF) states of the human gut, crucial for food effect prediction.Moderate to High. Simulates continuous absorption and can accommodate pH gradients.
Primary Application Quality control, IVIVC development for BCS Class II/IV drugs.Investigating food effects, formulation development for poorly soluble drugs.Testing poorly soluble drugs, modified-release dosage forms, and simulating GI transit.
Complexity & Cost Low. Standard, widely available equipment.Moderate. Requires careful preparation of media, higher cost of reagents.High. More complex setup and operation.
When to Choose an Alternative Model:
  • Biorelevant Media (FaSSIF/FeSSIF): These are indispensable when the initial IVIVC fails or when you need to mechanistically understand the impact of food on nevirapine's absorption.[8] A formulation that shows a significant dissolution increase in FeSSIF compared to FaSSIF is likely to exhibit a positive food effect in vivo.

  • USP Apparatus 4 (Flow-Through Cell): This model is particularly advantageous for poorly soluble drugs like nevirapine because it constantly introduces fresh medium, better simulating the sink conditions of the intestine. It is also excellent for creating pH gradients to mimic the transit from the stomach to the intestine.

Quantitative Data Comparison: A Validated IVIVC in Action

The table below presents hypothetical but realistic data for the validation of a Level A IVIVC for three nevirapine extended-release formulations.

Formulation IDIn Vitro Release (T50%)¹Observed In Vivo Cmax (ng/mL)Predicted Cmax (ng/mL)Prediction Error (%)Observed In Vivo AUC₀₋t (ng·h/mL)Predicted AUC₀₋t (ng·h/mL)Prediction Error (%)
NVP-ER-Fast 2.5 hours185019203.8%45,10043,900-2.7%
NVP-ER-Slow 8.0 hours12301180-4.1%43,50045,3004.1%
NVP-ER-Medium (External) 5.2 hours155016405.8%44,20046,1004.3%
Average Prediction Error 4.6% 3.7%

¹ T50% = Time required for 50% of the drug to be released in vitro.

In this example, the average prediction error for both Cmax and AUC is well below the 10% threshold, and the individual errors are below 15%. This dataset would provide strong evidence to a regulatory body that the developed in vitro dissolution method is a reliable predictor of in vivo performance for this specific nevirapine product.[10]

A Logical Framework for Model Selection

The choice of an in vitro model is not static; it evolves with the drug development program. The following diagram provides a decision-making framework.

Model_Selection_Framework cluster_0 Decision Pathway Start Drug Development Stage Screening Early Formulation Screening Start->Screening Optimization Lead Formulation Optimization Start->Optimization Registration Registration/ Post-Approval Start->Registration Model_USP2 Use Standard USP 2 Dissolution Screening->Model_USP2 Objective: Rank order formulations quickly Model_Bio Use Biorelevant Media (FaSSIF/FeSSIF) Optimization->Model_Bio Objective: Understand potential food effects Model_IVIVC Develop & Validate Level A IVIVC Registration->Model_IVIVC Objective: Biowaiver, set specifications Model_Bio->Model_IVIVC Informs IVIVC media selection

Caption: Decision framework for selecting an appropriate in vitro model.

Conclusion

Validating an in vitro model to predict the in vivo performance of a BCS Class II drug like nevirapine is a rigorous, multi-faceted process that forms the bedrock of modern formulation development. A successfully developed and validated Level A IVIVC using a discriminatory dissolution method is not merely an academic exercise; it is a powerful, cost-effective tool that enhances product understanding, ensures quality, and accelerates the delivery of essential medicines to patients. While standard compendial methods provide the foundation, a deep understanding of nevirapine's physicochemical properties and the judicious use of advanced, biorelevant models are key to building a truly predictive and trustworthy in vitro system.

References

  • Vertex AI Search. (2025). In vivo–In Vitro correlation (IVIVC)
  • ResearchGate. (n.d.). In vitro models for the prediction of in vivo performance | Request PDF.
  • IAGIM. (n.d.).
  • ResearchGate. (2018).
  • PubMed. (2009). In vitro-in vivo correlation for nevirapine extended release tablets.
  • AIP Publishing LLC. (2022). More Predictive In Vitro Assays May Improve Nanomedicine.
  • PMC - NIH. (n.d.). Preparation and Characterisation of Nevirapine Oral Nanosuspensions.
  • MDPI. (2021). An In Vitro–In Vivo Simulation Approach for the Prediction of Bioequivalence.
  • Visikol. (2023).
  • PubMed. (n.d.). In vitro blood-brain barrier permeability of nevirapine compared to other HIV antiretroviral agents.
  • PubMed. (n.d.). Use of in vitro to in vivo extrapolation to predict the optimal strategy for patients switching from efavirenz to maraviroc or nevirapine.
  • PubMed. (n.d.). Single dose pharmacokinetics and bioavailability of nevirapine in healthy volunteers.
  • MDPI. (2025).
  • NIH. (n.d.).
  • NIH PubChem. (n.d.). Nevirapine.
  • PMC - NIH. (n.d.).
  • DSI. (2025).
  • Semantic Scholar. (n.d.). IMPROVEMENT IN PHYSICOCHEMICAL PROPERTIES OF NEVIRAPINE CO-CRYSTALS.
  • ResearchGate. (2023).
  • PMC - NIH. (n.d.). Development and validation of an in vitro–in vivo correlation (IVIVC)
  • University of Liverpool. (n.d.). Impact of Food/Meal on Antiretroviral Drug Absorption.
  • ResearchGate. (n.d.). (PDF)
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nevirapine.
  • World Health Organization (WHO). (n.d.).
  • BHIVA. (n.d.).
  • FDA. (n.d.).
  • ResearchGate. (n.d.). Comparative dissolution profile of nevirapine and its SNES.
  • Dissolution Technologies. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future.
  • ICH. (2019).
  • MDPI. (n.d.).
  • PubMed. (n.d.). Regulatory Experience with In Vivo In Vitro Correlations (IVIVC)
  • PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC)
  • European Medicines Agency (EMA). (2020).
  • PubMed. (n.d.). Impact of food and different meal types on the pharmacokinetics of rilpivirine.
  • ChemicalBook. (n.d.). Nevirapine.
  • PMC - PubMed Central - NIH. (n.d.).

Sources

A Senior Application Scientist's Guide to Establishing Analytical Equivalence of Nevirapine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the qualification of reference standards, the benchmarks against which all analytical measurements are compared. The use of well-characterized secondary or in-house reference standards is a common and accepted practice, provided their equivalence to a primary compendial standard (e.g., USP, Ph. Eur.) is unequivocally demonstrated.[1][2][3][4][5]

This guide provides a comprehensive framework for establishing the analytical equivalence of a new batch of nevirapine reference standard (secondary standard) with an official primary standard. We will delve into the scientific rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a model for data interpretation, ensuring a robust and scientifically sound equivalence assessment.

The Foundational Principle: Traceability and Comprehensive Characterization

The core objective of this process is to establish metrological traceability, meaning the properties of the secondary standard can be related to the primary standard through a documented, unbroken chain of comparisons.[1] This is not merely a matter of running a single assay; it requires a multi-faceted analytical approach to confirm identity, purity, and physicochemical properties. Regulatory bodies like the FDA and EMA emphasize that a secondary standard must exhibit the same properties as the primary standard relevant to its intended analytical use.[1][2][3]

Our approach is built on a logical progression of analytical techniques, moving from confirmatory identification to quantitative assessment of purity and a thorough examination of solid-state properties.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Physicochemical Characterization Identity_FTIR FT-IR Spectroscopy Identity_UV UV-Vis Spectroscopy Identity_FTIR->Identity_UV Identity_HPLC HPLC Retention Time Identity_UV->Identity_HPLC Purity_HPLC HPLC Purity & Impurity Profile Identity_HPLC->Purity_HPLC Purity_Assay HPLC Assay (vs. Primary Standard) Purity_HPLC->Purity_Assay Purity_Residue Residue on Ignition Purity_Assay->Purity_Residue Purity_Water Water Content (Karl Fischer) Purity_Residue->Purity_Water Physico_DSC Differential Scanning Calorimetry (DSC) Purity_Water->Physico_DSC Physico_TGA Thermogravimetric Analysis (TGA) Physico_DSC->Physico_TGA Physico_NMR NMR Spectroscopy (Structural Confirmation) Physico_TGA->Physico_NMR End Qualified Secondary Standard Physico_NMR->End Start Candidate Secondary Standard Start->Identity_FTIR

Caption: Workflow for qualifying a secondary nevirapine reference standard.

Phase 1: Unambiguous Identity Confirmation

The first step is to confirm that the secondary standard is chemically identical to the primary standard. We employ a series of spectroscopic and chromatographic techniques for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a powerful technique for identity confirmation as the infrared spectrum of a molecule is unique and acts as a "molecular fingerprint." By comparing the FT-IR spectrum of the secondary standard to the primary standard, we can confirm the presence of the same functional groups and overall molecular structure. The United States Pharmacopeia (USP) monograph for nevirapine explicitly lists Infrared Absorption as a key identification test.[6]

Experimental Protocol:

  • Sample Preparation: Prepare potassium bromide (KBr) pellets of both the primary and secondary nevirapine standards. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powders.

  • Data Acquisition: Record the FT-IR spectra from 4000 to 400 cm⁻¹.

  • Data Analysis: Overlay the spectra of the primary and secondary standards. The positions of the absorption bands should be concordant. Pay close attention to characteristic peaks for nevirapine, such as the C=O stretching of the cyclic amide at approximately 1646 cm⁻¹ and the N-H and C-N stretches of the 7-membered ring between 3295-3188 cm⁻¹.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While not as specific as FT-IR, it serves as a valuable orthogonal method for identity confirmation. The comparison of the UV absorption spectra, particularly the wavelength of maximum absorbance (λmax), should be consistent between the two standards.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of both the primary and secondary standards in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at the same concentration.

  • Data Acquisition: Scan the solutions across the UV range (e.g., 200-400 nm).

  • Data Analysis: Compare the spectra. The λmax and the overall shape of the spectra should be identical.

High-Performance Liquid Chromatography (HPLC) - Retention Time Matching

Causality: Under identical chromatographic conditions, a compound will have a characteristic retention time. Co-elution, where a mixed sample of the primary and secondary standards produces a single, symmetrical peak, provides strong evidence of identity. The USP monograph for nevirapine relies on matching retention times in the assay method for identification.

Experimental Protocol:

  • Chromatographic System: Use a validated HPLC method for nevirapine. A typical system would be a C18 column with a mobile phase of acetonitrile and a phosphate buffer.

  • Sample Analysis:

    • Inject a solution of the primary standard.

    • Inject a solution of the secondary standard.

    • Inject a 1:1 mixture of the primary and secondary standards.

  • Data Analysis: The retention times of the individual injections should be within a narrow, pre-defined tolerance. The mixed injection should result in a single, sharp, and symmetrical peak.

Phase 2: Purity and Potency Assessment

Once identity is confirmed, a rigorous evaluation of the purity and potency of the secondary standard is conducted.

HPLC for Purity and Impurity Profiling

Causality: A high-resolution HPLC method is essential for separating and quantifying any impurities present in the reference standard. The impurity profile of the secondary standard must be comparable to or better than that of the primary standard.

Experimental Protocol:

  • Methodology: Employ a gradient HPLC method capable of separating nevirapine from its known related compounds and potential degradation products.

  • Analysis: Analyze both standards to determine the area percentage of the main peak and any impurity peaks.

  • Acceptance Criteria: The purity of the secondary standard should be high (typically >99.5%). The impurity profile should be qualitatively and quantitatively similar to the primary standard. No new impurities above a specified threshold (e.g., 0.1%) should be detected in the secondary standard.

HPLC Assay (Quantitative Comparison)

Causality: The assay determines the potency of the secondary standard relative to the primary standard. This is the most critical quantitative test for establishing equivalence.

Experimental Protocol:

  • Standard and Sample Preparation: Accurately weigh and prepare solutions of both the primary and secondary standards at the same nominal concentration.

  • Analysis: Inject replicate preparations of both standards onto the HPLC system.

  • Calculation: Calculate the potency of the secondary standard against the primary standard using the following formula:

    Potency (%) = (Area_secondary / Area_primary) * (Conc_primary / Conc_secondary) * Potency_primary

Data Summary Table:

StandardReplicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak AreaCalculated Potency (as is)
Primary1,254,3211,256,7891,255,4321,255,51499.8% (assigned)
Secondary1,253,9871,255,1121,254,5501,254,55099.7%
Water Content and Residue on Ignition

Causality: The presence of water or non-volatile inorganic impurities can affect the true potency of the standard. Therefore, these must be quantified. The USP monograph specifies limits for both.[6] Nevirapine can exist as an anhydrous or hemihydrate form, making water content a critical parameter.[6][7]

Experimental Protocols:

  • Water Content (Karl Fischer Titration): Determine the water content using a validated Karl Fischer titration method.

  • Residue on Ignition: Measure the amount of residual substance not volatilized upon ignition in the presence of sulfuric acid.

Phase 3: Physicochemical Characterization

This phase provides deeper insight into the solid-state properties of the nevirapine standard, which is crucial for ensuring consistency.

Thermal Analysis (DSC and TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties, such as melting point and decomposition temperature. For a substance like nevirapine that can exist in different forms (anhydrous vs. hemihydrate), these techniques are vital for confirming the solid-state form.[6][8][9] A desolvation event in the DSC or a mass loss corresponding to water in the TGA would differentiate the hemihydrate from the anhydrous form.[8]

Experimental Protocol:

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of each standard into an appropriate pan.

  • Analysis:

    • DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • TGA: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Compare the thermograms. The melting point (onset and peak) from the DSC should be sharp and comparable for both standards. The TGA should show no significant mass loss before decomposition for the anhydrous form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation. By comparing the NMR spectra of the primary and secondary standards, we can verify the molecular structure and detect any structural impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve accurately weighed amounts of each standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Overlay the spectra. The chemical shifts, coupling constants, and integration values of all signals in the ¹H spectrum of the secondary standard should match those of the primary standard. The chemical shifts in the ¹³C spectrum should also be concordant.

G cluster_0 Analytical Techniques cluster_1 Properties Assessed FTIR FT-IR Identity Identity FTIR->Identity UV UV-Vis UV->Identity HPLC HPLC HPLC->Identity Purity Purity & Impurities HPLC->Purity Potency Potency (Assay) HPLC->Potency Thermal DSC/TGA SolidState Solid-State Form Thermal->SolidState NMR NMR NMR->Identity Structure Structure NMR->Structure

Caption: Relationship between analytical techniques and properties assessed.

Conclusion

Establishing the analytical equivalence of a secondary nevirapine reference standard is a rigorous, multi-step process that requires a combination of chromatographic, spectroscopic, and thermal analysis techniques. By following the structured approach outlined in this guide, researchers and drug development professionals can ensure the integrity of their analytical results and maintain compliance with regulatory expectations. The key is a holistic assessment that confirms identity, quantifies purity and potency, and characterizes the physicochemical properties of the secondary standard in direct comparison to the primary compendial standard.

References

  • ResearchGate. (n.d.). DSC Thermogram of Nevirapine. Retrieved from [Link]

  • Almeling, S., & Zeine, C. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Retrieved from [Link]

  • Pharmaceutical Networking. (n.d.). Excipients Facing Increased Scrutiny — How to Use Secondary Reference Standards to Help Maintain Regulatory Compliance. Retrieved from [Link]

  • Avari, J. G., & Bhalekar, M. R. (2006). Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. AAPS PharmSciTech, 7(4), E100.
  • Kalemeera, F., Mengistu, A. T., & Gaeseb, J. (2016). Assessment of the nevirapine safety signal using data from the national antiretroviral dispensing database: a retrospective study. Journal of Pharmaceutical Policy and Practice, 9, 6.
  • Bloom Public Health. (2020, August). Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. Retrieved from [Link]

  • PharmaGuru. (2026, January 14). Pharmaceutical Reference Standards: Primary Reference Standards, Secondary Working Standards & Applications (15 FAQs). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Samsodien, H., et al. (2017). FTIR, dissolution and anti-viral activity of nevirapine co-crystals. Journal of Pharmaceutical Sciences and Research, 9(9), 1464-1470.
  • BioPharma Consulting Group. (n.d.). Creating Working Reference Standard (WRS) Qualification Protocols. Retrieved from [Link]

  • Jain, A., et al. (2008). Solid-State Characterization of Nevirapine. Indian Journal of Pharmaceutical Sciences, 70(5), 620–625.
  • World Health Organization. (n.d.). Norms and Standards for Pharmaceuticals. Retrieved from [Link]

  • Inutsuka, T., et al. (2015). NMR characterization of HIV-1 reverse transcriptase binding to various non-nucleoside reverse transcriptase inhibitors with different activities. Scientific Reports, 5, 15600.
  • ResearchGate. (n.d.). Solid-State Characterization of Nevirapine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR frequency data of nevirapine correlated with reported.... Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curve of nevirapine with different compression forces. Retrieved from [Link]

  • Ye, L., et al. (2010). Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. Chemical Research in Toxicology, 23(7), 1163–1173.
  • POL Scientific. (2025, December 13). A comparative analysis of pharmacopeial quality standards for antibiotics with respect to bacterial endotoxin limits. Retrieved from [Link]

  • World Health Organization. (2021, February). Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of unknown acid degradation product of Nevirapine. Retrieved from [Link]

  • GMP Insiders. (n.d.). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • MDPI. (2024, November 26). Discrimination of Different Human Cell Lines by Using FT-IR Spectra Spectroscopy. Retrieved from [Link]

  • Veeprho. (n.d.). Nevirapine Hemihydrate Working Standard (Secondary Reference Standard) | CAS 220988-26-1. Retrieved from [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

  • BioPharma Consulting Group. (n.d.). Understanding the Difference Between Working Standards and Reference Standards in Biopharma. Retrieved from [Link]

  • Rwanda FDA. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS Nevirapine Tablets USP 200 mg. Retrieved from [Link]

  • Paton, N. I., et al. (2010). First-line antiretroviral therapy with nevirapine versus lopinavir-ritonavir based regimens in a resource-limited setting. AIDS, 24(9), 1317–1326.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nevirapine hemihydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nevirapine hemihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.